molecular formula C6H16BrN B1600376 1-Hexanamine, hydrobromide CAS No. 7334-95-4

1-Hexanamine, hydrobromide

Cat. No.: B1600376
CAS No.: 7334-95-4
M. Wt: 182.1 g/mol
InChI Key: ZLSVALLKHLKICA-UHFFFAOYSA-N
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Description

1-Hexanamine, hydrobromide is a useful research compound. Its molecular formula is C6H16BrN and its molecular weight is 182.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSVALLKHLKICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435972
Record name 1-Hexanamine, hydrobromide
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Molecular Weight

182.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7334-95-4
Record name 1-Hexanamine, hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexylamine Hydrobromide
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Foundational & Exploratory

1-Hexanamine, hydrobromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Hexanamine, Hydrobromide

Introduction for the Research Professional

This compound, also known as hexylammonium bromide, is the salt formed from the neutralization of the primary aliphatic amine, 1-hexanamine, with hydrobromic acid.[1] This conversion from a liquid free base to a solid salt significantly enhances its stability, water solubility, and ease of handling, making it a more convenient reagent for various applications in both laboratory and industrial settings.[1] Its utility spans from being a fundamental building block in complex organic syntheses to a key component in the fabrication of advanced materials. This guide offers a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in drug development and materials science.

Part 1: Core Physicochemical Properties

The transformation of 1-hexanamine into its hydrobromide salt alters its physical properties substantially. The ionic character of the salt leads to a higher melting point and increased solubility in polar solvents compared to its neutral counterpart.[1][2] This section provides a comparative analysis of the key physicochemical properties.

Table 1: Comparative Physicochemical Data

PropertyThis compound (CAS 7334-95-4)1-Hexanamine (Free Base, CAS 111-26-2)
Molecular Formula C₆H₁₆BrN[3]C₆H₁₅N[4]
Molecular Weight 182.11 g/mol [1]101.19 g/mol [4]
Appearance White to off-white crystalline solid or powder.[1][5]Colorless liquid.[4][6]
Melting Point Not consistently reported, but expected to be significantly higher than the free base.-23.4 °C[4]
Boiling Point Decomposes upon strong heating.131.5 °C[4]
Solubility Soluble in water.[1]Slightly soluble in water (12 g/L); soluble in most organic solvents.[4]
Odor May have a characteristic amine odor.[1]Ammonia-like, fishy odor.[4][6]

Part 2: Synthesis and Chemical Reactivity

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction. It is typically prepared by treating 1-hexanamine with hydrobromic acid (HBr) in a suitable solvent, such as diethyl ether or ethanol. The salt precipitates out of the solution and can be isolated by filtration.

Protocol 1: Laboratory-Scale Synthesis

  • Dissolution: Dissolve 1-hexanamine (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acidification: Cool the solution in an ice bath. Add a solution of hydrobromic acid (1.05 eq, e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with constant stirring.

  • Precipitation: A white precipitate of this compound will form immediately.

  • Isolation: Continue stirring in the ice bath for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the purified white solid under vacuum to yield the final product.

Diagram 1: Synthesis of this compound

G Hexanamine 1-Hexanamine (C₆H₁₅N) Reaction + Hexanamine->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction Product This compound (C₆H₁₆BrN) Reaction->Product Acid-Base Reaction

Caption: Acid-base neutralization reaction for the synthesis of this compound.

Core Chemical Reactivity

The primary utility of this compound in synthesis stems from its role as a stable precursor to the free 1-hexanamine. The amine's lone pair of electrons is protonated in the salt, rendering it non-nucleophilic. To engage in nucleophilic reactions, the free amine must be liberated in situ by treatment with a base.

Diagram 2: Liberation of the Free Amine

G cluster_0 Reaction Environment Salt Hexylammonium Bromide [CH₃(CH₂)₅NH₃]⁺Br⁻ Reaction Deprotonation Salt->Reaction Base Base (e.g., NaHCO₃, Et₃N) Base->Reaction Solvent Organic Solvent FreeAmine 1-Hexanamine (Nucleophile) CH₃(CH₂)₅NH₂ Reaction->FreeAmine Generates

Caption: In-situ generation of nucleophilic 1-hexanamine from its hydrobromide salt.

A common subsequent reaction is nucleophilic substitution, where the liberated 1-hexanamine attacks an electrophilic center to form a new carbon-nitrogen bond. This is a foundational step in the synthesis of many pharmaceutical and agrochemical compounds.[2]

Protocol 2: Representative N-Alkylation Reaction

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq).

  • Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing sequentially with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the pure N-alkylated amine.[2]

Part 3: Analytical Characterization (Spectroscopy)

Spectroscopic analysis is crucial for verifying the identity and purity of this compound. The data for the hydrobromide salt will show distinct differences from the free amine, primarily due to the presence of the ammonium group (-NH₃⁺).

  • Infrared (IR) Spectroscopy:

    • Free Amine (-NH₂): Exhibits a characteristic pair of sharp N-H stretching bands around 3300-3500 cm⁻¹.[7][8]

    • Hydrobromide Salt (-NH₃⁺): The N-H stretches are replaced by a very broad and strong absorption band in the 2800-3200 cm⁻¹ region, which is characteristic of an ammonium salt. The N-H bending vibrations are also shifted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the carbon adjacent to the nitrogen (α-carbon) in the hydrobromide salt will be significantly deshielded (shifted downfield) compared to the free amine due to the electron-withdrawing effect of the positively charged nitrogen. The -NH₃⁺ protons will appear as a broad singlet, which will exchange with D₂O.[7][9]

    • ¹³C NMR: The α-carbon signal will also be shifted downfield (~40-50 ppm) in the salt compared to the free amine.[2][7]

  • Mass Spectrometry (MS):

    • When analyzed by techniques like electrospray ionization (ESI), the mass spectrum will show a prominent peak for the cationic portion of the molecule, hexylammonium [C₆H₁₅NH]⁺, at an m/z corresponding to the molecular weight of the free base (101.19). The intact salt is not typically observed.

Part 4: Applications in Research and Development

This compound serves as a versatile intermediate in several high-tech fields.

  • Pharmaceutical and Agrochemical Synthesis: It is a key building block for introducing a hexylamino moiety into more complex molecules.[1] The lipophilic hexyl chain can modulate a drug candidate's pharmacokinetic properties, such as its solubility and membrane permeability.

  • Materials Science: Organohalide compounds like this compound are used in the development of perovskite materials for solar cell applications.[10] The organic cations can be varied to optimize the band gap, stability, and power conversion efficiency of the resulting solar cells.[10]

  • Surfactant Synthesis: The free amine, generated from the salt, can be derivatized to create various classes of cationic or non-ionic surfactants.[2]

Part 5: Safety and Handling

As with all amine salts, proper safety protocols must be strictly followed. The primary hazards are associated with its potential for irritation.

  • Hazard Identification: this compound is considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][11] It is harmful if swallowed or in contact with skin.[2][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] All handling should be performed in a well-ventilated fume hood.[2]

  • Handling and Storage: Avoid breathing dust.[2] Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[11][13]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]

    • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Immediately call a poison center or physician.[2]

References

  • Filo. (2023). Propose a synthesis of 1-hexanamine from the following. (a) A bromoalkane. Retrieved from [Link]

  • PubChem. (n.d.). Hexylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hexylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines – Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Hexanamine, Hydrobromide in Advanced Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Stability and Efficiency in Perovskite Photovoltaics

The rapid evolution of metal halide perovskite solar cells (PSCs) has positioned them at the forefront of next-generation photovoltaic research. Their remarkable power conversion efficiencies, rivaling those of conventional silicon-based technologies, are, however, often shadowed by concerns regarding their long-term operational stability. A significant contributor to this instability lies in the presence of ionic defects, particularly at the surfaces and grain boundaries of the perovskite thin film. These defects act as non-radiative recombination centers, diminishing both the efficiency and the lifespan of the devices. This guide delves into a key player in addressing these challenges: 1-Hexanamine, hydrobromide. Through a detailed exploration of its properties, synthesis, and, most critically, its application in perovskite solar cells, we will elucidate its role as a powerful tool for researchers and engineers in the field.

Compound Profile: this compound

This compound, also widely known in the literature as n-hexylammonium bromide (HABr), is an organic ammonium salt. It is the hydrobromide salt of the primary aliphatic amine, 1-hexanamine.[1]

PropertyValue
Chemical Formula C₆H₁₆BrN
Molecular Weight 182.10 g/mol [1][2]
CAS Number 7334-95-4[1][2]
Appearance White to off-white powder/crystalline solid[1][2]
Solubility Soluble in polar solvents such as isopropanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

The structure of this compound consists of a six-carbon alkyl chain attached to an ammonium group, with a bromide counter-ion. This amphiphilic nature, with a hydrophobic alkyl tail and a hydrophilic ammonium head, is central to its functionality in perovskite solar cells.

Synthesis of this compound: A Laboratory-Scale Protocol

The synthesis of this compound is a straightforward acid-base reaction. High-purity reagents are crucial, especially for applications in high-performance optoelectronic devices, as impurities can negatively impact device performance.

Materials and Reagents
  • 1-Hexanamine (≥99% purity)

  • Hydrobromic acid (HBr, 48% aqueous solution, or anhydrous in a suitable solvent)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-hexanamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol. Place the flask in an ice bath on a magnetic stirrer to cool the solution to 0-5 °C.

  • Acid Addition: Slowly add a stoichiometric equivalent of hydrobromic acid dropwise to the cooled and stirring 1-hexanamine solution using a dropping funnel. The reaction is exothermic, and slow addition is necessary to control the temperature.

  • Precipitation: As the hydrobromic acid is added, a white precipitate of this compound will form. Continue stirring the mixture in the ice bath for an additional 1-2 hours after the acid addition is complete to ensure the reaction goes to completion.

  • Isolation and Washing: Isolate the white precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid several times with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound under vacuum at a moderate temperature (e.g., 60 °C) for several hours to remove any residual solvent. The final product should be a fine, white crystalline powder.

Synthesis_of_1_Hexanamine_Hydrobromide cluster_reactants Reactants cluster_process Process cluster_products Product 1_Hexanamine 1-Hexanamine (C₆H₁₅N) Reaction Acid-Base Reaction (in solvent, 0-5 °C) 1_Hexanamine->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction HABr This compound (C₆H₁₆BrN) Reaction->HABr

Caption: Synthesis of this compound.

Core Application: Enhancement of Perovskite Solar Cell Performance and Stability

The primary and most impactful application of this compound is in the fabrication of high-performance and stable perovskite solar cells. It is typically employed as a post-deposition treatment on a pre-formed 3D perovskite film or as an additive in the perovskite precursor solution. Its role is multifaceted, primarily acting as a surface passivating agent and a precursor for the in-situ formation of a 2D perovskite capping layer.[1][2][3]

Mechanism of Action: A Dual-Functionality Approach

The efficacy of this compound in enhancing PSC performance stems from its ability to address key defects and instability issues at the perovskite surface and grain boundaries.

  • Surface Defect Passivation: The surfaces and grain boundaries of 3D perovskite films are rife with defects, such as halide vacancies and undercoordinated lead ions (Pb²⁺), which act as traps for charge carriers, leading to non-radiative recombination and reduced device performance. The hexylammonium cations (C₆H₁₃NH₃⁺) from HABr can effectively passivate these defects. The ammonium headgroup can interact with the perovskite lattice, while the bromide ions can fill halide vacancies. This passivation reduces the trap density, leading to longer carrier lifetimes and higher open-circuit voltages (Voc).[3][4]

  • Formation of a 2D Perovskite Capping Layer: The long-chain hexylammonium cation is too large to be incorporated into the 'A' site of the 3D perovskite lattice. Instead, it reacts with the 3D perovskite surface, particularly in the presence of excess lead iodide (PbI₂), to form a thin, two-dimensional (2D) perovskite layer with a Ruddlesden-Popper structure.[3][4] This 2D layer acts as a protective barrier, enhancing the stability of the underlying 3D perovskite against moisture and other environmental degradants due to the hydrophobic nature of the long alkyl chains.[4] Furthermore, this 2D/3D heterostructure can create a favorable energy landscape that facilitates efficient charge extraction and reduces interfacial recombination.[4]

Perovskite_Passivation_Mechanism cluster_perovskite 3D Perovskite Surface cluster_treatment Treatment cluster_passivation Passivation & 2D Layer Formation cluster_outcome Outcome Perovskite 3D Perovskite Bulk (e.g., FAPbI₃) Defects Surface Defects (Halide Vacancies, Uncoordinated Pb²⁺) Perovskite->Defects HABr This compound (n-Hexylammonium Bromide) Passivated_Defects Passivated Surface (Reduced Trap States) HABr->Passivated_Defects Defect Passivation 2D_Layer 2D Perovskite Capping Layer ((C₆H₁₃NH₃)₂PbI₂Br₂) HABr->2D_Layer In-situ Reaction Improved_Performance Enhanced Efficiency (Higher Voc, FF) Passivated_Defects->Improved_Performance Improved_Stability Enhanced Stability (Moisture Resistance) 2D_Layer->Improved_Stability

Sources

1-Hexanamine, hydrobromide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-Hexanamine, Hydrobromide

Abstract: This guide provides a comprehensive technical overview of the molecular structure of this compound (CAS Number: 7334-95-4). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical properties, spectroscopic signature, and solid-state architecture. The document elucidates the ionic nature of the molecule, details its characterization through various analytical techniques, and presents validated experimental protocols for its synthesis and analysis.

Introduction and Foundational Concepts

This compound, also known as hexylamine hydrobromide, is the salt formed from the reaction of the primary amine 1-hexanamine with hydrobromic acid.[1] This conversion from a free amine to its hydrobromide salt is a fundamental strategy in organic chemistry and pharmaceutical development to enhance a compound's stability and aqueous solubility, making it easier to handle and formulate.[1] The resulting compound is typically a white crystalline solid.[1] Its utility is primarily as a versatile intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1]

The formation of the salt involves a classic acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from hydrobromic acid (HBr). This protonation results in the formation of the hexylammonium cation and the bromide anion.

Molecular Structure and Intermolecular Forces

The structure of this compound is defined by the ionic bond between the positively charged hexylammonium cation ([CH₃(CH₂)₅NH₃]⁺) and the negatively charged bromide anion (Br⁻).

  • Hexylammonium Cation: This component consists of a six-carbon, unbranched alkyl chain (the hexyl group) attached to a protonated amino group (-NH₃⁺). The positive charge is formally localized on the nitrogen atom.

  • Bromide Anion: This is a monatomic anion, Br⁻, which acts as the counter-ion to the hexylammonium cation.

The primary interaction holding the compound together is the electrostatic attraction between these two ions. However, a more nuanced and structurally significant interaction in the solid state is hydrogen bonding. The three protons on the positively charged nitrogen atom are acidic and act as hydrogen bond donors. The bromide anion, with its high electron density, serves as a potent hydrogen bond acceptor. This results in a network of N⁺-H···Br⁻ hydrogen bonds, which are crucial in defining the crystal lattice structure.[2][3] These electrostatic and hydrogen bonding forces are strong, contributing to the compound's crystalline nature and relatively high melting point compared to its free amine precursor.

N0 N⁺H₃ Br1 Br⁻ N0->Br1 N-H···Br Br2 Br⁻ N0->Br2 N-H···Br Br3 Br⁻ N0->Br3 N-H···Br lab Simplified 2D representation of hydrogen bonding. Start Dissolve 1-Hexanamine in Ethanol Acid Add HBr (48% aq.) Dropwise at 0°C Start->Acid Precipitate Add Diethyl Ether to Maximize Precipitation Acid->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash Solid with Cold Diethyl Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure 1-Hexanamine, HBr Dry->End cluster_workflow Characterization Protocol Start Synthesized Product MP Melting Point (Purity Check) Start->MP FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR NMR ¹H & ¹³C NMR (Structural Elucidation) Start->NMR Result Confirmed Structure & Purity MP->Result FTIR->Result NMR->Result

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Hexylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hexylamine hydrobromide, also known as hexylammonium bromide, is the hydrobromide salt of the primary amine hexylamine. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the physical, chemical, and spectroscopic properties of this compound. This guide elucidates its synthesis, thermal stability, and key applications, with a particular focus on its emerging role in perovskite solar cells and as an ion-pairing agent in chromatography. While specific experimental data for some physical properties are not widely available, this guide provides a thorough analysis based on existing literature and predictive methodologies, offering insights into its behavior and utility in various scientific domains.

Introduction

Alkylammonium halides are a versatile class of compounds that find applications ranging from synthetic chemistry to materials science and pharmaceuticals. Hexylamine hydrobromide (C₆H₁₅N·HBr) is a notable member of this family, combining the properties of a six-carbon alkyl chain with the ionic character of a hydrobromide salt. This unique combination imparts specific solubility, reactivity, and electronic properties that are being increasingly exploited in advanced applications. This guide aims to provide a detailed understanding of hexylamine hydrobromide, moving from its fundamental molecular characteristics to its practical applications, thereby serving as a valuable resource for its synthesis, characterization, and utilization.

Molecular Structure and Identification

Hexylamine hydrobromide is an ionic compound formed from the protonation of the amino group of hexylamine by hydrobromic acid. The resulting hexylammonium cation and bromide anion are held together by electrostatic forces.

Diagram: Molecular Structure of Hexylamine Hydrobromide

Caption: Ionic structure of hexylamine hydrobromide.

Table 1: Compound Identification

IdentifierValue
Chemical Name Hexylamine hydrobromide
Synonyms Hexylammonium bromide, 1-Aminohexane hydrobromide, Hexan-1-amine hydrobromide[1]
CAS Number 7334-95-4[2]
Molecular Formula C₆H₁₆BrN[2]
Molecular Weight 182.11 g/mol [3]
InChI Key ZLSVALLKHLKICA-UHFFFAOYSA-N

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of hexylamine hydrobromide is crucial for its application in various fields.

Table 2: Physical and Chemical Properties of Hexylamine Hydrobromide

PropertyValueNotes
Appearance White to off-white crystalline solid or powder[2]Solid at 20 °C.
Melting Point Not availableOften cited as "N/A" in supplier data sheets.
Boiling Point Not availableAs an ionic salt, it is expected to decompose at high temperatures rather than boil.
Density Not availableData for the solid state is not readily found in the literature.
Solubility Soluble in methanol.Expected to be soluble in polar protic solvents like water and ethanol, and sparingly soluble in nonpolar solvents like chloroform. The free base, hexylamine, is slightly soluble in water and miscible with ethanol and ether.
pKa ~10.6This is the pKa of the conjugate acid (hexylammonium ion). The pKa of the parent hexylamine is reported to be between 10.21 and 10.56.
Thermal Stability

While a specific decomposition temperature for hexylamine hydrobromide is not widely reported, alkylammonium halides generally decompose upon strong heating. The thermal stability is influenced by the nature of the cation and the halide. For instance, di-n-hexylammonium bromide, a related secondary amine salt, has been studied as a solid-solid phase change material, indicating its stability over numerous thermal cycles around its transition temperature of approximately 20 °C.[4] Thermal decomposition of brominated organic compounds can lead to the release of hydrogen bromide and other brominated hydrocarbons.[5][6]

Diagram: Workflow for Thermal Analysis

start Hexylamine Hydrobromide Sample dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga mp Determine Melting Point (if applicable) and Phase Transitions dsc->mp decomp Determine Decomposition Temperature and Mass Loss Profile tga->decomp

Caption: Experimental workflow for thermal characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain. The protons on the carbon adjacent to the ammonium group (α-protons) will be the most deshielded, appearing at a higher chemical shift compared to the other methylene groups. The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet. The predicted ¹H NMR spectrum of tetrahexylammonium bromide shows the α-protons in the range of ~58-60 ppm, which can serve as a rough guide.[7] The ¹H NMR spectrum of n-hexylamine hydrochloride in CDCl₃ shows distinct peaks for the different protons in the alkyl chain.[8]

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the hexyl chain. The carbon atom bonded to the nitrogen (α-carbon) will be the most deshielded. For comparison, the predicted ¹³C NMR spectrum of tetrahexylammonium bromide shows the α-carbon signal at approximately 58-60 ppm and the β-carbon at around 25-27 ppm.[7] The ¹³C NMR spectrum of n-hexylamine hydrochloride also shows well-resolved peaks for each carbon of the hexyl chain.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of hexylamine hydrobromide is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the ammonium group (-NH₃⁺) are anticipated in the region of 3000-3200 cm⁻¹. C-H stretching vibrations of the alkyl chain will appear around 2850-2960 cm⁻¹. N-H bending vibrations are expected in the 1500-1600 cm⁻¹ region. The FTIR spectrum of ammonium bromide shows strong N-H absorptions around 3000-3100 cm⁻¹.[10]

Synthesis and Experimental Protocols

Synthesis of Hexylamine Hydrobromide

Hexylamine hydrobromide is typically synthesized through a straightforward acid-base reaction between hexylamine and hydrobromic acid.

Experimental Protocol: General Synthesis of Alkylammonium Halides

  • Reaction Setup: In a well-ventilated fume hood, dissolve hexylamine in a suitable solvent such as diethyl ether or ethanol in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.

  • Acid Addition: Slowly add a stoichiometric amount of hydrobromic acid (typically 48% aqueous solution) dropwise to the stirred solution of hexylamine. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.

  • Precipitation: As the hydrobromic acid is added, a white precipitate of hexylamine hydrobromide will form.

  • Isolation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete reaction. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting material. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

  • Drying: Dry the purified hexylamine hydrobromide under vacuum to obtain a fine, white crystalline powder.

A similar procedure is well-documented for the synthesis of β-bromoethylamine hydrobromide from ethanolamine and hydrobromic acid.[11]

Applications in Research and Development

Hexylamine hydrobromide has garnered significant interest in several areas of scientific research and development.

Perovskite Solar Cells

A prominent application of hexylamine hydrobromide is in the fabrication of perovskite solar cells. It is used as a passivating agent for the perovskite surface.[2] The long-chain alkylammonium cation helps to reduce defects at the surface and grain boundaries of the perovskite material, which in turn improves the efficiency and stability of the solar cell. The hydrophobic nature of the hexyl group can also enhance the material's resistance to moisture, a key factor in the long-term performance of perovskite-based devices.

Ion-Pairing Agent in Chromatography

In analytical chemistry, hexylamine and its salts are used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of oligonucleotides.[12][13] The hexylammonium cation pairs with the negatively charged phosphate backbone of the oligonucleotides, increasing their retention on the nonpolar stationary phase and enabling high-resolution separations.

Potential in Drug Development and Medicinal Chemistry

While specific examples of hexylamine hydrobromide as a direct component in pharmaceuticals are not prevalent in the literature, its parent compound, hexylamine, is a building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] The formation of a hydrobromide salt is a common strategy in drug development to improve the solubility, stability, and bioavailability of amine-containing drug molecules. Alkyl halides, in general, are also being explored as motifs in medicinal chemistry, challenging the misconception that they are merely non-specific alkylating agents.[14][15] The physicochemical properties of hexylamine hydrobromide make it a relevant model compound for studying the behavior of alkylammonium halide salts in biological systems and pharmaceutical formulations.

Safety and Handling

Hexylamine hydrobromide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Hazards: May cause skin and eye irritation.

  • Precautions: Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials. It is hygroscopic and should be stored under an inert atmosphere.

Conclusion

Hexylamine hydrobromide is a versatile chemical compound with established and emerging applications in materials science and analytical chemistry. While there are gaps in the publicly available experimental data for some of its fundamental physical properties, this guide provides a comprehensive overview of its known characteristics, synthesis, and applications. The increasing interest in perovskite solar cells and the continued need for advanced analytical reagents suggest that the importance of hexylamine hydrobromide in scientific research and development will continue to grow. Further studies to fully characterize its physical and spectral properties would be a valuable contribution to the chemical literature.

References

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  • PubChem. (n.d.). Hexylamine. Retrieved January 6, 2026, from [Link]

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  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved January 6, 2026, from [Link]

  • Waters Corporation. (n.d.). Hexylammonium Acetate as an Ion-Pairing Agent for IP-RP LC Analysis of Oligonucleotides. Retrieved January 6, 2026, from [Link]

  • Gong, L., & McCullagh, J. S. (2014). Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. Rapid Communications in Mass Spectrometry, 28(6), 639-648.
  • Borun New Material. (n.d.). n-Hexylammonium bromide. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of hexylammonium bromide (1), phenethylammonium... Retrieved January 6, 2026, from [Link]

  • Greatcell Solar Materials. (n.d.). n-Hexylammonium bromide. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1509.
  • PubMed. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Morphology, Structure, Thermal Stability, XR-Diffraction, and Infrared Study of Hexadecyltrimethylammonium Bromide–Modified Smectite. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Retrieved January 6, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound Hexylamine (FDB009573). Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). Hexylammonium bromide. Retrieved January 6, 2026, from [Link]

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  • Wikipedia. (n.d.). Ammonium bromide. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) ammonium bromide and ammonia functionalized Si NCs.... Retrieved January 6, 2026, from [Link]

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An In-depth Technical Guide to the Safety and Handling of 1-Hexanamine, Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Hexanamine, hydrobromide (also known as hexylammonium bromide) is an organic salt that is increasingly utilized in advanced research and development, particularly in the field of materials science. As a white crystalline solid, its salt form enhances stability and solubility in aqueous solutions compared to its free base, 1-hexanamine, making it a more manageable reagent in a laboratory setting.[1][2] This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for this compound, tailored for researchers, scientists, and professionals in drug development and materials science. A significant focus of current research involves its application as a surface passivation agent in the development of high-efficiency perovskite solar cells.[1][3]

Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in ensuring its safe handling and effective application. This compound is the salt formed from the reaction of the weak base 1-hexanamine and hydrobromic acid.[1]

PropertyValueSource(s)
Chemical Formula C₆H₁₆BrN[2]
Molecular Weight ~182.10 g/mol [2]
Appearance White to off-white crystalline solid[1]
CAS Number 7334-95-4[1][2]
Solubility Soluble in water[1]

Hazard Identification and Toxicology

Based on available data, this compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

  • GHS Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

Exposure Controls and Personal Protection

A proactive approach to safety through proper exposure controls and the use of Personal Protective Equipment (PPE) is paramount when handling this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder to avoid inhalation of dust particles.[5]

  • Safety Showers and Eyewash Stations: These should be readily accessible in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[5]

    • Lab Coat: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If working outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter is recommended.

PPE_Workflow start Handling this compound fume_hood Is a chemical fume hood available? start->fume_hood ppe_check Wear mandatory PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat fume_hood->ppe_check Yes respirator Add NIOSH-approved particulate respirator fume_hood->respirator No proceed Proceed with handling ppe_check->proceed respirator->ppe_check

Caption: Personal Protective Equipment (PPE) decision workflow.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Safe Handling Procedures
  • Avoid contact with skin and eyes.[5]

  • Avoid inhalation of dust.

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling large quantities, as dusts can sometimes form explosive mixtures with air.[5]

  • Wash hands thoroughly after handling.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from strong oxidizing agents and strong acids, as aliphatic amines can react with these substances.[3]

  • The compound is described as hygroscopic, so it should be stored under an inert atmosphere if possible to prevent moisture absorption.

Applications in Research and Development

The unique properties of long-chain alkylammonium halides like this compound make them valuable in several areas of advanced materials and pharmaceutical science.

Perovskite Solar Cells

A primary application of this compound is in the fabrication of perovskite solar cells. It is used as a surface passivating agent. The hexylammonium cations adsorb to the surface of the perovskite crystal lattice, which helps to reduce surface defects. This passivation leads to a decrease in non-radiative recombination of charge carriers, thereby improving the overall power conversion efficiency and stability of the solar cell devices.[1][3]

Perovskite_Passivation cluster_perovskite Perovskite Crystal Surface cluster_treatment Treatment cluster_result Result surface Perovskite Surface Defects passivated_surface Passivated Perovskite Surface Reduced Defects surface->passivated_surface Passivation habr This compound (Hexylammonium Cations) habr->surface Adsorption improved_performance Improved Solar Cell Efficiency & Stability passivated_surface->improved_performance

Caption: Role of this compound in perovskite solar cells.

Drug Development and Formulation

Long-chain alkylammonium salts are investigated in pharmaceutical sciences for their potential to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The formation of a salt with an alkylamine can enhance the solubility and permeability of a drug, which can lead to improved bioavailability.[6][7] The hydrophobic alkyl chain can facilitate interaction with cell membranes, potentially improving drug absorption. While specific applications of this compound in marketed drugs are not prominent, the principles of using such counter-ions are well-established in drug formulation.[6][8]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • In case of skin contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific hazards: Upon combustion, it may produce toxic fumes, including nitrogen oxides and hydrogen bromide.[3]

  • Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal precautions: Wear appropriate personal protective equipment as outlined in Section 3.2. Evacuate personnel to a safe area. Avoid breathing dust.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for cleaning up: Sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with soap and water.

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Product: Unused product should be disposed of as hazardous waste. Do not dispose of it in household waste or down the drain.

  • Contaminated packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.[3]

Conclusion

This compound is a valuable compound in modern research, particularly in the development of next-generation solar energy technologies. While it offers advantages in handling over its free base, it is not without hazards. A thorough understanding of its properties and strict adherence to the safety and handling protocols outlined in this guide are essential for its safe and effective use in the laboratory. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet and institutional safety guidelines before working with this or any chemical.

References

  • Greatcell Solar Materials. (n.d.). n-Hexylammonium bromide | CAS 7334-95-4. Retrieved from [Link]

  • PubMed. (1985). Review of the environmental toxicity of quaternary ammonium halides. Retrieved from [Link]

  • ACS Publications. (2025). Investigation of Permeability Trend in Primary Alkyl Ammonium Salts of Diclofenac. Retrieved from [Link]

  • Loba Chemie. (n.d.). n-HEXYLAMINE EXTRA PURE. Retrieved from [Link]

  • PubChem. (n.d.). Hexylammonium. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet 1,6-hexanediamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Hexanamine - Substance Details - SRS. Retrieved from [Link]

  • Heart. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1443 - HEXYLAMINE. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Chemical and Pharmaceutical Salts: Nomenclatural, Formulative, and Therapeutic Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Alkylammonium lead halides. Part 2. CH3NH3PbX3 (X = Cl, Br, I) perovskites: cuboctahedral halide cages with isotropic cation reorientation. Retrieved from [Link]

  • Wiley Online Library. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Retrieved from [Link]

  • PubMed. (2007). Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity. Retrieved from [Link]

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Spectroscopic Data of 1-Hexanamine, Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1-Hexanamine, hydrobromide (Hexylammonium bromide). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of these techniques for the characterization of primary alkylammonium salts, explaining the causal relationships behind the observed spectral features.

Introduction: The Importance of Spectroscopic Characterization

This compound is a primary alkylammonium salt with the chemical formula C₆H₁₆BrN.[1] It is a white, crystalline solid formed from the reaction of 1-hexanamine with hydrobromic acid.[2] The hydrobromide salt form often enhances stability and water solubility, making it a useful intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2]

Accurate structural elucidation and purity assessment are critical in chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spec data for this compound, providing both the foundational theory and practical insights for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra, focusing on the changes observed upon protonation of the primary amine.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR spectra.

Step-by-Step Protocol:

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for amine salts. For this guide, we will consider spectra in D₂O.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Vortex the vial until the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

¹H NMR Spectroscopy: Interpreting the Spectrum

The protonation of the amine group in 1-hexanamine to form the hexylammonium ion results in significant downfield shifts for the protons near the nitrogen atom due to the deshielding effect of the positive charge.

Predicted ¹H NMR Spectrum (500 MHz, D₂O):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality
~3.01Triplet (t)2HH-1 (-CH₂-NH₃⁺)The protons on the carbon adjacent to the positively charged nitrogen are significantly deshielded, resulting in a downfield shift.
~1.65Quintet (p)2HH-2 (-CH₂-CH₂-NH₃⁺)These protons are further from the electron-withdrawing ammonium group and thus experience less deshielding than the H-1 protons.
~1.33Multiplet (m)6HH-3, H-4, H-5 (-CH₂-CH₂-CH₂-CH₃)These methylene protons are in the middle of the alkyl chain and have very similar chemical environments, leading to overlapping signals.
~0.89Triplet (t)3HH-6 (-CH₃)The terminal methyl group is the most shielded and therefore appears at the most upfield position, typical for an alkyl chain.

Diagram: Structure of 1-Hexylammonium ion

Caption: Structure of the 1-Hexylammonium cation.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Similar to ¹H NMR, the ¹³C NMR spectrum of this compound will show a downfield shift for the carbon atoms, with the effect being most pronounced for the carbon directly attached to the nitrogen.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O):

Chemical Shift (δ) ppmAssignmentCausality
~41.5C-1 (-CH₂-NH₃⁺)The C-1 carbon is directly bonded to the electron-withdrawing ammonium group, causing a significant downfield shift.
~31.0C-2 (-CH₂-CH₂-NH₃⁺)The inductive effect of the ammonium group is still felt at C-2, but to a lesser extent than at C-1.
~28.0C-4 (-CH₂-CH₂-CH₃)This carbon is further down the alkyl chain, and its chemical shift is approaching that of a typical alkane.
~25.5C-3 (-CH₂-CH₂-CH₂-NH₃⁺)The chemical shift of C-3 is similar to other methylene carbons in the chain.
~22.0C-5 (-CH₂-CH₃)This carbon is penultimate in the chain and shows a characteristic chemical shift.
~13.5C-6 (-CH₃)The terminal methyl carbon is the most shielded and appears at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The formation of the primary ammonium salt from a primary amine leads to very characteristic changes in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[3]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the crystalline this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum.

  • Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by the absorptions of the alkyl chain and the ammonium group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentCausality
3200-2800Strong, BroadN-H stretching of -NH₃⁺The N-H stretching vibrations in the ammonium group are very strong and broad due to hydrogen bonding in the solid state. This broad envelope often obscures the C-H stretching bands.[1]
2960-2850Medium, Sharp (often as shoulders on the N-H stretch)C-H stretching of alkyl chainThese are the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups.[1]
~1625-1560MediumAsymmetric N-H bending of -NH₃⁺This absorption is due to the asymmetric bending (scissoring) vibration of the N-H bonds in the ammonium group.[1]
~1550-1500MediumSymmetric N-H bending of -NH₃⁺This corresponds to the symmetric bending ("umbrella") mode of the -NH₃⁺ group. The presence of these two distinct bending bands is characteristic of a primary amine salt.[1]
~1465MediumC-H bending of -CH₂- and -CH₃These are the scissoring and asymmetric bending vibrations of the methylene and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Ionization: Use a positive ion mode to detect the hexylammonium cation.

  • Data Acquisition: Acquire the mass spectrum. For structural information, tandem mass spectrometry (MS/MS) can be performed on the parent ion.

Interpreting the Mass Spectrum

In positive mode ESI-MS, the spectrum will show the intact hexylammonium cation.

  • Parent Ion: The molecular ion of the 1-hexylammonium cation (C₆H₁₅N + H⁺) will be observed at an m/z of 102.13.

Fragmentation Analysis (MS/MS):

The primary fragmentation pathway for aliphatic amines is alpha-cleavage , which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.

Diagram: Alpha-Cleavage of 1-Hexylammonium Ion

Alpha_Cleavage cluster_0 1-Hexylammonium Ion (m/z 102) cluster_1 Alpha-Cleavage cluster_2 Fragments CH3(CH2)4-CH2-NH3+ CH3(CH2)4-CH2-NH3+ fragments CH2=NH2+ (m/z 30) •(CH2)4CH3 CH3(CH2)4-CH2-NH3+->fragments

Caption: Primary fragmentation pathway of the 1-hexylammonium ion.

  • Major Fragment: The most significant fragment observed in the MS/MS spectrum will be at m/z 30 , corresponding to the CH₂=NH₂⁺ ion, resulting from the loss of a pentyl radical (•C₅H₁₁). This is a highly characteristic fragment for primary amines.

Conclusion

The spectroscopic characterization of this compound is a straightforward process that relies on the fundamental principles of NMR, IR, and Mass Spectrometry. The protonation of the primary amine to form the ammonium salt results in predictable and readily interpretable changes in the spectra. The downfield shifts in the NMR spectra, the characteristic broad N-H stretching and bending bands in the IR spectrum, and the alpha-cleavage fragmentation pattern in the mass spectrum all provide definitive evidence for the structure of the 1-hexylammonium cation. This guide serves as a comprehensive resource for researchers, enabling the confident identification and characterization of this and similar primary alkylammonium compounds.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). Hexylamine hydrobromide. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

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Introduction: The Significance of Thermochemical Data for Amine Salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of 1-Hexanamine, Hydrobromide

This compound (C₆H₁₅N·HBr) is an organic salt formed from the neutralization of the aliphatic amine, 1-hexanamine, with hydrobromic acid.[1] As a member of the alkylammonium halide family, its physical and chemical properties are of significant interest to researchers in drug development and materials science. For pharmaceutical professionals, understanding the thermochemistry of such salts is critical for predicting their stability, solubility, and dissolution behavior, which are cornerstone parameters in formulation and drug delivery. In materials science, these properties can influence crystal lattice energy, phase transitions, and suitability for various applications.[2][3]

This guide provides a comprehensive overview of the core thermochemical data for this compound. It moves beyond a simple data sheet to detail the experimental methodologies and computational frameworks used to determine these properties. By explaining the causality behind experimental choices and theoretical models, this document serves as a practical resource for scientists seeking to measure, predict, or simply understand the thermodynamics of this and similar organic salts.

Core Thermochemical Parameters: A Theoretical Framework

Before delving into experimental and computational methods, it is essential to define the key thermochemical properties that govern the behavior of a chemical compound:

  • Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a compound's intrinsic stability.

  • Standard Gibbs Free Energy of Formation (ΔfG°) : This value combines enthalpy and entropy to determine the spontaneity of a compound's formation from its elements under standard conditions. A negative value indicates a thermodynamically favorable formation.

  • Entropy (S°) : A measure of the molecular disorder or randomness of a system. For a crystalline solid like this compound, this value is influenced by the arrangement of ions in the crystal lattice.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius (or one Kelvin) at constant pressure.[4] This property is crucial for understanding how a material responds to thermal stress and for predicting temperature-dependent behavior.

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for obtaining reliable thermochemical data. The two most powerful and relevant techniques for analyzing organic salts like this compound are Differential Scanning Calorimetry and Solution Calorimetry.

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is invaluable for identifying thermal transitions and measuring their associated enthalpy changes, as well as determining heat capacity.

Core Applications for this compound:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔfusH°) : Pinpointing the exact melting temperature and the energy required for this phase transition.

  • Polymorphic Phase Transitions : Identifying any solid-solid crystal structure changes that occur upon heating, which can significantly impact a drug's bioavailability and stability.[6]

  • Heat Capacity (Cp) : Measuring the heat capacity of the solid as a function of temperature.[4]

  • Instrument Calibration : Calibrate the DSC instrument's temperature and enthalpy scales using certified reference materials with well-defined melting points, such as high-purity indium or tin.[5][7] For studies on organic materials, calibrating with organic standards can sometimes provide more relevant results due to similarities in thermal conductivity and heat capacity.[6]

  • Sample Preparation : Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample. Prepare an identical empty, crimped pan to serve as the reference.

  • Thermal Program : Place both the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature well below any expected transitions (e.g., 25°C).

  • Dynamic Scan : Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond its melting point. A nitrogen purge is typically used to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis : The resulting thermogram plots heat flow versus temperature.

    • The melting point (Tm) is determined from the onset or peak of the endothermic melting event.

    • The enthalpy of fusion (ΔfusH°) is calculated by integrating the area of the melting peak.

    • The heat capacity (Cp) is determined by analyzing the shift in the baseline of the heat flow signal.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Instrument Calibration (Indium Standard) Sample_Prep 2. Sample Preparation (3-5 mg in Al pan) Calibrate->Sample_Prep Thermal_Program 3. Thermal Program (Equilibrate at 25°C) Dynamic_Scan 4. Dynamic Scan (Heat at 10°C/min) Thermal_Program->Dynamic_Scan Analyze 5. Analyze Thermogram Tm Melting Point (Tm) Analyze->Tm dHf Enthalpy of Fusion (ΔfusH°) Analyze->dHf Cp Heat Capacity (Cp) Analyze->Cp

Caption: Workflow for DSC analysis of this compound.

Solution Calorimetry

Solution calorimetry is a powerful technique for determining the enthalpy of formation (ΔfH°) of a salt. It measures the heat change (enthalpy of solution, ΔsolH) when a substance dissolves in a solvent.[8] By designing a suitable thermochemical cycle, the enthalpy of formation can be calculated from experimentally measured heats of solution.

To determine the standard enthalpy of formation of solid this compound (C₆H₁₅N·HBr(s)), we can measure the enthalpy of solution for three distinct processes in a suitable solvent (e.g., a large excess of water or a dilute acid):

  • Dissolution of the Salt : C₆H₁₅N·HBr(s) → C₆H₁₆N⁺(aq) + Br⁻(aq) (ΔsolH₁)

  • Dissolution of the Liquid Amine : C₆H₁₅N(l) → C₆H₁₅N(aq) (ΔsolH₂)

  • Dissolution of Gaseous HBr : HBr(g) → H⁺(aq) + Br⁻(aq) (ΔsolH₃)

  • Neutralization in Solution : C₆H₁₅N(aq) + H⁺(aq) → C₆H₁₆N⁺(aq) (ΔneutH)

A more direct and common approach involves dissolving the amine and the hydrobromide salt in the same acidic solvent to ensure the final state of the protonated amine is identical. This simplifies the cycle. A well-established method is to use an aqueous acidic solution (like HCl) as the solvent.[9]

  • Calorimeter Setup : Assemble a constant-pressure calorimeter, which can be a simple setup using nested polystyrene cups for educational purposes or a more sophisticated isothermal microcalorimeter for research-grade accuracy.[9][10]

  • Solvent Preparation : Add a precise volume (e.g., 100.0 mL) of the chosen solvent (e.g., 0.1 M HCl) to the calorimeter. Allow the system to reach thermal equilibrium and record the stable initial temperature (T_initial) for several minutes.

  • Sample Dissolution :

    • Run 1 (Salt) : Accurately weigh a small amount (e.g., 0.5 g) of this compound. At a defined time, add the salt to the solvent, stir to dissolve, and record the temperature until a stable final temperature (T_final) is reached.

    • Run 2 (Amine) : Repeat the process using a molar equivalent amount of liquid 1-hexanamine.

  • Data Calculation :

    • Calculate the heat absorbed by the solution (q_soln) using: q_soln = m_soln × c_soln × ΔT, where m is the total mass of the solution, c is its specific heat capacity (often approximated as that of water, 4.184 J/g·°C), and ΔT is (T_final - T_initial).[10]

    • The heat of the reaction (q_rxn) is -q_soln (assuming no heat loss to the surroundings).

    • Calculate the molar enthalpy of solution (ΔsolH) by dividing q_rxn by the number of moles of the solute.

  • Calculate Enthalpy of Formation : Use Hess's Law with the measured enthalpies of solution and known standard enthalpies of formation for the other species in the thermochemical cycle to determine ΔfH° of C₆H₁₅N·HBr(s).

SolutionCal_Workflow cluster_setup Setup cluster_measure Measurement cluster_calc Calculation Setup 1. Assemble Calorimeter Solvent 2. Add Solvent & Equilibrate (Record T_initial) Setup->Solvent Run1 3a. Dissolve Salt (Record T_final) Run2 3b. Dissolve Amine (Record T_final) Calc_q 4. Calculate q_soln & q_rxn Run1->Calc_q Run2->Calc_q Calc_dH 5. Calculate Molar ΔsolH Calc_q->Calc_dH Hess 6. Apply Hess's Law Calc_dH->Hess dHf ΔfH° of Salt Hess->dHf

Caption: Workflow for determining ΔfH° via solution calorimetry.

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, computational chemistry provides a powerful alternative for estimating thermochemical properties.[11] High-level quantum mechanical calculations can predict these values with increasing accuracy.

A common and effective approach is to use a thermodynamic cycle, such as a Born-Haber cycle, which breaks down the formation of the ionic solid into a series of steps for which the energy changes can be calculated or are known.

This cycle relates the lattice energy of the salt to the enthalpies of formation and other properties of the components.

BornHaber C6H15N_l C₆H₁₅N (l) Salt_s C₆H₁₆N⁺Br⁻ (s) C6H15N_l->Salt_s   ΔfH°(salt) C6H15N_g C₆H₁₅N (g) C6H15N_l->C6H15N_g ΔvapH°(amine) HBr_g HBr (g) HBr_g->Salt_s H_g H (g) HBr_g->H_g BDE(HBr) C6H16N_ion C₆H₁₆N⁺ (g) C6H15N_g->C6H16N_ion PA(amine) Br_g Br (g) Br_ion Br⁻ (g) Br_g->Br_ion EA(Br) C6H16N_ion->Salt_s Lattice Energy (U) Br_ion->Salt_s

Sources

An In-depth Technical Guide on the Biological Activity of Long-Chain Alkylammonium Halides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Long-chain alkylammonium halides, a prominent class of quaternary ammonium compounds (QACs), represent a fascinating and enduring area of scientific inquiry. Their inherent amphiphilic nature, characterized by a positively charged hydrophilic head group and a lipophilic alkyl tail, underpins a diverse range of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core principles governing the biological actions of these molecules. We will delve into their mechanisms of action, structure-activity relationships, and key applications, supported by field-proven insights and detailed experimental protocols. Our objective is to provide not just a repository of information, but a cohesive narrative that illuminates the causality behind experimental choices and fosters a deeper understanding of this important class of compounds.

Fundamental Characteristics of Long-Chain Alkylammonium Halides

Long-chain alkylammonium halides are cationic surfactants with the general structure [NR4]+X-, where 'R' represents alkyl groups, at least one of which is a long hydrocarbon chain, and 'X' is a halide anion (commonly chloride or bromide).[1][2] The defining feature of these molecules is their permanent positive charge, irrespective of the solution's pH, which is crucial for their biological interactions.[2]

The amphiphilicity of these compounds drives their tendency to self-assemble in aqueous solutions and to interact with biological interfaces, particularly cell membranes.[3] This surface-active nature is fundamental to their biological effects, which span a wide spectrum from antimicrobial to anticancer activities.[4][5][6]

Mechanisms of Biological Action: A Tale of Disruption

The biological activity of long-chain alkylammonium halides is primarily rooted in their ability to disrupt the structural and functional integrity of cell membranes.[1][7] This membrane-centric mechanism is a common thread in their antimicrobial and anticancer effects.

Antimicrobial Mechanisms: Breaching the Cellular Defenses

The antimicrobial action of these compounds is a multi-step process that ultimately leads to cell death.[4]

  • Adsorption and Penetration: The initial event is the electrostatic interaction between the positively charged quaternary nitrogen and the negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3][4]

  • Membrane Disruption: Following adsorption, the long alkyl chain penetrates the hydrophobic core of the cell membrane.[4] This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and the formation of pores or micelles within the membrane.[3][4] This process effectively compromises the membrane's barrier function, causing leakage of essential intracellular components like ions and metabolites, and ultimately leading to cell lysis.[4][7]

  • Intracellular Targets: Beyond membrane disruption, there is evidence that long-chain alkylammonium halides can also interact with intracellular targets, including DNA, to exert their antimicrobial effects.[1]

antimicrobial_mechanism cluster_qac Long-Chain Alkylammonium Halide cluster_bacterium Bacterial Cell qac Positively Charged Headgroup + Long Alkyl Chain cell_wall Cell Wall (Negatively Charged) qac->cell_wall 1. Electrostatic Adsorption cytoplasm Cytoplasm (Ions, Metabolites, DNA) qac->cytoplasm 4. Intracellular Targeting (e.g., DNA) cell_membrane Cell Membrane cell_wall->cell_membrane 2. Penetration cell_membrane->cytoplasm 3. Membrane Disruption & Leakage

Caption: Antimicrobial mechanism of long-chain alkylammonium halides.

Anticancer Mechanisms: Exploiting the Cancer Cell Phenotype

The anticancer properties of long-chain alkylammonium halides are also linked to their membrane-disrupting capabilities, with some degree of selectivity for cancer cells.

  • Induction of Apoptosis: A primary mechanism of their anticancer activity is the induction of programmed cell death, or apoptosis.[5][6] Studies have shown that these compounds can modulate the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, which is a hallmark of apoptosis induction.[5][6]

  • Mitochondrial Targeting: Mitochondria, with their negatively charged membranes, are key targets for these cationic compounds. Accumulation within mitochondria can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the initiation of the apoptotic cascade.

  • Selective Cytotoxicity: Interestingly, some long-chain alkylammonium halides have demonstrated a degree of selective toxicity towards cancer cells over normal cells.[6] This selectivity may be attributed to differences in the membrane composition and fluidity of cancer cells compared to healthy cells.

anticancer_mechanism qac Long-Chain Alkylammonium Halide cancer_cell Cancer Cell qac->cancer_cell Interaction with Cell Membrane apoptosis Apoptosis Induction cancer_cell->apoptosis Triggers mitochondria Mitochondrial Dysfunction cancer_cell->mitochondria Targets bax_bcl2 Increased Bax/Bcl-2 Ratio apoptosis->bax_bcl2 Leads to mitochondria->apoptosis Initiates

Caption: Anticancer mechanism of long-chain alkylammonium halides.

Structure-Activity Relationships: The Devil is in the Details

The biological activity of long-chain alkylammonium halides is exquisitely sensitive to their molecular structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective compounds.

The Crucial Role of Alkyl Chain Length

The length of the alkyl chain is arguably the most critical determinant of biological activity.

  • Antimicrobial Activity: For antimicrobial applications, an optimal chain length is typically observed, often between C12 and C16.[8][9] Shorter chains may not effectively penetrate the lipid bilayer, while excessively long chains can lead to decreased water solubility and reduced bioavailability.[9]

  • Anticancer Activity: A similar trend is observed for anticancer activity, with compounds containing C11 to C14 hydrocarbon chains showing significant cytotoxicity towards cancer cells.[6]

Influence of the Head Group and Counter-ion

While the alkyl chain is the primary driver of lipophilicity and membrane penetration, the hydrophilic head group and the associated counter-ion also play a role.

  • Head Group: The nature of the substituents on the quaternary nitrogen can influence the compound's steric bulk and its ability to interact with specific membrane components.

  • Counter-ion: The halide counter-ion (e.g., Cl-, Br-) is generally considered to have a lesser impact on biological activity compared to the cationic portion of the molecule.[1]

Applications in Research and Drug Development

The potent biological activities of long-chain alkylammonium halides have led to their widespread use in various applications.

Antimicrobial Agents: A Double-Edged Sword

These compounds are effective against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses.[1][2][4] They are common active ingredients in disinfectants and antiseptics.[2][7] However, their widespread use has raised concerns about the development of bacterial resistance.[4] Bacteria can develop resistance through mechanisms such as efflux pumps that actively remove the compounds from the cell.[4]

Anticancer Therapeutics: A Promising Avenue

The ability of long-chain alkylammonium halides to selectively target and kill cancer cells makes them attractive candidates for anticancer drug development.[5][6][10] To mitigate their toxicity towards normal cells, they are often encapsulated in drug delivery systems like liposomes.[5][6] This approach can enhance their therapeutic index by increasing their accumulation in tumor tissues.[5][6]

Other Biological Applications

Beyond their antimicrobial and anticancer properties, long-chain alkylammonium halides are also explored for other applications, including:

  • Gene Delivery: Their cationic nature allows them to form complexes with negatively charged DNA, facilitating its entry into cells.

  • Herbicides: Certain long-chain ammonium salts have shown herbicidal activity.[11]

Toxicological Profile and Safety Considerations

Despite their therapeutic potential, the inherent cytotoxicity of long-chain alkylammonium halides necessitates a careful evaluation of their toxicological profile.

  • Mammalian Cell Cytotoxicity: These compounds can be toxic to mammalian cells, primarily through the same membrane-disrupting mechanisms that are effective against microbes and cancer cells.[12]

  • Skin and Respiratory Effects: Depending on the concentration, they can cause a range of effects from mild skin and respiratory irritation to more severe reactions.[2][13]

  • Environmental Concerns: The widespread use of these compounds has led to their detection in the environment, raising concerns about their potential impact on aquatic ecosystems.

Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for accurately assessing the biological activity of long-chain alkylammonium halides.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity, representing the lowest concentration that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Stock Solution: Prepare a stock solution of the long-chain alkylammonium halide in a suitable solvent (e.g., sterile deionized water or a small amount of an organic solvent like DMSO, followed by dilution in water).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.

mic_workflow start Start stock Prepare Stock Solution of Compound start->stock inoculum Prepare Standardized Bacterial Inoculum start->inoculum dilution Perform Serial Dilutions in 96-well Plate stock->dilution add_inoculum Add Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the effect of the compounds on mammalian cells, both cancerous and non-cancerous.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the long-chain alkylammonium halide for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Future Perspectives and Conclusion

Long-chain alkylammonium halides continue to be a rich field of research with significant potential for the development of new therapeutic agents. Future research will likely focus on:

  • Designing novel structures with enhanced selectivity and reduced toxicity. This may involve modifying the alkyl chain, the head group, or incorporating these moieties into larger molecules or polymers.

  • Developing advanced drug delivery systems to improve their therapeutic index and target them more effectively to diseased tissues.

  • Investigating their potential in combination therapies, where they may act synergistically with other antimicrobial or anticancer drugs.

  • Further elucidating the mechanisms of bacterial resistance to develop strategies to overcome this challenge.

References

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Methodological & Application

Application Notes and Protocols: Recrystallization of 1-Hexanamine Hydrobromide for High-Purity Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the purification of 1-Hexanamine hydrobromide (also known as n-Hexylammonium bromide) via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals requiring a high-purity solid form of this aliphatic amine salt. The protocol outlines a systematic approach to solvent selection, dissolution, crystallization, and crystal recovery, with an emphasis on the scientific principles underpinning each step to ensure reproducibility and high yield of the purified product.

Introduction: The Rationale for Recrystallization

1-Hexanamine hydrobromide is a primary alkylammonium salt with applications in organic synthesis and materials science. For its effective use, particularly in pharmaceutical development and as a precursor in sensitive reactions, a high degree of purity is paramount. Recrystallization is a robust and widely adopted technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by controlled cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, present in lower concentrations, tend to remain in the solution, or "mother liquor," and are subsequently separated by filtration. This process, when executed with precision, can significantly enhance the purity of the final product.

Physicochemical Properties and Safety Considerations

A thorough understanding of the material's properties is foundational to developing a successful recrystallization protocol.

Table 1: Physicochemical Properties of 1-Hexanamine Hydrobromide

PropertyValueSource(s)
Chemical Formula C₆H₁₆BrN
Molecular Weight 182.11 g/mol [2][3]
Appearance White to almost white powder/crystal[2]
CAS Number 7334-95-4[2][4]
Hygroscopicity Hygroscopic[2]

Note on Melting Point: A definitive, experimentally verified melting point for 1-Hexanamine hydrobromide is not consistently reported in publicly available literature, with some sources indicating "n/a"[2]. The melting point is a critical indicator of purity; therefore, it is recommended to perform a melting point analysis on the starting material and the recrystallized product to assess the efficacy of the purification.

Safety Precautions
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A lab coat and, if necessary, an apron.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

The Recrystallization Workflow: A Step-by-Step Protocol

The following protocol is a comprehensive guide to the recrystallization of 1-Hexanamine hydrobromide. The selection of an appropriate solvent is the most critical step and may require some preliminary small-scale trials.

Solvent Selection: The Key to Success

The ideal recrystallization solvent should exhibit high solubility for 1-Hexanamine hydrobromide at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystal formation upon cooling. Based on the polar nature of the hydrobromide salt, polar protic and aprotic solvents are logical starting points.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassRecommended SolventsRationale
Alcohols Isopropanol, EthanolThe hydroxyl group can hydrogen bond with the ammonium salt, and the alkyl chain provides some non-polar character.
Ketones AcetoneA polar aprotic solvent that can be a good choice for moderately polar compounds.
Esters Ethyl AcetateLess polar than alcohols and can be used in a solvent/anti-solvent system.
Anti-Solvents Heptane, HexaneNon-polar solvents in which the hydrobromide salt is expected to be poorly soluble. To be used in conjunction with a primary solvent.

Preliminary Solubility Test:

  • Place a small, known amount of the impure 1-Hexanamine hydrobromide (e.g., 50 mg) into a test tube.

  • Add a small volume of the chosen solvent (e.g., 0.5 mL) at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • The ideal solvent will dissolve the compound when hot but yield a good recovery of crystals upon cooling.

Experimental Protocol

This protocol assumes the use of a single solvent system. For a solvent/anti-solvent system, the anti-solvent is added slowly to the hot, dissolved solution until turbidity (cloudiness) is observed, followed by gentle reheating to re-dissolve and then slow cooling.

Materials and Equipment:

  • Impure 1-Hexanamine hydrobromide

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Procedure:

  • Dissolution:

    • Place the impure 1-Hexanamine hydrobromide into an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of recovered crystals.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities that would otherwise contaminate the final product.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Recovery:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing impurities. Use a minimal amount of solvent to avoid dissolving the product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a period to air-dry them.

    • Transfer the crystals to a watch glass or a petri dish and dry them further in a vacuum oven at a temperature well below the melting point of the compound or in a desiccator under vacuum. Since the compound is hygroscopic, thorough drying is essential.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Start Impure 1-Hexanamine Hydrobromide Solvent_Selection Solvent Selection (Small-Scale Trials) Start->Solvent_Selection Dissolution Dissolution in Minimal Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Ice Bath Hot_Filtration->Crystallization Recovery Vacuum Filtration Crystallization->Recovery Washing Wash with Cold Solvent Recovery->Washing Drying Drying under Vacuum Washing->Drying End Pure Crystalline Product Drying->End Purity_Check Melting Point Analysis End->Purity_Check

Caption: Recrystallization workflow for 1-Hexanamine hydrobromide.

Conclusion and Best Practices

This protocol provides a robust framework for the purification of 1-Hexanamine hydrobromide. The success of the recrystallization hinges on careful solvent selection and controlled cooling. For optimal results, it is recommended to maintain a detailed laboratory notebook, recording the solvents used, volumes, temperatures, and recovery yields. This systematic approach will enable the consistent production of high-purity 1-Hexanamine hydrobromide for demanding research and development applications.

References

  • Chemsrc. (n.d.). Hexylamine Hydrobromide CAS#:7334-95-4. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). Hexylamine. Retrieved January 6, 2026, from [Link]

  • Solubility of Things. (n.d.). 1-Hexylamine. Retrieved January 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 6, 2026, from [Link]

  • CP Lab Safety. (n.d.). Hexylamine Hydrobromide, min 98%, 1 gram. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Hexylamine. Retrieved January 6, 2026, from [Link]

Sources

Using 1-Hexanamine, hydrobromide as a precursor for perovskite synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Leveraging 1-Hexanamine, Hydrobromide for Advanced Perovskite Synthesis: A Guide to Fabricating High-Stability 2D/3D Hybrid Solar Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dimensionality Paradigm in Perovskite Photovoltaics

Metal halide perovskites have emerged as a revolutionary class of materials for next-generation solar energy conversion due to their exceptional optoelectronic properties and low-cost solution processability.[1][2] Standard three-dimensional (3D) perovskites, with the generic formula ABX₃, have achieved power conversion efficiencies (PCEs) rivaling those of conventional silicon-based solar cells.[3] However, their long-term operational stability remains a significant hurdle for commercialization, primarily due to their susceptibility to degradation from moisture, heat, and ion migration.[4]

To address this critical stability issue, researchers have turned to dimensional engineering—strategically blending 3D perovskites with lower-dimensional two-dimensional (2D) counterparts.[5][6] This creates a 2D/3D hybrid heterostructure that synergistically combines the high efficiency of 3D perovskites with the superior environmental stability of 2D perovskites.[7] The key to this strategy lies in the introduction of bulky organic spacer cations.

This application note provides a detailed guide on the use of This compound (CH₃(CH₂)₅NH₃Br, hereafter HABr) , a long-chain alkylammonium halide, as a precursor for synthesizing highly efficient and stable 2D/3D hybrid perovskite solar cells. The hexylammonium cation acts as a molecular spacer, forming stabilizing 2D perovskite layers that passivate defects and impart hydrophobicity, thereby enhancing both device performance and longevity.

The Scientific Rationale: Why this compound?

The incorporation of the hexylammonium cation (HA⁺) from HABr into the perovskite precursor solution initiates the self-assembly of a 2D/3D heterostructure. This is not merely a physical mixture but a structured architecture with profound implications for the material's properties.

  • Causality of Stability Enhancement: The long, non-polar hexyl chains of the HA⁺ cations are inherently hydrophobic. When these cations align at the perovskite film's surface and grain boundaries, they create a protective barrier that repels ambient moisture, a primary degradation agent for 3D perovskites.[7]

  • Mechanism of Defect Passivation: The surfaces and grain boundaries of 3D perovskite films are rife with ionic defects (e.g., halide vacancies) that act as non-radiative recombination centers, limiting the open-circuit voltage (VOC) and overall efficiency. The ammonium head-group (-NH₃⁺) of the HA⁺ cation can effectively passivate these undercoordinated halide ions, while the bromide anion (Br⁻) can fill halide vacancies. This dual-passivation effect significantly suppresses charge recombination.

  • Controlling Crystallization: The presence of bulky alkylammonium cations like HA⁺ can modulate the crystallization kinetics of the perovskite film.[3][8] This often leads to more controlled crystal growth, resulting in films with preferred orientation and reduced internal lattice strain, which are beneficial for charge transport and stability.[5]

The diagram below illustrates the formation of a 2D/3D hybrid perovskite structure where layers of 2D perovskite (formed with HABr) encapsulate or are interspersed with the primary 3D perovskite matrix.

G Fig. 1: Formation of a 2D/3D Perovskite Heterostructure cluster_precursor Precursor Solution cluster_process Fabrication Process cluster_film Resulting Film Structure cluster_benefits Key Benefits precursors 3D Precursors (e.g., FAPbI₃) + this compound (HABr) spin_coating Spin-Coating precursors->spin_coating annealing Thermal Annealing spin_coating->annealing Crystallization structure 2D Perovskite Capping Layer (from HABr) 3D Perovskite Grains 2D Perovskite at Grain Boundaries Substrate annealing->structure Self-Assembly stability Enhanced Moisture & Thermal Stability structure->stability passivation Defect Passivation structure->passivation efficiency Improved Efficiency & Voltage structure->efficiency

Caption: Logical workflow from precursor to final 2D/3D film structure.

Protocol I: Synthesis of this compound (HABr)

Trustworthiness: This protocol ensures the synthesis of high-purity HABr, which is critical for reproducible perovskite fabrication. Impurities can introduce unwanted defects.

Materials:

  • 1-Hexanamine (C₆H₁₃NH₂, ≥99%)

  • Hydrobromic acid (HBr, 48 wt. % in H₂O)

  • Diethyl ether (anhydrous)

  • Ethanol (anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

Safety: Perform this synthesis in a fume hood. Wear appropriate PPE, including safety glasses, lab coat, and acid-resistant gloves. HBr is highly corrosive.

Step-by-Step Procedure:

  • Reaction Setup: Place a 250 mL round-bottom flask in an ice bath on a magnetic stir plate. Add 10.1 g (0.1 mol) of 1-Hexanamine to 50 mL of ethanol in the flask and begin stirring.

  • Acid Addition: Slowly add 11.3 mL of hydrobromic acid (48%, ~0.1 mol) dropwise to the stirring solution. A white precipitate will form immediately. The slow addition in an ice bath is crucial to control the exothermic reaction.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 2 hours to ensure the reaction goes to completion.

  • Precipitation & Washing: Add 100 mL of diethyl ether to the flask to fully precipitate the product. Filter the white solid using a Büchner funnel. Wash the collected solid three times with 30 mL of diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white powder in a vacuum oven at 60 °C for 12-24 hours.

  • Verification: The final product, this compound, should be a white crystalline powder. Store it in a desiccator until use.

Protocol II: Fabrication of 2D/3D Hybrid Perovskite Solar Cells

This protocol details a one-step solution-processing method for creating a mixed-dimensional perovskite film.

Materials & Solutions:

  • Perovskite Precursor Solution (1.4 M):

    • Formamidinium iodide (FAI): 1.2 M

    • Lead iodide (PbI₂): 1.3 M

    • Methylammonium bromide (MABr): 0.2 M

    • Lead bromide (PbBr₂): 0.2 M

    • This compound (HABr): 0.05 M (This is the key additive)

    • Solvent: Anhydrous DMF:DMSO (4:1 v/v)

  • Substrates: FTO-coated glass

  • ETL: SnO₂ nanoparticle ink

  • HTL Solution: 72.3 mg Spiro-OMeTAD, 28.8 µL 4-tert-butylpyridine, 17.5 µL Li-TFSI solution (520 mg/mL in acetonitrile).

  • Anti-Solvent: Chlorobenzene

Experimental Workflow

Caption: Step-by-step fabrication of a 2D/3D perovskite solar cell.

Detailed Step-by-Step Protocol:
  • Substrate Preparation:

    • Clean FTO glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use. This ensures a clean, high-energy surface for uniform layer deposition.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the SnO₂ nanoparticle ink onto the FTO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150 °C in ambient air for 30 minutes.

  • Perovskite Film Deposition (Inside a Nitrogen-filled Glovebox):

    • Transfer the SnO₂-coated substrates into the glovebox.

    • Deposit ~40 µL of the 2D/3D perovskite precursor solution onto the substrate.

    • Spin-coat using a two-step program:

      • Step 1: 1000 rpm for 10 seconds (ramp rate: 200 rpm/s).

      • Step 2: 4000 rpm for 30 seconds (ramp rate: 2000 rpm/s).

    • Anti-Solvent Quench: At 20 seconds into the second step, dispense 100 µL of chlorobenzene quickly onto the spinning substrate. This induces rapid, uniform nucleation, which is critical for achieving a high-quality film.[9]

    • Immediately transfer the film to a hotplate.

  • Thermal Annealing:

    • Anneal the perovskite film at 100 °C for 60 minutes in the glovebox. This step removes residual solvent and drives the full crystallization of the perovskite.

  • Hole Transport Layer (HTL) Deposition:

    • Allow the film to cool to room temperature.

    • Deposit ~40 µL of the HTL solution and spin-coat at 4000 rpm for 20 seconds.

  • Metal Contact Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Evaporate an 80 nm thick gold (Au) electrode under high vacuum (<10⁻⁶ Torr).

Characterization and Expected Outcomes

The inclusion of HABr should lead to measurable improvements in both material properties and device performance.

Quantitative Performance Comparison

The following table presents typical performance parameters for a standard 3D perovskite solar cell compared to a 2D/3D hybrid cell fabricated using the protocol above.

ParameterControl Device (3D Only)HABr-Modified Device (2D/3D)Rationale for Improvement
PCE (%) 19.5 - 21.0%22.0 - 23.5%Reduced non-radiative recombination.
VOC (V) 1.10 - 1.14 V1.16 - 1.20 VEffective passivation of surface trap states.
JSC (mA/cm²) 22.5 - 23.523.0 - 24.0Minor improvement due to better film quality.
Fill Factor (%) 78 - 81%81 - 84%Suppressed charge recombination and improved charge extraction.
Moisture Stability Loses 80% PCE after 200h at 60% RHRetains >80% PCE after 500h at 60% RHHydrophobic hexyl chains protect the perovskite layer.[7]
Material Characterization Signatures
  • X-Ray Diffraction (XRD): Expect to see characteristic diffraction peaks for the 3D perovskite phase. Crucially, look for the appearance of low-angle peaks (2θ < 10°) which are the hallmark of the layered 2D perovskite phase.

  • Photoluminescence (PL) Spectroscopy: The 2D/3D film should exhibit a higher PL intensity and a longer carrier lifetime compared to the 3D control, indicating successful passivation of defect states.

  • Scanning Electron Microscopy (SEM): The 2D/3D film may show slightly larger grain sizes with more defined grain boundaries due to the modulated crystallization.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Film Coverage / Pinholes 1. Poor substrate wetting. 2. Incorrect spin-coating parameters. 3. Insufficient solution volume.1. Ensure thorough substrate cleaning and UV-Ozone treatment. 2. Optimize spin speeds and acceleration. 3. Increase the volume of precursor solution deposited.
Low VOC High density of trap states at the surface/interfaces.1. Confirm the purity of the synthesized HABr. 2. Slightly increase the concentration of HABr (e.g., to 0.06 M) to enhance surface passivation.
High Hysteresis in J-V Scan Mobile ion migration.The presence of HABr should reduce hysteresis. If it persists, ensure complete solvent removal during annealing by slightly increasing the time or temperature.
Low JSC 1. Poor light absorption (film too thin). 2. Charge collection issues.1. Decrease the final spin-coating speed to create a thicker film. 2. Verify the quality of the ETL and HTL layers.

References

  • Energy & Environmental Science. (n.d.).
  • Atta, A., et al. (2019).
  • Harsono, Y., & Onggo, D. (2023). A Stepwise Synthesis of Methylammonium Lead Bromide (MAPbBr3) Perovskite Using Lead Acetate Trihydrate as a.
  • RSC Publishing. (n.d.). Controlled crystal orientation and reduced lattice distortion with a cystamine dihydrochloride spacer for efficient and stable 2D/3D perovskite solar cells.
  • ResearchGate. (2023). Alkylammonium chloride promotes the record efficiency of perovskite solar cells.
  • ResearchGate. (n.d.). Controlled Crystal Orientation and Reduced Lattice Distortion with Cystamine Dihydrochloride Spacer for Efficient and Stable 2D/3D Perovskite Solar Cells.
  • ResearchGate. (n.d.). Perfluoroarene-Based 2D/3D Perovskite Solar Cells.
  • Kulbak, M., et al. (2015). Cesium Enhances Long-Term Stability of Lead Bromide Perovskite-Based Solar Cells. arXiv.
  • Ahmadian-Yazdi, M. R., & Eslamian, M. (2018). Fabrication of Semiconducting Methylammonium Lead Halide Perovskite Particles by Spray Technology. PubMed.
  • MDPI. (n.d.). Progress and Application of Halide Perovskite Materials for Solar Cells and Light Emitting Devices.
  • Lee, J. W., et al. (2015). The roles of alkyl halide additives in enhancing perovskite solar cell performance.

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Application Note: Enhancing Perovskite Solar Cell Performance and Stability through Surface Passivation with 1-Hexanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Photovoltaics and Materials Science

Introduction: The Imperative of Surface Perfection in Perovskite Solar Cells

The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape is a testament to their exceptional power conversion efficiencies (PCEs). However, the commercial realization of this technology is impeded by inherent instabilities, largely stemming from the prevalence of surface and grain boundary defects in polycrystalline perovskite films. These defects, such as halide vacancies and undercoordinated lead ions, act as non-radiative recombination centers, diminishing the open-circuit voltage (Voc) and fill factor (FF), thereby compromising overall device performance and longevity.

Surface passivation has emerged as a critical strategy to mitigate these detrimental effects. Among the various passivating agents, long-chain alkylammonium halides have garnered significant attention. This application note provides a comprehensive technical guide to the use of 1-Hexanamine hydrobromide (n-hexylammonium bromide, HABr) as a highly effective surface passivating agent for perovskite solar cells. The introduction of a thin layer of HABr at the perovskite interface not only neutralizes surface defects but also imparts enhanced stability against environmental stressors, paving the way for more efficient and durable PSCs.

The Mechanism of Action: How 1-Hexanamine Hydrobromide Passivates Perovskite Surfaces

The efficacy of 1-Hexanamine hydrobromide as a passivating agent lies in its bifunctional nature, where both the hexylammonium cation (HA+) and the bromide anion (Br-) play crucial roles in healing surface defects. The primary mechanism involves the in-situ formation of a low-dimensional (2D) perovskite-like layer or a passivation layer at the interface of the 3D perovskite bulk.

  • Cation-Defect Interaction: The positively charged ammonium headgroup of the hexylammonium cation (CH3(CH2)5NH3+) effectively passivates undercoordinated lead (Pb2+) defects. These defects are Lewis acids and readily interact with the Lewis basic amine group, neutralizing charge traps.

  • Anion-Vacancy Filling: The bromide anions (Br-) from HABr can fill halide vacancy defects on the perovskite surface. These vacancies are a common source of non-radiative recombination, and their passivation leads to a significant reduction in charge carrier losses.

  • Formation of a Protective Layer: The long, hydrophobic hexyl chains of the HA+ cations orient themselves away from the perovskite surface, creating a protective barrier against moisture ingress, a key degradation pathway for perovskite materials. This hydrophobic shield significantly enhances the environmental stability of the solar cell.[1]

  • Dynamic Equilibrium: Upon reaction with a formamidinium lead iodide (FAPbI3) perovskite, HABr can intercalate into the lattice to form a mixed-cation perovskite, which exists in a dynamic equilibrium of decomposition and formation.[2][3] When reacting with excess PbI2, a stable HA2PbI2Br2 perovskite can be formed, leading to more stable and efficient devices.[2][3]

The synergistic effect of these interactions leads to a reduction in trap-state density, suppression of non-radiative recombination, and improved charge extraction, ultimately resulting in enhanced photovoltaic performance and stability.

Passivation_Mechanism Figure 1: Mechanism of Perovskite Surface Passivation by 1-Hexanamine Hydrobromide cluster_perovskite 3D Perovskite Surface cluster_passivation Passivating Species cluster_result Passivated Surface Perovskite_Bulk 3D Perovskite Bulk (e.g., FAPbI3) Pb_defect Undercoordinated Pb2+ (Lewis Acid) Passivated_Surface Formation of a stable 2D/passivation layer Pb_defect->Passivated_Surface Halide_vacancy Halide Vacancy Halide_vacancy->Passivated_Surface HABr 1-Hexanamine Hydrobromide (HABr) HA_cation Hexylammonium Cation (HA+) HABr->HA_cation Dissociates to Br_anion Bromide Anion (Br-) HABr->Br_anion HA_cation->Pb_defect Passivates via Lewis acid-base interaction Hydrophobic_Layer Hydrophobic hexyl chains repel moisture HA_cation->Hydrophobic_Layer Br_anion->Halide_vacancy Fills vacancy Improved_Performance Reduced non-radiative recombination Enhanced Voc and FF Passivated_Surface->Improved_Performance Leads to Improved_Stability Increased moisture resistance Longer device lifetime Hydrophobic_Layer->Improved_Stability Leads to

Caption: Figure 1: Mechanism of Perovskite Surface Passivation by 1-Hexanamine Hydrobromide

Experimental Protocols

This section provides a detailed, step-by-step methodology for the surface passivation of perovskite films using 1-Hexanamine hydrobromide.

Materials and Reagents
  • 1-Hexanamine hydrobromide (HABr, >98%)

  • Isopropanol (IPA, anhydrous, 99.5%)

  • Pre-fabricated 3D perovskite films on a suitable substrate (e.g., FTO/c-TiO2/meso-TiO2)

Protocol 1: Preparation of 1-Hexanamine Hydrobromide Passivation Solution
  • Solution Concentration: Prepare a solution of 1-Hexanamine hydrobromide in anhydrous isopropanol. A typical starting concentration is 10 mg/mL. The optimal concentration may vary depending on the specific perovskite composition and desired layer thickness.

  • Dissolution: Add the required amount of HABr to the anhydrous IPA in a clean vial.

  • Mixing: Stir the solution at room temperature for at least 1 hour, or until the HABr is fully dissolved. Gentle heating (e.g., 40-50 °C) can be used to aid dissolution if necessary.

  • Filtration: Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.

Protocol 2: Surface Passivation via Spin-Coating

This protocol should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the perovskite film.

  • Substrate Preparation: Have the freshly prepared 3D perovskite film ready. It is crucial to perform the passivation step shortly after the perovskite film has been annealed and cooled to room temperature.

  • Dispensing the Solution: Dispense a sufficient amount of the HABr solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) onto the center of the spinning perovskite substrate.

  • Spin-Coating Parameters: Immediately after dispensing the solution, start the spin-coating program. A typical two-step program is effective:

    • Step 1: 1000 rpm for 10 seconds (for initial spreading)

    • Step 2: 4000 rpm for 30 seconds (to achieve the desired thickness)

  • Annealing: After spin-coating, transfer the substrate to a hotplate for annealing. A typical annealing temperature is 100-120 °C for 10-20 minutes.[1][4] This step is crucial for the formation of the passivation layer and the removal of residual solvent.

  • Cooling: After annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of the subsequent layers (e.g., hole transport layer).

Experimental_Workflow Figure 2: Experimental Workflow for HABr Passivation Start Start Prepare_HABr_Solution Prepare 10 mg/mL HABr in Isopropanol Start->Prepare_HABr_Solution Filter_Solution Filter through 0.22 µm PTFE filter Prepare_HABr_Solution->Filter_Solution Spin_Coat_HABr Spin-coat HABr solution (4000 rpm, 30s) Filter_Solution->Spin_Coat_HABr Deposit_Perovskite Deposit 3D Perovskite Film Anneal_Perovskite Anneal 3D Perovskite & Cool Down Deposit_Perovskite->Anneal_Perovskite Anneal_Perovskite->Spin_Coat_HABr Anneal_Passivation Anneal at 100-120°C for 10-20 min Spin_Coat_HABr->Anneal_Passivation Deposit_HTL Deposit Hole Transport Layer Anneal_Passivation->Deposit_HTL Deposit_Contact Deposit Metal Contact Deposit_HTL->Deposit_Contact End End Deposit_Contact->End

Caption: Figure 2: Experimental Workflow for HABr Passivation

Characterization and Analysis

To validate the effectiveness of the 1-Hexanamine hydrobromide passivation, a suite of characterization techniques should be employed.

Technique Purpose Expected Outcome with HABr Passivation
Photoluminescence (PL) Spectroscopy To probe the radiative recombination efficiency.A significant increase in the steady-state PL intensity compared to the unpassivated film, indicating a reduction in non-radiative recombination pathways.[5][6]
Time-Resolved Photoluminescence (TRPL) To measure the charge carrier lifetime.A longer carrier lifetime for the passivated film, confirming the suppression of trap-assisted recombination.[5]
X-ray Photoelectron Spectroscopy (XPS) To analyze the surface chemical composition.Presence of N 1s and Br 3d peaks on the surface of the passivated film, confirming the successful deposition of the HABr layer.[1]
Scanning Electron Microscopy (SEM) To visualize the surface morphology.Smoother and more uniform film morphology with potentially larger grain sizes compared to the control film.
Contact Angle Measurement To assess the hydrophobicity of the surface.An increased water contact angle, demonstrating the hydrophobic nature of the hexylammonium chains and improved moisture resistance.[7]

Performance Data and Comparative Analysis

The implementation of 1-Hexanamine hydrobromide passivation has been shown to yield substantial improvements in the photovoltaic performance of perovskite solar cells. The table below summarizes typical performance parameters for devices with and without HABr passivation, based on reported literature values.

Device Parameter Control Device (Without HABr) HABr Passivated Device Percentage Improvement Reference
Power Conversion Efficiency (PCE) ~18-19%>21%~12-16%[5]
Open-Circuit Voltage (Voc) ~1.05 V>1.10 V~5%[1]
Short-Circuit Current (Jsc) ~22 mA/cm2~22.5 mA/cm2~2%[1]
Fill Factor (FF) ~70-72%>78%~8-11%[5]

Troubleshooting

Problem Potential Cause Recommended Solution
Low Voc after passivation Incomplete passivation or introduction of new defects.Optimize the concentration of the HABr solution. Ensure the perovskite film is fresh and of high quality before passivation. Optimize the annealing temperature and time.
Reduced Jsc after passivation The passivation layer is too thick, impeding charge transport.Reduce the concentration of the HABr solution or increase the spin-coating speed.
Poor film morphology (e.g., pinholes, aggregation) Inhomogeneous spreading of the passivation solution. Poor quality of the underlying perovskite film.Ensure the perovskite surface is clean and smooth before spin-coating. Optimize the spin-coating parameters (e.g., acceleration, duration).
Inconsistent device performance Variations in the passivation layer thickness or uniformity. Degradation of the HABr solution.Prepare fresh HABr solution for each use. Ensure a controlled and reproducible spin-coating process.

Safety Precautions

  • 1-Hexanamine hydrobromide is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isopropanol is a flammable liquid. Work in a well-ventilated area or a fume hood, away from ignition sources.

  • Follow all standard laboratory safety procedures when handling chemicals and operating equipment.

Conclusion

Surface passivation with 1-Hexanamine hydrobromide is a robust and effective strategy for enhancing the performance and stability of perovskite solar cells. The straightforward solution-based application, coupled with the significant improvements in key photovoltaic parameters, makes it an attractive technique for researchers aiming to push the boundaries of PSC efficiency and durability. By carefully controlling the experimental parameters and validating the passivation efficacy through appropriate characterization techniques, the full potential of this passivation approach can be realized, contributing to the advancement of perovskite solar cell technology towards commercial viability.

References

  • Myth behind Metastable and Stable n-Hexylammonium Bromide-Based Low-Dimensional Perovskites. Journal of the American Chemical Society. [Link]

  • Myth behind Metastable and Stable n-Hexylammonium Bromide-Based Low-Dimensional Perovskites. ChemRxiv. [Link]

  • Myth behind Metastable and Stable n-Hexylammonium Bromide-Based Low-Dimensional Perovskites | Request PDF. ResearchGate. [Link]

  • Stability enhancement of Perovskite solar cells using mixed cation/Halide Perovskite. AIP Conference Proceedings. [Link]

  • the effect of hexylammonium post deposition treatment on 3D halide perovskite-based solar cells. RSC Publishing. [Link]

  • Comparative Study of Different Passivation Layers for n‐i‐p Perovskite Solar Cell for Indoor Applications. ResearchGate. [Link]

  • the effect of hexylammonium post deposition treatment on 3D halide perovskite-based solar. RSC Publishing. [Link]

  • Spin-coating and annealing parameters of preparation thin films perovskite. ResearchGate. [Link]

  • In-Depth Chemical and Optoelectronic Analysis of Triple-Cation Perovskite Thin Films by Combining XPS Profiling and PL Imaging. PubMed. [Link]

  • Comparative Study of Different Passivation Layers for nip Perovskite Solar Cell for Indoor Applications. FLORE. [Link]

  • Defects and passivation in perovskite solar cells. Surface Innovations. [Link]

  • Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23%. pv magazine International. [Link]

  • Comparative Study on Surface Passivation Effects of Organic Salts and Their Low-Dimensional Perovskites in Perovskite Solar Cells. ResearchGate. [Link]

  • Two-dimensional or passivation treatment: the effect of Hexylammonium post deposition treatment on 3D halide perovskite-based solar cells. ResearchGate. [Link]

  • Comparative Study on Surface Passivation Effects of Organic Salts and Their Low-Dimensional Perovskites in Perovskite Solar Cells. Semantic Scholar. [Link]

  • Optimizing 2D passivation for enhancing performance of fully air-processed carbon electrode-based perovskite solar cells. RSC Publishing. [Link]

  • Defects and Defect Passivation in Perovskite Solar Cells. PubMed Central. [Link]

  • Origin of Ionic Inhomogeneity in MAPb(I x Br1-x)3 Perovskite Thin Films Revealed by In-Situ Spectroscopy during Spin Coating and Annealing | Request PDF. ResearchGate. [Link]

  • Two-step thermal annealing improves the morphology of spin-coated films for highly efficient perovskite hybrid photovoltaics. ResearchGate. [Link]

  • Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases. ACS Omega. [Link]

  • Surface Passivation and Energetic Modification Suppress Nonradiative Recombination in Perovskite Solar Cells. PubMed Central. [Link]

  • Two-Step Spin Coating Method: Revealing the Effect of Thermal Annealing Temperature on the Properties of Hybrid Perovskite Solid State Solar Cells | Request PDF. ResearchGate. [Link]

  • Mixed 2D-cation passivation towards improved durability of perovskite solar cells and dynamics of 2D-perovskites under light irradiation and at high temperature. RSC Publishing. [Link]

  • Influence of Spin-Coating Methods on the Properties of Planar Solar Cells Based on Ambient-Air-Processed Triple-Cation Mixed-Halide Perovskites | Request PDF. ResearchGate. [Link]

  • Fluorinated isopropanol for improved defect passivation and reproducibility in perovskite solar cells. IDEAS/RePEc. [Link]

  • Defect passivation in methylammonium/bromine free inverted perovskite solar cells using charge-modulated molecular bonding. PubMed. [Link]

  • Defect Passivation and Surface Modification for Efficient and Stable Organic-Inorganic Hybrid Perovskite Solar Cells and Light. ResearchGate. [Link]

  • Surface Passivation Toward Efficient and Stable Perovskite Solar Cells. ResearchGate. [Link]

  • Direct environmental lead detection by photoluminescent perovskite formation with nanogram sensitivity. ChemRxiv. [Link]

  • Preparation of mixed-ion and inorganic perovskite films using water and isopropanol as solvents for solar cell applications | Request PDF. ResearchGate. [Link]

  • Efficient and Stable Perovskite Solar Cells via Surface Passivation of an Ultrathin Hydrophobic Organic Molecular Layer | Request PDF. ResearchGate. [Link]

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The Strategic Integration of 1-Hexanamine Hydrobromide in High-Performance 2D Perovskite Fabrication: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dimensionality Advantage of 2D Perovskites and the Critical Role of Spacer Cations

Three-dimensional (3D) metal halide perovskites have demonstrated remarkable potential in optoelectronic applications, yet their inherent instability in ambient conditions remains a significant hurdle for commercial viability. This has propelled the exploration of two-dimensional (2D) perovskites, which exhibit enhanced stability due to their layered structure.[1] These 2D materials are typically Ruddlesden-Popper phases with the general formula (A')₂(A)n-₁BₙX₃ₙ₊₁, where a large organic cation, known as a "spacer cation," separates the inorganic lead halide octahedra layers.[2] This spacer cation is not merely a passive structural element; it plays a crucial role in dictating the optoelectronic properties and stability of the resulting 2D perovskite.[3][4] The choice of the spacer cation, particularly the length of its alkyl chain, can significantly influence properties such as bandgap, exciton binding energy, and moisture resistance.[2]

This application note provides a comprehensive guide to the role and application of 1-Hexanamine, hydrobromide (also known as n-hexylammonium bromide or HABr) in the fabrication of 2D perovskites. We will delve into the synthesis of the HABr spacer cation, detailed protocols for the fabrication of 2D perovskite thin films using HABr, and the subsequent characterization techniques to validate the material's quality and performance. This guide is intended for researchers and scientists in the fields of materials science, chemistry, and drug development who are exploring the potential of 2D perovskites.

1-Hexanamine Hydrobromide (HABr): A Key Spacer for Tunable and Stable 2D Perovskites

1-Hexanamine, with its six-carbon alkyl chain, offers a compelling balance between forming a stable 2D structure and allowing for efficient charge transport. The hydrophobic nature of the hexyl group contributes to the enhanced moisture resistance of the perovskite film.[2] The length of the alkyl chain in spacer cations like HABr has been shown to be a critical factor in defect passivation at the perovskite surface and grain boundaries, leading to improved device performance and longevity.[5]

Core Functions of 1-Hexanamine Hydrobromide in 2D Perovskite Systems:
  • Structural Scaffolding: The primary role of HABr is to act as a large spacer cation that templates the formation of the layered 2D perovskite structure.

  • Enhanced Stability: The hydrophobic hexyl chains of the HABr molecules help to repel moisture, a key degradation factor for perovskite materials.

  • Defect Passivation: Uncoordinated lead ions and halide vacancies are common defects in perovskite films. The ammonium head of the HABr can interact with these defect sites, passivating them and reducing non-radiative recombination losses.[5][6]

  • Tunable Optoelectronic Properties: By controlling the ratio of HABr to other precursors, the dimensionality of the perovskite can be tuned from pure 2D (n=1) to quasi-2D (n>1) structures, allowing for precise control over the bandgap and emission properties.

Experimental Protocols

Protocol 1: Synthesis of this compound (HABr)

This protocol details the synthesis of HABr from 1-hexanamine and hydrobromic acid. This method is adapted from the synthesis of similar alkylammonium halides.[7]

Materials:

  • 1-Hexanamine (C₆H₁₅N, ≥99%)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 10.12 g (0.1 mol) of 1-hexanamine in 100 mL of ethanol.

  • Place the flask in an ice bath and stir the solution.

  • Slowly add a stoichiometric amount of hydrobromic acid (48% aqueous solution) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the solution in the ice bath for 2 hours.

  • Remove the solvent using a rotary evaporator at 50 °C until a white precipitate is formed.

  • Wash the precipitate with diethyl ether to remove any unreacted starting materials.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Dry the product in a vacuum oven at 60 °C for 24 hours to obtain pure this compound.

Protocol 2: Fabrication of (HA)₂PbI₄ 2D Perovskite Thin Films

This protocol describes the fabrication of a pure n=1 2D perovskite thin film, (HA)₂PbI₄, using a one-step spin-coating method.

Materials:

  • This compound (HABr) (synthesized as per Protocol 1 or commercially sourced)

  • Lead(II) iodide (PbI₂, 99.99%)

  • Dimethylformamide (DMF, anhydrous)

  • Chlorobenzene (anhydrous)

  • Substrates (e.g., pre-cleaned glass or ITO-coated glass)

  • Spin coater

  • Hotplate

Precursor Solution Preparation (0.5 M):

  • In a nitrogen-filled glovebox, dissolve 182.0 mg of HABr (1 mmol) and 230.5 mg of PbI₂ (0.5 mmol) in 1 mL of DMF.

  • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

  • Filter the precursor solution through a 0.22 µm PTFE syringe filter before use.

Spin-Coating Procedure:

  • Place the substrate on the spin coater chuck and ensure it is centered.

  • Dispense 50 µL of the precursor solution onto the substrate.

  • Spin coat the substrate using a two-step program:

    • Step 1: 1000 rpm for 10 seconds (acceleration of 200 rpm/s).

    • Step 2: 4000 rpm for 30 seconds (acceleration of 1000 rpm/s).

  • During the second step, at approximately 15 seconds before the end of the program, dispense 100 µL of chlorobenzene (as an anti-solvent) onto the spinning substrate. This induces rapid crystallization and results in a more uniform film.[8]

  • Immediately transfer the substrate to a hotplate preheated to 100 °C and anneal for 10 minutes.

  • Allow the film to cool down to room temperature. The resulting film should have a characteristic color depending on the precise stoichiometry and crystal phase.

Experimental Workflow for 2D Perovskite Fabrication

G cluster_0 Precursor Synthesis & Solution Preparation cluster_1 Thin Film Deposition cluster_2 Post-Processing & Characterization HABr_synth Synthesis of 1-Hexanamine Hydrobromide Precursor_sol Precursor Solution ((HA)₂PbI₄ in DMF) HABr_synth->Precursor_sol PbI2 Lead (II) Iodide PbI2->Precursor_sol DMF DMF Solvent DMF->Precursor_sol Spin_coating Spin Coating Precursor_sol->Spin_coating Substrate Substrate Cleaning Substrate->Spin_coating Antisolvent Antisolvent Quenching (Chlorobenzene) Spin_coating->Antisolvent Annealing Thermal Annealing (100°C) Antisolvent->Annealing Characterization Film Characterization (XRD, UV-Vis, PL) Annealing->Characterization

Caption: Workflow for the fabrication of (HA)₂PbI₄ 2D perovskite thin films.

Characterization and Validation

To ensure the successful fabrication of high-quality 2D perovskite films, a suite of characterization techniques should be employed.

Characterization Technique Purpose Expected Outcome for (HA)₂PbI₄
X-Ray Diffraction (XRD) To determine the crystal structure and phase purity.A series of sharp diffraction peaks at low 2θ angles, characteristic of the layered Ruddlesden-Popper structure. The absence of a peak around 12.6° would indicate no residual PbI₂.
UV-Visible Spectroscopy To determine the optical absorption properties and bandgap.A sharp excitonic absorption peak at a wavelength corresponding to the bandgap of the n=1 phase.
Photoluminescence (PL) Spectroscopy To investigate the emission properties and defect density.A narrow emission peak corresponding to the excitonic absorption, indicating low defect-mediated recombination.
Scanning Electron Microscopy (SEM) To visualize the surface morphology and grain structure of the film.A uniform and pinhole-free film with well-defined crystal grains.

The Impact of 1-Hexanamine Hydrobromide on Perovskite Properties

The incorporation of HABr as a spacer cation has a profound impact on the resulting 2D perovskite's properties.

Structural Impact of HABr as a Spacer Cation

Caption: Structural transition from a 3D to a 2D perovskite with HABr.

The introduction of the bulky hexylammonium cations disrupts the continuous 3D network of corner-sharing lead iodide octahedra, leading to the formation of a layered structure. These organic layers act as dielectric barriers, confining the charge carriers within the inorganic slabs and leading to the formation of strongly bound excitons.

Conclusion and Future Outlook

This compound is a versatile and effective spacer cation for the fabrication of stable and high-performance 2D perovskites. Its use allows for enhanced moisture resistance, effective defect passivation, and tunable optoelectronic properties. The protocols detailed in this application note provide a solid foundation for researchers to fabricate and characterize HABr-based 2D perovskite films. Further research into optimizing the processing conditions and exploring the use of HABr in mixed-dimensional perovskite systems holds significant promise for the development of next-generation optoelectronic devices with improved stability and efficiency.

References

  • Myth behind Metastable and Stable n-Hexylammonium Bromide-Based Low-Dimensional Perovskites. Journal of the American Chemical Society, 2023. [Link]

  • the effect of hexylammonium post deposition treatment on 3D halide perovskite-based solar cells. RSC Publishing, 2021. [Link]

  • Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites. RSC Publishing, 2022. [Link]

  • Myth behind Metastable and Stable n-Hexylammonium Bromide-Based Low-Dimensional Perovskites. PubMed, 2023. [Link]

  • Hexylammonium Iodide Derived Two-Dimensional Perovskite as Interfacial Passivation Layer in Efficient Two-Dimensional/Three-Dimensional Perovskite Solar Cells. ACS Applied Materials & Interfaces, 2019. [Link]

  • Understanding the role of spacer cation in 2D layered halide perovskites to achieve stable perovskite solar cells. Materials Advances (RSC Publishing). [Link]

  • Exploring the Steric Hindrance of Alkylammonium Cations in the Structural Reconfiguration of Quasi-2D Perovskite Mat. Advanced Energy Materials, 2021. [Link]

  • Myth behind Metastable and Stable n-Hexylammonium Bromide-Based Low-Dimensional Perovskites. ResearchGate. [Link]

  • Spincoating Perovskites for Solar Cells. YouTube, 2021. [Link]

  • Role of spacer cations and structural distortion in two-dimensional germanium halide perovskites. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. Journal of Materials Chemistry C (RSC Publishing), 2024. [Link]

  • Spin-coating and annealing parameters of preparation thin films perovskite. ResearchGate. [Link]

  • Synthesis of Cs-Tuned (PEA)2PbI4 Perovskite Thin Films by One-Step Spin Coating. ResearchGate, 2025. [Link]

  • Hexylammonium Acetate as an Ion-Pairing Agent for IP-RP LC Analysis of Oligonucleotides. Waters. [Link]

  • A Stepwise Synthesis of Methylammonium Lead Bromide (MAPbBr3) Perovskite Using Lead Acetate Trihydrate as a. The ITB International Graduate School Conference (IGSC), 2023. [Link]

  • Ruddlesden–Popper Perovskites: Synthesis and Optical Properties for Optoelectronic Applications. ResearchGate. [Link]

  • Optical and optoelectronic properties of 2D, quasi-2D and 3D metal halide perovskites. Journal of Materials Chemistry C (RSC Publishing). [Link]

Sources

Application of 1-Hexanamine, Hydrobromide as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Introduction

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, including oil and gas, manufacturing, and infrastructure.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating corrosion, particularly in acidic environments used for processes like industrial cleaning, descaling, and oil well acidizing.[2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions driving corrosion.[3][4]

Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings or multiple bonds, are particularly effective.[1] The nitrogen atom in amine-based compounds, for instance, serves as an active center for the adsorption process. This application note provides a detailed guide on the use and evaluation of 1-Hexanamine, hydrobromide, an alkylammonium salt, as a corrosion inhibitor for mild steel in acidic solutions.

This compound (also known as hexylamine hydrobromide) is a salt formed from hexanamine and hydrobromic acid.[5] It exists as a white, water-soluble crystalline solid, which enhances its ease of handling and dispersion in aqueous corrosive media.[5] Its structure, comprising a positively charged ammonium head and a six-carbon alkyl tail, makes it an effective candidate for corrosion inhibition through electrostatic and physical adsorption mechanisms.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7334-95-4[5][6]
Molecular Formula C₆H₁₆BrN[7]
Molecular Weight 182.11 g/mol [5]
Appearance White to almost white crystalline powder/solid[5][8]
Solubility Soluble in water[5]

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits the corrosion of mild steel in an acidic medium (e.g., HCl) is through adsorption onto the metal surface. The process can be described by the following steps:

  • Surface Charge: In acidic solutions, the metal surface typically acquires a net negative charge due to the specific adsorption of anions (e.g., Cl⁻) from the acid.

  • Inhibitor Ionization: In the aqueous solution, this compound dissociates into the hexylammonium cation ([CH₃(CH₂)₅NH₃]⁺) and the bromide anion (Br⁻).

  • Adsorption: The positively charged hexylammonium cations are electrostatically attracted to the negatively charged metal surface, a process known as physisorption.

  • Protective Film Formation: Upon adsorption, the hydrophobic hexyl chains orient themselves away from the metal surface, creating a dense, hydrophobic barrier.[9] This film displaces water molecules and aggressive ions from the surface, thereby physically blocking the active sites for both the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic hydrogen evolution (2H⁺ + 2e⁻ → H₂ gas).[1][10]

The effectiveness of this protective layer is influenced by the inhibitor's concentration, the temperature, and the nature of the corrosive environment.[3][11] The adsorption behavior can often be described by adsorption isotherm models, such as Langmuir or Temkin, which relate the degree of surface coverage to the inhibitor concentration in the bulk solution.[4][12]

G cluster_solution Aqueous Acidic Solution (e.g., HCl) cluster_surface Mild Steel Surface Inhibitor This compound CH₃(CH₂)₅NH₃⁺Br⁻ Cation Hexylammonium Cation [CH₃(CH₂)₅NH₃]⁺ Inhibitor->Cation Dissociation Anion Bromide Anion Br⁻ Inhibitor->Anion Dissociation Adsorption Adsorption (Physisorption) Cation->Adsorption Electrostatic Attraction H_ions Aggressive Ions (H⁺, Cl⁻) Metal Fe Surface (Net Negative Charge) Adsorption->Metal Film Protective Hydrophobic Film Adsorption->Film Forms Film->H_ions Blocks Access

Fig 1: Mechanism of this compound adsorption.

Application Protocols: Evaluating Inhibitor Performance

To validate the efficacy of this compound, a series of standardized experimental protocols are employed. The following sections detail the methodologies for Weight Loss Measurement, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP).

G prep 1. Preparation - Prepare Mild Steel Coupons - Prepare Inhibitor Solutions wl 2a. Weight Loss Test (ASTM D2688) prep->wl eis 2b. EIS Test prep->eis pdp 2c. PDP Test prep->pdp analysis 3. Data Analysis - Calculate Inhibition Efficiency (IE%) - Determine Adsorption Isotherm - Analyze Polarization Curves wl->analysis eis->analysis pdp->analysis report 4. Conclusion & Reporting analysis->report

Fig 2: General experimental workflow for inhibitor evaluation.
Protocol 1: Gravimetric (Weight Loss) Method

This method provides a direct, tangible measure of the average corrosion rate over a specified period.[13] It is governed by standards such as ASTM D2688.[14][15]

Objective: To determine the corrosion rate of mild steel and the inhibition efficiency of this compound by measuring the mass loss of metal coupons.

Materials & Equipment:

  • Mild steel coupons (e.g., 2.5cm x 2.0cm x 0.2cm)

  • This compound (purity >98%)

  • Corrosive medium (e.g., 1 M HCl solution)

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Abrasive papers (e.g., 200, 400, 600, 800 grit)

  • Acetone, distilled water

  • Glass beakers, glass hooks

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successive grades of abrasive paper to achieve a smooth, uniform surface.

  • Degreasing and Cleaning: Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water. Dry them thoroughly using a warm air blower.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation: Prepare a blank solution (e.g., 1 M HCl) and several test solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in 1 M HCl.

  • Immersion: Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed. One beaker will contain the blank solution, and the others will contain the inhibitor solutions.

  • Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a predetermined immersion period (e.g., 6 hours).

  • Final Cleaning: After the immersion period, retrieve the coupons. Gently clean them with a soft brush under running water to remove corrosion products, rinse with distilled water and acetone, and dry completely.

  • Final Weighing: Weigh the cleaned, dry coupons and record the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the formula: CR (mm/y) = (k × ΔW) / (A × T × ρ) where:

      • k = 8.76 × 10⁴ (a constant)[13]

      • ΔW = Weight loss (W_initial - W_final) in grams[13]

      • A = Surface area of the coupon in cm²[13]

      • T = Immersion time in hours[13]

      • ρ = Density of mild steel (approx. 7.85 g/cm³)[13]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:

      • CR_blank = Corrosion rate in the blank solution.

      • CR_inh = Corrosion rate in the inhibitor solution.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[16][17]

Objective: To evaluate the charge transfer resistance and double-layer capacitance at the metal/electrolyte interface, thereby determining inhibitor performance.

Materials & Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (Working Electrode: mild steel; Counter Electrode: platinum wire/graphite rod; Reference Electrode: Saturated Calomel Electrode - SCE)

  • Test solutions (as prepared in Protocol 1)

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in Protocol 1.

  • Cell Assembly: Assemble the three-electrode cell. Place the working electrode, counter electrode, and reference electrode (via a Luggin capillary) in the test solution.

  • Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for about 30-60 minutes until a stable open circuit potential (OCP) is reached.

  • EIS Measurement: Perform the EIS measurement at the stable OCP. Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[18]

  • Data Analysis:

    • The resulting data is typically presented as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract electrochemical parameters. The key parameter is the charge transfer resistance (R_ct). A larger R_ct value indicates a lower corrosion rate.[18]

    • Inhibition Efficiency (IE%): IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100 where:

      • R_ct,inh = Charge transfer resistance with the inhibitor.

      • R_ct,blank = Charge transfer resistance without the inhibitor.

Protocol 3: Potentiodynamic Polarization (PDP)

This technique provides insights into the kinetics of the anodic and cathodic reactions and helps classify the inhibitor as anodic, cathodic, or mixed-type.[19]

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes to evaluate inhibition efficiency and mechanism.

Materials & Equipment:

  • Same as for EIS (Protocol 2).

Procedure:

  • Cell Setup and Stabilization: Prepare and set up the electrochemical cell as described in the EIS protocol, allowing the OCP to stabilize.

  • Polarization Scan: After OCP stabilization, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[20]

  • Data Analysis:

    • Plot the resulting potential (E) versus the logarithm of the current density (log i). This is known as a Tafel plot.

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr). A lower i_corr value signifies better corrosion protection.[21]

    • Inhibition Efficiency (IE%): IE% = [(i_corr,blank - i_corr,inh) / i_corr,blank] × 100 where:

      • i_corr,blank = Corrosion current density in the blank solution.

      • i_corr,inh = Corrosion current density in the inhibitor solution.

    • Inhibitor Type:

      • If the change in E_corr is minimal (< 85 mV) and both anodic and cathodic currents are suppressed, the inhibitor is mixed-type .[20]

      • If E_corr shifts significantly to more positive (anodic) or negative (cathodic) values, it is classified as an anodic or cathodic inhibitor, respectively.

Representative Data and Interpretation

The following table presents illustrative data for the performance of this compound on mild steel in 1 M HCl at 25 °C, as determined by the protocols above.

Inhibitor Conc. (ppm)Weight LossEISPDP
CR (mm/y) IE (%) R_ct (Ω·cm²)
0 (Blank)15.2-45
506.160.0115
1003.577.0205
2001.888.2410
5001.192.8680

Interpretation: The data consistently shows that as the concentration of this compound increases, the corrosion rate (CR and i_corr) decreases, while the charge transfer resistance (R_ct) increases.[3][9] This trend results in a significant increase in inhibition efficiency (IE%), with all three methods yielding comparable results, thus validating the inhibitor's effectiveness.[22]

Conclusion

This compound serves as an effective corrosion inhibitor for mild steel in acidic environments. Its mechanism is based on the adsorption of the protonated amine onto the metal surface, forming a protective hydrophobic film that physically blocks corrosive attack. The evaluation protocols detailed herein—Weight Loss, EIS, and PDP—provide a comprehensive and robust framework for quantifying its performance. The consistent results across these different methodologies allow researchers to confidently assess the inhibitor's efficiency, understand its mechanism, and optimize its application for industrial corrosion protection.

References

  • Prakash, D., Singh, R. K., & Kumari, R. (2006). Corrosion inhibition of mild steel in 20% HCl by some organic compounds. Indian Journal of Chemical Technology. [URL: http://nopr.niscpr.res.in/handle/123456789/7311]
  • IRJET. (n.d.). Effectiveness of organic compounds for preventing mild steel corrosion in an acidic environment: A review article. International Research Journal of Engineering and Technology. [URL: https://www.irjet.net/archives/V9/i10/IRJET-V9I1091.pdf]
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  • Loukili, E., & Azzaoui, K. (2021). Adsorption of organic inhibitors on metal surface: isotherm models. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/adsorption-of-organic-inhibitors-on-metal-surface-isotherm-models.pdf]
  • Prakash, D., Singh, R. K., & Kumari, R. (2006). Corrosion inhibition of mild steel in 20% HCl by some organic compounds. ResearchGate. [URL: https://www.researchgate.net/publication/288764038_Corrosion_inhibition_of_mild_steel_in_20_HCl_by_some_organic_compounds]
  • ASTM International. (2015). Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). ASTM D2688-15. [URL: https://www.astm.org/d2688-15.html]
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  • Verma, C., Olasunkanmi, L. O., & Ebenso, E. E. (2016). Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. MDPI. [URL: https://www.mdpi.com/2079-6412/6/7/53]
  • International Journal of Research and Applied Science & Engineering Technology. (2022). Corrosion Inhibition of Mild Steel in Different Acid Medium by Using Various Acidic Groups of Organic Compounds. IJRASET. [URL: https://www.ijraset.com/research-paper/corrosion-inhibition-of-mild-steel-in-different-acid-medium-by-using-various-acidic-groups-of-organic-compounds]
  • ResearchGate. (n.d.). (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies. [URL: https://www.researchgate.net/publication/349141042_Adsorption_Isotherm_Modeling_in_Corrosion_Inhibition_Studies]
  • NACE International. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). Association for Materials Protection and Performance. [URL: https://onepetro.org/NACECORR/proceedings-abstract/CORR94/All-CORR94/NACE-94494/21805]
  • Rusu, E., et al. (2024). Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution. MDPI. [URL: https://www.mdpi.com/article/10.3390/ma17051019]
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  • Al-Baghdadi, S. B., et al. (2022). Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. MDPI. [URL: https://www.mdpi.com/article/10.3390/ma15051833]
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  • ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild... [Diagram]. [URL: https://www.researchgate.net/figure/Potentiodynamic-polarization-curves-of-corrosion-inhibition-of-mild-steel-in-1-M-HCl_fig5_342371424]
  • Experimental Results. (2022). Exact calculation of corrosion rates by the weight-loss method. [URL: https://www.cambridge.org/core/journals/experimental-results/article/exact-calculation-of-corrosion-rates-by-the-weightloss-method/240D908D5B1A8084A3B6680D1D243914]
  • Abd El-Lateef, H. M., et al. (2022). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. MDPI. [URL: https://www.mdpi.com/article/10.3390/ma15217462]
  • ResearchGate. (2024). Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution. [URL: https://www.researchgate.
  • NIH National Library of Medicine. (2024). Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11430097/]
  • PubMed. (2024). Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. [URL: https://pubmed.ncbi.nlm.nih.gov/39324523/]
  • Corrosionpedia. (n.d.). Potentiodynamic. [URL: https://www.corrosionpedia.com/definition/1915/potentiodynamic]
  • Surface Technology Journal. (2022). Corrosion testing: what is potentiodynamic polarization? [URL: https://www.steeledge.
  • ChemicalBook. (n.d.). This compound CAS#: 7334-95-4. [URL: https://www.chemicalbook.com/ProductCasID_7334-95-4.htm]
  • ResearchGate. (n.d.). (Invited) On the Inhibition Mechanism of an Alkylammonium Nitrate Ionic Liquid Family on Al Alloys: Electrochemical and XPS/in Situ PM-IRRAS Studies. [URL: https://www.researchgate.net/publication/343603417_Invited_On_the_Inhibition_Mechanism_of_an_Alkylammonium_Nitrate_Ionic_Liquid_Family_on_Al_Alloys_Electrochemical_and_XPSin_Situ_PM-IRRAS_Studies]
  • CymitQuimica. (n.d.). This compound. [URL: https://www.cymitquimica.com/product/1-Hexanamine-hydrobromide/IN-DA005ORE]
  • ChemicalBook. (n.d.). This compound | 7334-95-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742517.htm]
  • ResearchGate. (2013). Corrosion Inhibition of Hexamine for Galvanized Steel in Hydrochloric Acid Solution. [URL: https://www.researchgate.net/publication/287315535_Corrosion_Inhibition_of_Hexamine_for_Galvanized_Steel_in_Hydrochloric_Acid_Solution]
  • Filo. (2023). Propose a synthesis of 1-hexanamine from the following. (a) A bromoalkane... [URL: https://www.filo.
  • ResearchGate. (n.d.). Corrosion Inhibition of Hexamine for Galvanized Steel in Hydrochloric Acid Solution. [URL: https://www.researchgate.net/publication/334759604_Corrosion_Inhibition_of_Hexamine_for_Galvanized_Steel_in_Hydrochloric_Acid_Solution]
  • RX Marine International. (n.d.). Hexamine as a steel corrosion inhibitor. [URL: https://rxmarine.com/hexamine-as-a-steel-corrosion-inhibtor]
  • ResearchGate. (n.d.). Hexamine as inhibitor for the corrosion of mild steel in acid medium. [URL: https://www.researchgate.net/publication/333556557_Hexamine_as_inhibitor_for_the_corrosion_of_mild_steel_in_acid_medium]
  • PubChem. (n.d.). 6-Bromo-N-methylhexan-1-amine hydrobromide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/122715606]
  • International Journal of Advanced Educational Research. (2018). Use of hexamine as corrosion inhibitor for carbon steel in hydrochloric acid. [URL: https://www.alleducationjournal.com/archives/2018/vol3/issue1/3-1-35]

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Application Notes and Protocols for 1-Hexanamine, Hydrobromide (HABr) in Perovskite Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the application of 1-Hexanamine, hydrobromide (HABr) as a passivating agent and crystal growth modifier in perovskite precursor solutions for high-performance solar cells. Drawing upon established principles of defect passivation by alkylammonium halides, these notes offer detailed protocols for both surface treatment and bulk incorporation of HABr. The causality behind experimental choices, particularly regarding concentration ranges and the influence of the hexyl alkyl chain, is elucidated to provide a foundational understanding for process optimization. All protocols are designed to be self-validating, with clear benchmarks for expected outcomes.

Introduction: The Role of Alkylammonium Halides in Perovskite Optimization

Organic-inorganic hybrid perovskites have emerged as a leading material for next-generation photovoltaics, with power conversion efficiencies now rivaling those of conventional silicon-based solar cells. However, the polycrystalline nature of solution-processed perovskite thin films introduces a high density of defects, such as halide and cation vacancies, particularly at the grain boundaries and surfaces. These defects act as non-radiative recombination centers, limiting the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of the devices. Furthermore, these defect sites can serve as initiation points for material degradation in the presence of moisture and oxygen, compromising the long-term stability of the solar cells.

To mitigate these issues, the incorporation of passivating agents has become a critical strategy. Long-chain alkylammonium halides, such as this compound (HABr), have shown significant promise in this regard. These molecules can perform a dual function:

  • Defect Passivation: The ammonium head group (-NH3+) of the HABr molecule can interact with undercoordinated lead (Pb2+) and halide ions at the perovskite surface, effectively neutralizing these charge traps. This reduces non-radiative recombination, leading to an increase in charge carrier lifetime and a corresponding enhancement in Voc and PCE.

  • Formation of 2D/3D Heterostructures: The long, hydrophobic hexyl chain of HABr can induce the formation of a thin, two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite. This 2D capping layer can act as a barrier against moisture ingress, significantly improving the environmental stability of the perovskite film. The longer alkyl chain of HABr, compared to shorter-chain analogues like propylamine hydroiodide, is expected to enhance this hydrophobic effect and potentially influence the electronic properties at the interface. Longer alkyl chains can also influence the crystallization dynamics and the gradient of 2D and 3D phase distribution within the film[1][2].

This application note provides detailed protocols for the use of HABr as both a surface passivating agent via post-treatment and as an additive in the bulk precursor solution. The recommended concentrations are based on molar equivalents to effective concentrations reported for the closely related propylamine hydroiodide (PAI), providing a scientifically grounded starting point for optimization.

Experimental Protocols

Materials and Reagents
  • This compound (HABr, MW: 182.10 g/mol )

  • Propylamine hydroiodide (PAI, MW: 187.02 g/mol )[3][4][5][6][7] (for reference calculations)

  • Perovskite precursors (e.g., PbI2, Formamidinium Iodide - FAI, Methylammonium Bromide - MABr)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Isopropanol (IPA)

  • Substrates (e.g., ITO-coated glass)

  • Standard laboratory equipment for thin-film deposition (spin-coater, hotplate)

Protocol 1: Post-Deposition Surface Treatment with HABr

This protocol is adapted from effective surface passivation techniques using similar alkylammonium halides. The aim is to form a thin passivating layer on the surface of the 3D perovskite film.

Workflow for Post-Deposition Surface Treatment:

G cluster_0 Perovskite Film Deposition cluster_1 HABr Surface Treatment A Prepare 3D Perovskite Precursor Solution B Spin-coat Perovskite Film A->B C Anneal Perovskite Film (e.g., 100-150°C) B->C D Prepare HABr Solution in IPA C->D Cool Down E Spin-coat HABr Solution onto Perovskite Film D->E F Anneal at Lower Temperature (e.g., 100°C) E->F G Deposit Charge Transport Layers and Electrodes F->G Proceed to Device Fabrication

Caption: Workflow for the post-deposition surface treatment of a perovskite film with a this compound (HABr) solution.

Step-by-Step Procedure:

  • Prepare the 3D Perovskite Film:

    • Prepare your standard 3D perovskite precursor solution (e.g., FAPbI3-based) in a DMF:DMSO solvent mixture.

    • Spin-coat the precursor solution onto your substrate according to your established protocol.

    • Anneal the film at the optimal temperature for the 3D perovskite formation (typically 100-150°C).

    • Allow the film to cool to room temperature.

  • Prepare the HABr Treatment Solution:

    • Prepare stock solutions of HABr in anhydrous isopropanol (IPA). A starting concentration range is recommended based on molar equivalence to effective concentrations of propylamine hydroiodide (PAI)[8].

    • The table below provides recommended starting concentrations for HABr.

    Table 1: Recommended Starting Concentrations for HABr Surface Treatment Solutions

Concentration LevelPAI Concentration (mg/mL in IPA)[8]Molar Concentration of PAI (mM)Equivalent HABr Concentration (mg/mL in IPA)
Low0.5~2.67~0.49
Optimal (Starting Point) 1.0 ~5.35 ~0.97
High1.5~8.02~1.46
  • Apply the HABr Solution:

    • Transfer the cooled perovskite films into a nitrogen-filled glovebox.

    • Deposit the HABr solution onto the perovskite film and spin-coat at a moderate speed (e.g., 4000-5000 rpm) for 30 seconds.

    • Anneal the films at a moderate temperature (e.g., 100°C) for 10 minutes to promote the formation of the 2D capping layer and remove residual solvent.

  • Complete Device Fabrication:

    • Proceed with the deposition of the subsequent charge transport layers and top electrode to complete the solar cell device.

Protocol 2: Incorporation of HABr as a Bulk Additive

In this approach, a small amount of HABr is added directly to the 3D perovskite precursor solution. This can influence the crystallization process, potentially leading to improved grain size and reduced bulk defect density.

Workflow for Bulk Additive Incorporation:

G cluster_0 Precursor Solution Preparation cluster_1 Film Deposition and Device Fabrication A Prepare 3D Perovskite Precursors (e.g., FAI, PbI2) B Dissolve in DMF:DMSO Solvent A->B C Add HABr from Stock Solution B->C D Spin-coat Perovskite Film C->D E Anneal at Optimal Temperature D->E F Deposit Charge Transport Layers and Electrodes E->F

Caption: Workflow for incorporating this compound (HABr) as an additive into the bulk perovskite precursor solution.

Step-by-Step Procedure:

  • Prepare the Perovskite Precursor Solution with HABr:

    • Prepare your standard 3D perovskite precursor solution. For a 1 M solution, this typically involves dissolving 1 mmol of lead halide (e.g., PbI2) and the desired stoichiometry of organic cations in 1 mL of a DMF:DMSO solvent mixture.

    • Calculate the desired molar percentage of HABr relative to the lead halide content.

    • Add the corresponding amount of solid HABr or a stock solution of HABr in DMF/DMSO to the precursor solution.

    Table 2: Recommended Starting Molar Percentages for HABr as a Bulk Additive

Molar Percentage (mol% relative to Pb)Amount of HABr for 1 mL of 1 M Perovskite Solution (mg)
0.1 mol%~0.182
0.5 mol%~0.911
1.0 mol%~1.821
2.0 mol%~3.642
  • Film Deposition and Annealing:

    • Spin-coat the HABr-containing precursor solution onto your substrate using your standard protocol.

    • Anneal the film at the optimal temperature for your baseline perovskite composition. Note that the addition of HABr may slightly alter the optimal annealing temperature and time, which should be investigated.

  • Device Fabrication:

    • Complete the solar cell fabrication by depositing the charge transport layers and top electrode.

Expected Effects and Scientific Rationale

The incorporation of HABr is anticipated to yield several beneficial effects on the perovskite film properties and device performance.

Mechanism of HABr Passivation and 2D Layer Formation:

G cluster_0 Perovskite Surface cluster_1 HABr Molecule cluster_2 Resulting Structure P3D 3D Perovskite Bulk (e.g., FAPbI3) P2D 2D Perovskite Layer ((C6H13NH3)2PbI4) P3D->P2D Forms on top of Defects Surface Defects (Pb2+, I- vacancies) Improved_Interface Passivated 3D Surface HABr This compound (C6H13NH3+Br-) Ammonium Ammonium Head (-NH3+) Hexyl Hexyl Tail (C6H13) Ammonium->Defects Ionic Interaction (Passivation) Hexyl->P2D Self-Assembly

Caption: Mechanism of defect passivation and 2D layer formation at the perovskite surface by this compound (HABr).

Expected Improvements:

  • Enhanced Photovoltaic Performance: By passivating surface and bulk defects, a reduction in non-radiative recombination is expected. This should manifest as an increase in the photoluminescence quantum yield (PLQY) and a longer charge carrier lifetime. In terms of device performance, an increase in the open-circuit voltage (Voc) and fill factor (FF) should be observed, leading to a higher overall PCE.

  • Improved Stability: The formation of a hydrophobic 2D capping layer with the long hexyl chains of HABr is anticipated to provide a barrier against moisture ingress. This should lead to enhanced device stability under ambient conditions and prolonged operational lifetime. The longer alkyl chain of HABr is expected to offer superior hydrophobicity compared to shorter-chain analogues.

  • Modified Film Morphology: The presence of HABr, especially as a bulk additive, can influence the crystallization kinetics of the perovskite film. This may lead to changes in grain size and orientation, which should be characterized by techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD).

Considerations for the Hexyl Chain:

The choice of a hexyl (C6) chain represents a balance between effective 2D layer formation and charge transport. While longer alkyl chains can enhance hydrophobicity, they also introduce a more insulating character, which could potentially impede charge extraction if the 2D layer becomes too thick or is present at the charge collection interface. Therefore, the concentration of HABr must be carefully optimized to achieve effective passivation and stability enhancement without compromising charge transport.

Conclusion

The protocols outlined in this application note provide a robust starting point for the incorporation of this compound into perovskite solar cell fabrication workflows. By leveraging the established principles of alkylammonium halide passivation and providing a scientifically grounded rationale for the chosen concentration ranges, researchers can systematically explore the benefits of HABr for enhancing device efficiency and stability. Careful optimization of the HABr concentration, along with thorough characterization of the resulting film properties and device performance, will be key to unlocking the full potential of this promising additive.

References

  • National Center for Biotechnology Information. (n.d.). Propylamine Hydroiodide. PubChem Compound Database. Retrieved from [Link]

  • Li, Y., et al. (2023). Influence of Different Length Alkyl Ammonium Chains on the Optoelectronic Properties of Two-Dimensional A′2CsPb2Br7 Perovskites.
  • Chemcas. (n.d.). n-Propylammonium iodide. Retrieved from [Link]

  • Gaudin, P., et al. (2023). Impact of Alkyl Chain Length on the Formation of Regular- and Reverse-Graded Quasi-2D Perovskite Thin Films. ACS Energy Letters, 8(1), 406–413.
  • McMeekin, D. P., et al. (2022). Influence of the Alkyl Chain Length of (Pentafluorophenylalkyl) Ammonium Salts on Inverted Perovskite Solar Cell Performance.
  • Wang, Z., et al. (2021). Alkyl ammonium salt with different chain length for high-efficiency and good-stability 2D/3D hybrid perovskite solar cells. Journal of Energy Chemistry, 60, 219-227.
  • National Center for Biotechnology Information. (n.d.). Hexylammonium bromide. PubChem Compound Database. Retrieved from [Link]

  • Filo. (2023). Propose a synthesis of 1-hexanamine from the following. (a) A bromoalkane. Retrieved from [Link]

  • Brainly. (2023). Select reagents from the table to prepare 1-hexanamine from the following starting materials. Retrieved from [Link]

  • Chegg. (2024). Propose a synthesis of - 1 - - hexanamine from the following reagents and the given starting material. Retrieved from [Link]

  • Li, D., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation.

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Application Notes & Protocols: 1-Hexanamine, Hydrobromide as a Versatile Ligand Precursor in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 1-Hexanamine, hydrobromide as a stable and convenient precursor for the in situ generation of 1-hexanamine (hexylamine) ligands in coordination chemistry. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are both reproducible and adaptable.

Introduction: The Strategic Advantage of a Hydrobromide Salt

In the realm of coordination chemistry, primary amines are fundamental monodentate, σ-donating ligands.[1][2] 1-Hexanamine (hexylamine) is a six-carbon primary aliphatic amine, typically a colorless liquid with a potent odor and limited water solubility.[3][4] While effective as a ligand, its volatility and handling difficulties can pose challenges in a laboratory setting.

This compound (C₆H₁₅N·HBr) presents a strategic alternative. It is a white, crystalline, water-soluble solid, which makes it significantly easier to weigh accurately and handle safely.[5] The hydrobromide salt enhances the compound's stability and shelf-life.[5] This guide details the necessary steps to unlock the coordinating potential of the hexylamine moiety from its stable salt form for use in synthesizing metal complexes.

Section 1: From Precursor Salt to Active Ligand: The Deprotonation Principle

The core of this compound's utility lies in a simple acid-base reaction. The amine's lone pair of electrons, essential for forming a coordinate covalent bond with a metal center, is protonated in the hydrobromide salt (forming a hexylammonium cation). To function as a ligand, this proton must be removed to regenerate the neutral, nucleophilic amine.

This deprotonation is typically achieved in situ during the synthesis of the coordination complex by introducing a suitable base. The choice of base is critical to avoid interference with the desired coordination reaction.

Key Considerations for Base Selection:
  • Non-Coordinating: The base should ideally not compete with the hexylamine for coordination sites on the metal center. Sterically hindered bases are often preferred.

  • Sufficient Strength: The base must be strong enough to deprotonate the hexylammonium ion (pKa of the conjugate acid is ~10.6).

  • Solubility: The base and its resulting conjugate acid should be soluble in the reaction solvent to ensure a homogeneous reaction environment.

  • Byproduct Compatibility: The salt byproduct of the deprotonation (e.g., triethylammonium bromide) should be easily removable from the final product, often by filtration or washing.

The general deprotonation reaction is illustrated below: CH₃(CH₂)₅NH₃⁺Br⁻ + Base → CH₃(CH₂)₅NH₂ + [Base-H]⁺Br⁻

G cluster_reactants Reactants cluster_products Products Hexylammonium This compound (Hexylammonium Bromide) Hexylamine 1-Hexanamine Ligand (Active Species) Hexylammonium->Hexylamine Deprotonation Base Non-Coordinating Base (e.g., Triethylamine) Salt Byproduct Salt (e.g., Triethylammonium Bromide) Base->Salt Protonation

Caption: In Situ generation of the active 1-Hexanamine ligand.

Section 2: Physicochemical Properties and Ligand Characteristics

Understanding the properties of both the precursor and the active ligand is crucial for experimental design.

PropertyThis compound (Precursor)1-Hexanamine (Active Ligand)
CAS Number 7334-95-4[6]111-26-2[7]
Molecular Formula C₆H₁₆BrN[6]C₆H₁₅N[7]
Molecular Weight 182.11 g/mol [5]101.19 g/mol [7]
Appearance White to off-white crystalline solid[5]Colorless liquid[4]
Solubility Soluble in water[5]Slightly soluble in water; miscible with ethanol, ether[8]
Ligand Type N/A (Protonated)Monodentate, σ-donor[1]
Key Feature Stable, easy-to-handle solidNucleophilic nitrogen with a lone pair for coordination[9]

As a ligand, 1-hexanamine is a pure σ-donor, meaning it donates its lone pair of electrons to an empty metal orbital without significant π-backbonding character.[1] This property makes it effective at stabilizing metal centers in moderate to high oxidation states. The flexible n-hexyl chain provides a degree of steric bulk that can influence the coordination number and geometry of the resulting complex.

Section 3: Experimental Protocol for Complex Synthesis

This section provides a detailed, self-validating protocol for the synthesis of a representative transition metal complex, Bis(dichloro)tetrakis(1-hexanamine)nickel(II), using this compound as the ligand source.

Protocol 1: Synthesis of [NiCl₂(C₆H₁₃NH₂)₄]

Objective: To synthesize an octahedral Nickel(II) complex by reacting Nickel(II) chloride with 1-hexanamine generated in situ.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound

  • Triethylamine (TEA)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Preparation of Metal Salt Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of NiCl₂·6H₂O in 20 mL of absolute ethanol. Stir until a clear green solution is formed.

  • Preparation of Ligand Precursor Solution: In a separate 50 mL beaker, dissolve 4.2 mmol of this compound in 15 mL of absolute ethanol. A slight excess of the ligand is used to ensure complete complexation.

  • In Situ Ligand Generation: While stirring the ligand precursor solution, slowly add 4.2 mmol of triethylamine (TEA) dropwise. A white precipitate of triethylammonium bromide may form. This step is crucial as it deprotonates the hexylammonium ion to generate the active hexylamine ligand.

  • Complexation: Slowly add the freshly prepared hexylamine/triethylammonium bromide solution to the stirring nickel(II) chloride solution over 5-10 minutes.

  • Observation and Reaction: A color change from green to blue should be observed upon addition, indicating the formation of the nickel-amine complex.[2] Allow the reaction mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Product Isolation:

    • If a precipitate (the desired complex) has formed, collect it by vacuum filtration.

    • If the solution is clear, reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath for 30 minutes to induce crystallization. If no crystals form, slowly add diethyl ether until the solution becomes turbid, then allow it to stand.

  • Washing and Drying: Wash the collected solid product twice with small portions of cold diethyl ether to remove any unreacted starting materials and the triethylammonium bromide byproduct. Dry the resulting blue solid under vacuum.

G A Dissolve NiCl₂·6H₂O in Ethanol D Add Ligand Solution to Ni(II) Solution A->D B Dissolve 1-Hexanamine·HBr in Ethanol C Add Triethylamine (TEA) to Ligand Solution (In Situ Deprotonation) B->C C->D E Stir for 1 hour (Observe Color Change to Blue) D->E F Isolate Product (Filtration / Crystallization) E->F G Wash with Diethyl Ether F->G H Dry Under Vacuum G->H

Caption: Experimental workflow for the synthesis of a Ni(II)-Hexylamine complex.

Section 4: Standard Characterization Techniques

To validate the synthesis and confirm the structure of the newly formed complex, a suite of analytical techniques should be employed.

TechniqueExpected Result for [NiCl₂(C₆H₁₃NH₂)₄]Rationale
FT-IR Spectroscopy Shift of N-H stretching vibrations to lower wavenumbers compared to free hexylamine. Appearance of a new band for the Ni-N bond in the far-IR region.Coordination of the nitrogen lone pair to the metal center weakens the N-H bonds and forms a new metal-ligand bond.
UV-Vis Spectroscopy Appearance of characteristic d-d transition bands for an octahedral Ni(II) complex in the visible region.The ligand field created by the four amine and two chloride ligands splits the d-orbitals of the Ni(II) ion, allowing for electronic transitions that absorb visible light.
Elemental Analysis Experimental percentages of C, H, N should match the calculated values for the proposed formula.Confirms the stoichiometric ratio of metal, ligand, and counter-ions in the final product.
Magnetic Susceptibility The complex should be paramagnetic, consistent with the two unpaired electrons of an octahedral d⁸ Ni(II) ion.Provides information about the electronic configuration and geometry of the metal center.

Section 5: Applications & Future Research Directions

The ability to generate hexylamine complexes in situ opens avenues for various applications:

  • Catalysis: Amine-stabilized metal complexes are widely used in catalysis for reactions such as hydrogenations and cross-couplings.[10][11] The n-hexyl group can tune the solubility of the catalyst in organic media.

  • Materials Science: These complexes can serve as single-source precursors for the synthesis of metal or metal oxide nanoparticles. The alkylamine can act as a capping agent during synthesis, controlling particle size and morphology.

  • Drug Development: While hexylamine itself is a simple ligand, it serves as a foundational building block.[3] The principles outlined here can be extended to more complex, biologically active amine hydrohalides, where coordination to a metal center could modulate their therapeutic effect or improve their delivery.[1]

  • Perovskite Solar Cells: Organohalide salts, including those with amine cations, are critical components in the formulation of perovskite materials for solar energy applications.[12] The coordination chemistry at the interface of these materials is an active area of research.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the controlled introduction of the hexylamine ligand into coordination spheres. Its stability, ease of handling, and straightforward activation via in situ deprotonation make it a valuable asset for researchers. The protocols and principles detailed in this guide provide a robust framework for synthesizing and characterizing novel coordination compounds, paving the way for innovations in catalysis, materials science, and pharmaceutical development.

References

  • ChemScene. Amine Ligands.
  • Wikipedia. Hexylamine.
  • Guidechem.
  • OpenOChem Learn. Ammonia Ligands.
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  • PubMed Central (PMC).
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  • Haihang Industry. The Chemistry of Hexylamine: A Workhorse in Chemical Manufacturing.
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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8102, Hexylamine.
  • SciSpace. Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-.
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Application Note & Protocol: Reductive Amination Using 1-Hexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2][3] It is a superior method for the alkylation of amines, circumventing common issues like overalkylation that plague traditional SN2-type reactions with alkyl halides.[4][5] This application note provides a comprehensive guide to the experimental setup for the reductive amination of an aldehyde with 1-hexanamine, a representative primary aliphatic amine. We will delve into the mechanistic underpinnings, reagent selection, and provide a detailed, field-proven protocol suitable for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of secondary and tertiary amines is fundamental across the chemical sciences, particularly in the pharmaceutical industry where an estimated quarter of all C-N bond-forming reactions rely on this method.[1][2][6] Reductive amination achieves the transformation of a carbonyl group into an amine through an intermediate imine, which is reduced in situ.[7]

The process is typically a one-pot reaction, which offers significant advantages in terms of operational simplicity, time efficiency, and atom economy.[8][9] By carefully selecting the reducing agent, the reaction can be highly chemoselective, reducing the transient imine or iminium ion intermediate much faster than the starting carbonyl compound.[10][11] This guide focuses on the use of Sodium Triacetoxyborohydride (NaBH(OAc)3), a mild and selective reagent that has become the gold standard for this transformation.[12][13]

Mechanistic Pathway: A Two-Step, One-Pot Process

The reductive amination reaction proceeds through two distinct, sequential steps that occur in the same reaction vessel.[4][7] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (1-hexanamine) on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal (or carbinolamine) intermediate.[13] Under neutral or weakly acidic conditions, this intermediate readily dehydrates to form a C=N double bond, yielding an imine (also known as a Schiff base).[14][15] The equilibrium of this step can be driven forward by removing water or, more commonly, by the immediate consumption of the imine in the next step.[15] In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion, which is even more susceptible to reduction.[4][16]

  • Hydride Reduction: A carefully chosen reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion.[17] This reduction of the C=N bond forms the final, stable secondary amine product.[14]

Reductive_Amination_Mechanism cluster_reactants RCHO R-CHO (Aldehyde) Hemiaminal [Hemiaminal Intermediate] RCHO->Hemiaminal RNH2 H₂N-Hex (1-Hexanamine) RNH2->Hemiaminal Imine R-CH=N-Hex (Imine) Hemiaminal->Imine + H₂O Iminium {R-CH=N⁺H-Hex | Iminium Ion} Imine->Iminium + H⁺ Iminium->Imine - H⁺ Product R-CH₂-NH-Hex (Secondary Amine) Iminium->Product Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Iminium H2O - H₂O H_plus + H⁺

Caption: General mechanism of reductive amination.

Reagent Selection and Rationale

The success of a reductive amination hinges on the judicious selection of reagents. Each component has a specific role, and understanding this causality is key to robust protocol development.

Reagent ClassExample(s)Role & Rationale
Amine 1-HexanamineThe nucleophile and nitrogen source for the final product. As a primary amine, it forms an imine intermediate.[14]
Carbonyl BenzaldehydeThe electrophile that reacts with the amine. Aldehydes are generally more reactive than ketones.[13][18]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)3 or STAB)Primary Choice. A mild and selective hydride donor. The electron-withdrawing acetoxy groups temper its reactivity, making it ideal for reducing iminium ions in the presence of aldehydes.[12][13][18] It is moisture-sensitive but performs exceptionally well in anhydrous chlorinated solvents.[19]
Sodium Cyanoborohydride (NaBH3CN)Alternative. Also highly selective for imines over carbonyls.[20][21] Its main drawbacks are its extreme toxicity and the generation of toxic cyanide byproducts.[13][20] It is often used in protic solvents like methanol under mildly acidic conditions (pH 4-5).[10]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Primary Choice for STAB. Anhydrous aprotic solvents that are compatible with the moisture-sensitive STAB.[12][19]
Catalyst Acetic Acid (AcOH)Optional but Recommended. A weak acid that catalyzes the dehydration of the hemiaminal to the imine, thereby accelerating the reaction rate.[12][22][23]

Detailed Experimental Protocol

This protocol describes the reductive amination of benzaldehyde with 1-hexanamine using sodium triacetoxyborohydride (STAB) to yield N-benzylhexan-1-amine.

Materials and Equipment
  • Chemicals:

    • Benzaldehyde (≥99%)

    • 1-Hexanamine (≥99%)

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3)

    • Dichloromethane (DCM), anhydrous

    • Glacial Acetic Acid (optional)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

    • Hexanes/Ethyl Acetate for elution

  • Equipment:

    • Round-bottom flask with stir bar

    • Septum and needles

    • Nitrogen or Argon gas line

    • Magnetic stir plate

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates and developing chamber

Step-by-Step Methodology

Workflow A 1. Setup - Dry flask under N₂ - Add stir bar B 2. Add Reactants - Add DCM - Add Benzaldehyde (1.0 eq) - Add 1-Hexanamine (1.1 eq) A->B C 3. Imine Formation - Stir for 20-30 min at RT - (Optional: Add AcOH, 1.1 eq) B->C D 4. Reduction - Add STAB (1.5 eq) portion-wise - Stir 3-12 h at RT C->D E 5. Monitoring - Check reaction progress via TLC D->E Periodically E->D If incomplete F 6. Workup: Quench & Extract - Quench with sat. NaHCO₃ - Separate layers E->F Upon completion G 7. Workup: Wash & Dry - Wash organic layer with brine - Dry over MgSO₄ F->G H 8. Purification - Filter and concentrate - Purify via column chromatography G->H I 9. Characterization - Analyze by NMR, MS, IR H->I

Caption: Experimental workflow for reductive amination.

  • Reaction Setup: Place a magnetic stir bar into a flame-dried round-bottom flask. Seal the flask with a rubber septum and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous dichloromethane (DCM) via syringe. Add benzaldehyde (1.0 eq) followed by 1-hexanamine (1.05-1.1 eq).[13] A slight excess of the amine helps drive the imine formation equilibrium.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate. For less reactive substrates, a catalytic amount of acetic acid can be added.[22][23]

  • Reduction Step: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.3-1.6 eq) portion-wise over 5-10 minutes.[22] Causality: Adding the solid reductant in portions helps to control any potential exotherm and ensures a smooth reaction. STAB is hygroscopic and should be weighed and added quickly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the reaction mixture to the starting materials.[22][24] Reactions are typically complete within 3 to 12 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This neutralizes the acidic components and hydrolyzes any remaining borohydride reagent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel to yield the pure secondary amine.

Safety and Handling

  • General Precautions: All operations should be performed in a well-ventilated chemical fume hood.[25] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[26][27]

  • 1-Hexanamine: Corrosive and flammable. Avoid contact with skin and eyes.

  • Sodium Triacetoxyborohydride (STAB): Water-reactive. Contact with water or moisture can release flammable gases. It is also an irritant. Handle in a dry environment and store in a desiccator.[27][28]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with care to avoid inhalation.

  • Sodium Cyanoborohydride (if used): Highly toxic.[13] Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas.[11] Extreme caution is required, and waste must be quenched and disposed of according to institutional safety protocols.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete imine formation.Add a catalytic amount of acetic acid. Increase reaction time. Ensure anhydrous conditions.
Degradation of STAB reagent.Use a fresh bottle of STAB or a newly opened container. Handle quickly to minimize exposure to air.
Alcohol Byproduct Reduction of the starting aldehyde.This is rare with STAB but can occur with stronger reductants like NaBH₄. Ensure the correct, selective reagent is used.
Reaction Stalls Sterically hindered substrates.May require gentle heating (e.g., 40 °C) or a longer reaction time.
Difficult Purification Product co-elutes with starting amine.Ensure the workup includes an acid wash (e.g., dilute HCl) to remove excess basic amine, followed by re-basification and extraction of the product.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11458-11504. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. (Note: A direct link to the full text may require a subscription; a publicly accessible version is often found on sites like Sciencemadness).
  • Baxter, E. W., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11458-11504. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]

  • Greener Industry. (n.d.). Reductive Amination. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1565. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(25), 7335-7352. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Speciality Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • ResearchGate. (2016). How to separate imine from reaction mixture?. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • ACS Publications. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1776–1785. Retrieved from [Link]

  • Greener Education Materials for Chemists. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Lumen Learning. (n.d.). Imine formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental setup for the reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Metal-Amine Reactions. The Reductive. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Towards the synthesis of imines and iminiums and their reactions in situ. Retrieved from [Link]

  • Penta chemicals. (2025). Sodium borohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • YouTube. (2022, March 15). Reductive Amination: Preparation of an Imine [Video]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

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Troubleshooting & Optimization

How to improve the yield of 1-Hexanamine, hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 1-Hexanamine, hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. As your Senior Application Scientist, I will provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower your experimental success.

Section 1: Understanding the Synthesis Landscape

The synthesis of this compound is a two-part process: first, the formation of the free base, 1-Hexanamine, followed by its conversion to the hydrobromide salt. The overall yield is critically dependent on the efficiency of the first part—the amine synthesis. Several routes exist, each with distinct advantages and challenges.

Common Synthetic Pathways to 1-Hexanamine
Synthesis Route Starting Material(s) Pros Cons Typical Yield Range
Reductive Amination Hexanal, AmmoniaHigh selectivity for the primary amine, mild conditions, readily available starting materials.[1][2]Requires careful control of stoichiometry and reducing agent.75-95%
Gabriel Synthesis 1-Bromohexane, Potassium PhthalimideExcellent for producing primary amines exclusively, avoids over-alkylation.[3][4][5]Harsh cleavage conditions (hydrazine or strong acid) can affect other functional groups.[3][6]70-90%
Direct Alkylation 1-Bromohexane, AmmoniaSimple, one-step reaction.Prone to over-alkylation, resulting in a mixture of primary, secondary, and tertiary amines, which is difficult to separate.[7][8][9]Highly variable, often <50% for the primary amine.
Nitrile Reduction HexanenitrileGood yield of the primary amine.Requires a strong reducing agent like LiAlH₄; the nitrile starting material may be less accessible than hexanal.80-90%

The final step, salt formation, is a straightforward acid-base neutralization reaction between 1-Hexanamine and hydrobromic acid (HBr).[10][11][12] While typically high-yielding, improper technique can lead to product loss during isolation and purification.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses specific problems you may encounter during your experiments.

General & Post-Synthesis Issues

Q: My overall yield is significantly lower than expected. Where do I start my investigation?

A: A low overall yield can stem from either the amine formation step or the final salt isolation.

  • Validate the Amine Synthesis: Before proceeding to salt formation, isolate and characterize a small sample of your crude 1-Hexanamine (e.g., by ¹H NMR or GC-MS). If the yield of the free amine is low, the problem lies in your initial reaction.

  • Check the Salt Formation & Isolation: If the free amine yield was high, the issue is likely product loss during crystallization and filtration. Are you losing product in the mother liquor? Is the salt sufficiently insoluble in your chosen crystallization solvent?

  • Reagent Purity: Verify the purity of your starting materials. Impurities in hexanal or 1-bromohexane can lead to significant side reactions.

Q: I'm struggling to crystallize my this compound. It's oiling out or not precipitating at all. What should I do?

A: This is a common issue related to solvent choice and saturation.

  • Solvent System: this compound is a salt and requires a solvent system where it is poorly soluble. Typically, a polar protic solvent like isopropanol or ethanol is used to dissolve the crude amine, followed by the addition of a non-polar solvent like diethyl ether, MTBE, or heptane to induce precipitation.[13]

  • Concentration: Your solution might be too dilute. Try reducing the solvent volume by gentle heating under a vacuum.

  • Seeding: If you have a previous batch of the solid product, add a tiny crystal ("seed") to the solution to initiate crystallization.

  • Cooling: Ensure you are cooling the solution sufficiently (e.g., 0-4 °C in an ice bath) to decrease the salt's solubility.

  • Water Contamination: The presence of water can significantly increase the solubility of the salt, preventing precipitation. Ensure all your solvents and glassware are dry.

Route-Specific Troubleshooting: Reductive Amination

Q: My reductive amination of hexanal is producing significant amounts of dihexylamine. How can I improve selectivity for the primary amine?

A: The formation of the secondary amine (dihexylamine) occurs when the desired product, 1-Hexanamine, acts as a nucleophile and reacts with another molecule of hexanal. To suppress this:

  • Use a Large Excess of Ammonia: Employing a large molar excess of ammonia (e.g., 10-20 equivalents) shifts the equilibrium to favor the reaction of hexanal with ammonia over the newly formed primary amine.[1]

  • Control the Rate of Addition: Add the reducing agent slowly to the mixture of hexanal and ammonia. This ensures that the imine formed from ammonia is reduced immediately, minimizing the time available for the product amine to react.

  • pH Control: The pH of the reaction is crucial for imine formation. Maintaining a slightly acidic to neutral pH (around 6-7) is often optimal. Using a buffer like triethylammonium acetate can help.[14]

Q: The reaction seems to stop before all the hexanal is consumed. What could be the cause?

A: A stalled reaction is often due to reagent deactivation or suboptimal conditions.

  • Reducing Agent Activity: Hydride reducing agents like sodium borohydride (NaBH₄) can be sensitive to moisture and acidic conditions. Use a fresh bottle of the reagent and ensure your reaction is run under anhydrous conditions where possible. Sodium cyanoborohydride (NaBH₃CN) is more stable at acidic pH but is also toxic.[2]

  • Temperature: While many reductive aminations run well at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Monitor for potential side reactions if heating.

  • Catalyst Deactivation: If using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may be poisoned by impurities in the substrate or solvent.

Route-Specific Troubleshooting: Gabriel Synthesis

Q: The final cleavage of the N-hexylphthalimide with hydrazine is giving a low yield of my amine. What can I do?

A: Incomplete cleavage is the most common pitfall in the final step of the Gabriel synthesis.[3]

  • Reaction Time and Temperature: The reaction with hydrazine hydrate can be slow. It is often performed in a protic solvent like ethanol and may require heating under reflux for several hours to ensure complete reaction.

  • Phthalhydrazide Precipitation: The byproduct, phthalhydrazide, is often insoluble and precipitates from the reaction mixture, which helps drive the reaction to completion.[3] If it does not precipitate, the equilibrium may not be favorable.

  • Alternative Cleavage: Acidic hydrolysis (e.g., with concentrated HBr or HCl) is an alternative but requires harsh conditions and can be slow. The Ing-Manske procedure using hydrazine is generally preferred.[3][15]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable method for preparing this compound with high purity?

A: For both reliability and scalability, reductive amination of hexanal is generally the superior method. It is a one-pot reaction that avoids the harsh conditions of the Gabriel synthesis and the poor selectivity of direct alkylation.[1][16] When optimized, it consistently provides high yields of the primary amine.

Q: How do I properly monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the best methods.

  • TLC: Spot the reaction mixture against your starting material (e.g., hexanal). A stain like ninhydrin is excellent for visualizing the primary amine product.

  • GC-MS: This provides a more quantitative view, allowing you to see the consumption of starting material and the formation of the product and any byproducts (like the secondary amine).

Q: What are the critical safety precautions I must take?

A:

  • 1-Hexanamine: The free base is corrosive, flammable, and has a strong, unpleasant odor.[17] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrobromic Acid (HBr): This is a strong, corrosive acid. Handle with extreme care.

  • Reducing Agents: Hydride reagents like LiAlH₄ react violently with water. Others, like NaBH₃CN, release toxic hydrogen cyanide gas upon acidification. Always follow established quenching procedures.

  • Solvents: Use flammable solvents like diethyl ether only in a fume hood, away from ignition sources.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Hexanamine via Reductive Amination

This protocol is optimized for high selectivity and yield.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add methanol (5 mL per 1 g of hexanal).

  • Ammonia Addition: Cool the flask in an ice bath (0 °C) and bubble anhydrous ammonia gas through the methanol or add a 7N solution of ammonia in methanol (10 equivalents).

  • Aldehyde Addition: While stirring at 0 °C, slowly add hexanal (1.0 equivalent) dropwise to the ammonia solution. Let the mixture stir for 30 minutes to form the imine.

  • Reduction: In a separate beaker, dissolve sodium borohydride (NaBH₄, 1.5 equivalents) in a small amount of cold methanol. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding 1M HCl until the bubbling ceases. Concentrate the mixture under reduced pressure to remove the methanol. Add 1M NaOH to make the solution basic (pH > 12) and extract the aqueous layer with diethyl ether (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Hexanamine as an oil.

Protocol 2: Formation and Purification of this compound
  • Dissolution: Dissolve the crude 1-Hexanamine (1.0 equivalent) in a minimal amount of isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a 48% aqueous solution of hydrobromic acid (HBr, 1.05 equivalents) dropwise with vigorous stirring. A white precipitate should form immediately.

  • Crystallization: After addition, continue stirring in the ice bath for 30 minutes. To further increase precipitation, slowly add cold diethyl ether until the solution becomes cloudy.

  • Isolation: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Drying: Dry the resulting white crystalline solid under high vacuum to remove residual solvents. The product, this compound, is a white crystalline solid.[18]

Section 5: Visual Workflow and Logic Diagrams

Workflow for this compound Synthesis

Synthesis_Workflow cluster_amine Part 1: Amine Synthesis cluster_salt Part 2: Salt Formation & Purification Hexanal Hexanal Imine Imine Intermediate Hexanal->Imine Imine Formation (MeOH, 0°C) Ammonia Ammonia (excess) Ammonia->Imine Imine Formation (MeOH, 0°C) Hexanamine 1-Hexanamine (Crude) Imine->Hexanamine Reduction (RT) NaBH4 NaBH4 NaBH4->Hexanamine Reduction (RT) HBr HBr (48% aq.) CrudeSalt Precipitation Hexanamine->CrudeSalt Acidification (Isopropanol/Ether) HBr->CrudeSalt Acidification (Isopropanol/Ether) FinalProduct 1-Hexanamine, HBr (Pure) CrudeSalt->FinalProduct Filtration & Drying

Caption: General workflow for the synthesis of 1-Hexanamine, HBr.

Troubleshooting Decision Tree: Low Product Yield

Troubleshooting_Yield Start Low Final Yield of 1-Hexanamine, HBr CheckAmine Analyze crude 1-Hexanamine (before salt formation). Is free amine yield high? Start->CheckAmine ProblemSalt Issue is in Salt Formation or Isolation CheckAmine->ProblemSalt Yes ProblemSynth Issue is in Amine Synthesis CheckAmine->ProblemSynth No Solvent Check crystallization solvent. Is salt too soluble? Is there water contamination? ProblemSalt->Solvent Reagents Check reagent purity and stoichiometry. (e.g., excess NH3, fresh NaBH4) ProblemSynth->Reagents Loss Product lost in mother liquor. Optimize solvent ratio (e.g., add more anti-solvent) or concentrate solution. Solvent->Loss Yes Conditions Review reaction conditions. (Temperature, time, pH) Reagents->Conditions

Caption: Decision tree for diagnosing the cause of low product yield.

References

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. [Link]

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  • Brainly. (2023). Select reagents from the table to prepare 1-hexanamine from the following starting materials. [Link]

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  • Reddit. (2024). Amine workup. [Link]

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  • Organic Chemistry Portal. Gabriel Synthesis. [Link]

  • Chegg. (2024). Propose a synthesis of 1 -hexanamine from the following reagents and the given starting material. [Link]

  • Chemistry Steps. The Gabriel Synthesis of Primary Amines. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Chegg. (2018). Select reagents from the table to prepare 1-hexanamine from the following starting materials. [Link]

  • Chegg. (2017). Reagents a. NH HBr b. K N HBr, H2O. m. PBr c. LIAIHA;. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

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  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. [Link]

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  • J&K Scientific LLC. Hexylamine Hydrobromide, 99.8% | 7334-95-4. [Link]

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Degradation mechanisms of perovskites with alkylammonium passivation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Scientists

Welcome to the technical support center for perovskite research, with a focus on the application and degradation mechanisms associated with alkylammonium passivation. As Senior Application Scientists, we understand the nuances and challenges of working with these promising materials. This guide is designed to provide you with not only step-by-step solutions to common experimental problems but also the underlying scientific principles to help you make informed decisions in your research.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the fabrication and testing of perovskite devices featuring alkylammonium passivation.

Issue 1: Rapid Photoluminescence (PL) Quenching or Instability After Passivation

Question: I've applied a phenethylammonium iodide (PEAI) passivation layer to my perovskite film, and while I initially see a strong increase in PL intensity, it quickly quenches under illumination or exposure to air. What's happening?

Answer: This is a common and often complex issue. The initial PL enhancement is a good sign, indicating the successful passivation of surface defects. However, the subsequent quenching points to several potential degradation pathways that may be initiated or exacerbated by the passivation layer itself or its interaction with the environment.

Possible Causes and Solutions:

  • A. Hygroscopic Nature of Alkylammonium Salts: Many alkylammonium salts, including PEAI, are hygroscopic and can attract moisture to the perovskite surface. This moisture can then initiate the degradation of the underlying 3D perovskite structure.

    • Troubleshooting Steps:

      • Strict Environmental Control: Ensure that the entire passivation and subsequent characterization process is carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) with very low humidity levels (<1% RH).

      • Solvent Engineering: The choice of solvent for the passivation solution is critical. Using a solvent that is less hygroscopic and has a suitable boiling point can minimize water absorption during spin coating.

      • Post-Passivation Annealing: A carefully optimized annealing step after passivation can help to remove residual solvent and moisture. However, be cautious, as excessive heat can also lead to degradation (see Issue 2).

  • B. Interfacial Ion Migration: The introduction of the alkylammonium layer can sometimes create new pathways for ion migration, particularly for iodide ions, under an electrical field or light soaking. This can lead to the formation of quenching sites at the interface.

    • Troubleshooting Steps:

      • Optimize Passivation Layer Thickness: A layer that is too thick can create a resistive barrier and may be more prone to ion accumulation. Experiment with different concentrations of the alkylammonium salt solution to find the optimal thickness.

      • Incorporate Additives: Consider incorporating additives into the passivation layer or the bulk perovskite that can help to suppress ion migration.

  • C. Photochemical Instability: Under illumination, the passivating molecules themselves or the newly formed 2D/3D perovskite interface can undergo photochemical reactions, leading to the formation of non-radiative recombination centers.

    • Troubleshooting Steps:

      • Molecular Design: If you have the capability, consider experimenting with different alkylammonium cations that have higher photochemical stability. For example, fluorinated or bulkier cations can sometimes offer improved stability.

      • Encapsulation: Proper device encapsulation is crucial to protect the passivated perovskite from reactive species like oxygen and moisture, which can be activated by light.

Experimental Workflow for Diagnosing PL Instability:

cluster_prep Sample Preparation cluster_characterization Characterization & Analysis cluster_diagnosis Diagnosis cluster_conclusion Conclusion P1 Fabricate Perovskite Film P2 Apply Alkylammonium Passivation Layer P1->P2 C1 Initial PL Measurement (High Intensity Expected) P2->C1 C2 Time-Resolved PL (TRPL) (Measure initial lifetime) P2->C2 C3 In-situ PL under Illumination (Monitor for quenching) C1->C3 C4 TRPL after Light Soaking (Look for lifetime decrease) C2->C4 C5 X-ray Photoelectron Spectroscopy (XPS) (Check for chemical changes) C3->C5 If quenching occurs D1 Rapid Quenching? C3->D1 D2 Lifetime Decrease? C4->D2 D3 Surface Chemistry Change? C5->D3 Conc1 Moisture/Oxygen Instability D1->Conc1 Conc2 Ion Migration D2->Conc2 Conc3 Photochemical Degradation D3->Conc3

Caption: Workflow for diagnosing the root cause of PL instability in passivated perovskite films.

Issue 2: Poor Device Performance (Low Voc or FF) Despite High PL

Question: My passivated perovskite film shows excellent PL quantum yield, but when I build a full solar cell, the open-circuit voltage (Voc) and fill factor (FF) are disappointingly low. Why is there a disconnect?

Answer: This is a classic example of how a "good" passivation in terms of defect reduction doesn't always translate to a "good" device. The issue often lies at the interfaces between the perovskite and the charge transport layers.

Possible Causes and Solutions:

  • A. Energy Level Misalignment: The alkylammonium layer introduces a new interface with its own electronic properties. A large energy barrier may be formed between the passivated perovskite and the electron or hole transport layer, impeding efficient charge extraction.

    • Troubleshooting Steps:

      • Characterize Energy Levels: Use techniques like ultraviolet photoelectron spectroscopy (UPS) to measure the work function and valence band maximum of your passivated perovskite film. Compare this to the energy levels of your transport layers to identify any potential cliffs or spikes.

      • Select Appropriate Transport Layers: You may need to choose different transport layer materials (e.g., a different ETL or HTL) that are better aligned with the energy levels of the passivated perovskite.

      • Tune the Passivating Agent: Different alkylammonium molecules will have different dipole moments and can shift the perovskite's energy levels in different ways. Experimenting with a range of passivating agents can help you find one that results in better alignment.

  • B. Insulating Nature of the Passivation Layer: Long-chain alkylammonium cations can create an insulating layer on the perovskite surface. If this layer is too thick or not uniform, it can increase the series resistance of the device, leading to a low fill factor.

    • Troubleshooting Steps:

      • Optimize Concentration and Annealing: Systematically vary the concentration of the passivation solution and the post-passivation annealing temperature and time. The goal is to form a very thin, uniform layer that passivates defects without creating a thick insulating barrier.

      • Use Shorter-Chain Cations: Consider using alkylammonium salts with shorter alkyl chains (e.g., butylammonium iodide instead of octylammonium iodide) to reduce the insulating effect.

Logical Flow for Optimizing Device Performance:

cluster_problem Problem cluster_investigation Investigation cluster_cause Potential Cause cluster_solution Solution Prob High PL but Low Voc/FF Inv1 Measure Energy Levels (UPS) Prob->Inv1 Inv2 Measure Series Resistance (from J-V curve) Prob->Inv2 Inv3 Vary Passivation Layer Thickness Prob->Inv3 Cause1 Energy Level Misalignment Inv1->Cause1 Cause2 Insulating Layer Inv2->Cause2 Inv3->Cause2 Sol1 Change Transport Layer or Tune Passivating Agent Cause1->Sol1 Sol2 Optimize Passivation Process (Concentration, Annealing) Cause2->Sol2

Caption: Decision-making process for troubleshooting low device performance in passivated perovskites.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of alkylammonium passivation?

A1: The primary role is to passivate surface and grain boundary defects in the perovskite film. These defects, often under-coordinated lead and halide ions, act as non-radiative recombination centers that trap charge carriers and reduce the efficiency and stability of the device. The ammonium headgroup of the passivating agent can coordinate with these defect sites, neutralizing them. Additionally, the bulky organic cation can create a protective, often 2D, layer on the surface of the 3D perovskite, which can enhance stability against environmental factors like moisture.

Q2: Can the alkylammonium passivation layer itself degrade?

A2: Yes, this is a critical point. The organic cations in the passivation layer can be susceptible to degradation, particularly under thermal stress. For example, some alkylammonium cations can deprotonate at elevated temperatures, leading to the loss of the passivating effect and the creation of new defect sites. The choice of the cation is therefore a trade-off between passivation effectiveness and thermal stability.

Q3: How does alkylammonium passivation affect the long-term stability of perovskite solar cells?

A3: It's a double-edged sword. On one hand, a well-designed passivation layer can significantly improve long-term stability by protecting the perovskite from moisture and suppressing ion migration. On the other hand, if the passivation layer itself is unstable or if it introduces new degradation pathways (as discussed in the troubleshooting section), it can actually be detrimental to long-term stability. The overall effect depends heavily on the specific alkylammonium salt used, the quality of the passivation layer, and the operating conditions of the device.

Q4: What are the key characterization techniques to verify successful passivation?

A4: A multi-faceted approach is necessary:

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): A significant increase in steady-state PL intensity and a longer carrier lifetime in TRPL are the first indicators of successful defect passivation.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the presence of the passivation layer and provide information about changes in the chemical environment of the perovskite surface atoms.

  • Kelvin Probe Force Microscopy (KPFM): KPFM can be used to map the surface potential of the perovskite film, revealing whether the passivation has successfully neutralized charged defects.

  • Device Performance Metrics: Ultimately, a successful passivation should lead to an improvement in the key performance parameters of the solar cell, particularly the open-circuit voltage (Voc) and fill factor (FF).

Comparative Data on Passivation Effects:

Passivation AgentTypical Change in VocTypical Change in PCELong-term Stability (T80)Key Consideration
None (Control) BaselineBaseline< 500 hoursHigh defect density
Butylammonium Iodide (BAI) + 2-5%+ 5-10%~800-1000 hoursCan be thermally unstable
Phenethylammonium Iodide (PEAI) + 5-8%+ 10-15%> 1200 hoursCan be hygroscopic
Guanidinium Iodide (GAI) + 3-6%+ 8-12%~1000-1500 hoursCan improve structural stability

Note: These values are representative and can vary significantly based on the specific perovskite composition and device architecture.

References

  • Title: 2D Perovskite Passivation for 3D Perovskite Solar Cells: A Review Source: Advanced Materials Interfaces URL: [Link]

  • Title: The role of surface passivation in perovskite solar cells Source: Nature Electronics URL: [Link]

  • Title: Ion migration in perovskite solar cells Source: Nature Reviews Materials URL: [Link]

  • Title: Energy Level Alignment in Perovskite Solar Cells Source: Advanced Materials URL: [Link]

  • Title: 2D-3D Heterostructures for Perovskite Solar Cells: A Review Source: Advanced Energy Materials URL: [Link]

  • Title: Surface and Interface Passivation in Perovskite Solar Cells Source: Solar RRL URL: [Link]

Technical Support Center: Optimizing Alkyl Chain Length for Perovskite Defect Passivation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals engaged in the development of perovskite-based optoelectronics. This guide provides in-depth technical information, field-proven insights, and troubleshooting protocols for one of the most critical aspects of device engineering: the optimization of alkyl chain length for defect passivation.

Foundational Principles: The Role of Alkyl Chains in Defect Passivation

Metal halide perovskites are renowned for their exceptional optoelectronic properties. However, their performance and long-term stability are often limited by the presence of surface and grain boundary defects, such as halide vacancies and undercoordinated lead (Pb2+) ions. These defects act as non-radiative recombination centers, trapping charge carriers and reducing the overall efficiency and lifespan of the device.[1][2]

Alkylammonium halides (e.g., butylammonium iodide, octylammonium iodide) have emerged as a powerful class of passivating agents.[3] When applied to the surface of a 3D perovskite film, these bulky organic cations interact with the perovskite lattice. The ammonium headgroup (-NH3+) effectively passivates negatively charged defects, while the halide ion can fill halide vacancies.[3][4] This often results in the formation of a thin, low-dimensional (quasi-2D) perovskite layer on top of the 3D bulk film, creating a 2D/3D heterostructure.[5]

The length of the n-alkyl chain is a critical parameter that governs a delicate balance between several key properties:

  • Defect Passivation Efficacy: The chain must be long enough to effectively shield the perovskite surface from environmental stressors like moisture but not so long that it sterically hinders interaction with defect sites.[4][6]

  • Charge Carrier Transport: Long alkyl chains are electrically insulating. An excessively thick or dense layer of long-chain molecules can impede charge extraction from the perovskite to the charge transport layers, negatively impacting the device's fill factor (FF) and short-circuit current density (Jsc).[4]

  • Hydrophobicity and Stability: Longer alkyl chains are more hydrophobic, which significantly enhances the perovskite film's resistance to moisture.[3][7][8] This is crucial for improving the long-term operational stability of the device.

  • Film Formation and Crystallinity: The choice of alkyl chain can influence the crystallization dynamics of the perovskite film itself, affecting grain size, orientation, and the formation of secondary phases.[9][10]

The optimal chain length is therefore highly dependent on the specific perovskite composition, the desired device architecture, and the targeted application.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the alkyl chain in the passivating ligand?

The alkyl chain serves two main purposes. Firstly, its length and bulkiness provide a steric barrier that protects the perovskite surface from moisture and other environmental degradants.[6] Longer chains increase the surface hydrophobicity.[3][7][8] Secondly, the chain length influences the formation and properties of the 2D passivation layer, affecting the electronic coupling and charge transport between the 3D perovskite and the adjacent layers.[4][11]

Q2: I'm seeing a low Photoluminescence Quantum Yield (PLQY) even after passivation. What are the likely causes related to chain length?

Low PLQY indicates significant non-radiative recombination, meaning the passivation is not effective. Potential causes include:

  • Sub-optimal Chain Length: The chosen alkyl chain may be too short to form a stable passivating layer or too long, causing steric hindrance that prevents the ammonium headgroup from reaching and neutralizing surface defects.

  • Poor Solubility/Film Formation: The alkylammonium salt may not be dissolving well in the deposition solvent (typically isopropanol), leading to non-uniform coverage and leaving many defect sites exposed.

  • Incorrect Concentration: Too low a concentration will result in incomplete passivation. Too high a concentration can lead to the formation of an excessively thick, insulating 2D layer that quenches photoluminescence.

Q3: My device stability has decreased after introducing a long-chain alkylammonium salt. Why?

While counterintuitive, this can occur. Long alkyl chains (e.g., > C12) can sometimes disrupt the underlying 3D perovskite lattice or introduce strain.[9] Furthermore, if the long-chain molecules are not well-anchored, they can rearrange over time under thermal or light stress, creating new defect sites. Studies have shown that while stability generally increases with chain length, there is often an optimal intermediate length (e.g., C8-C12) beyond which performance can suffer.[7][10]

Q4: How do I choose a starting alkyl chain length (e.g., butyl, octyl) for my perovskite system?

A good starting point for many common formamidinium or methylammonium-based perovskites is to screen Butylammonium (BA+, C4) and Octylammonium (OA+, C8) halides. BA is a shorter, more mobile cation that can sometimes offer better electronic properties, while OA provides a significant boost in hydrophobicity and stability.[7] Comparing these two can provide a quick indication of whether your system benefits more from enhanced charge transport or improved environmental resistance, guiding further optimization.

Q5: Can I mix different alkyl chain lengths for passivation? What are the potential benefits?

Yes, mixing different chain lengths is an advanced strategy. A combination of a short-chain (e.g., Butylammonium) and a long-chain (e.g., Dodecylammonium) cation can theoretically offer the best of both worlds: the short chain effectively passivates defects with minimal electronic hindrance, while the long chain provides a robust hydrophobic capping layer for enhanced stability.

Troubleshooting Guides & Experimental Protocols

Issue: Poor Film Formation and Dewetting During Passivation Treatment

Root Cause: This issue commonly arises from a mismatch between the surface energy of the perovskite film and the solvent used for the alkylammonium salt solution (typically isopropanol). Long-chain alkylammonium salts can also have lower solubility, leading to aggregation.

Protocol: Solvent System Screening for Alkylammonium Salt Deposition

  • Objective: To achieve a uniform, conformal coating of the passivation agent.

  • Materials:

    • Your prepared 3D perovskite films on substrates.

    • Alkylammonium salts of interest (e.g., Butylammonium Iodide - BAI, Octylammonium Iodide - OAI).

    • Solvents: Isopropanol (IPA), Chloroform (CF), Acetonitrile (ACN).

  • Procedure:

    • Prepare 5 mg/mL stock solutions of your chosen alkylammonium salt in three separate vials: 100% IPA, 9:1 IPA:CF, and 9:1 IPA:ACN.

    • Use a spin coater for the passivation treatment. Take a pristine perovskite film.

    • Dispense 100 µL of the passivation solution onto the spinning substrate (e.g., at 4000 RPM for 30 seconds).

    • After spinning, immediately transfer the film to a hotplate for annealing (a typical starting point is 100°C for 5 minutes).

    • Visually inspect the film's appearance. Look for signs of dewetting, haze, or coffee rings.

    • Characterize the most promising films using Scanning Electron Microscopy (SEM) to confirm uniform coverage.

  • Expected Outcome: You should identify a solvent mixture that allows the passivation solution to wet the perovskite surface evenly, resulting in a smooth, uniform film post-annealing.

Issue: Sub-optimal Electronic Passivation (Low Voc, Low PLQY)

Root Cause: The chosen alkyl chain length and concentration are not effectively neutralizing electronic trap states at the perovskite surface. This leads to high non-radiative recombination, which manifests as a lower open-circuit voltage (Voc) in a full device and reduced photoluminescence intensity.

Protocol: Systematic Screening of Alkyl Chain Lengths and Spectroscopic Validation

  • Objective: To identify the alkyl chain length that most effectively reduces non-radiative recombination.

  • Methodology: This protocol uses steady-state Photoluminescence (PL) and time-resolved Photoluminescence (TRPL) as proxies for passivation quality. A higher PL intensity and a longer carrier lifetime indicate more effective passivation.

  • Procedure:

    • Prepare a series of alkylammonium iodide solutions (e.g., C4, C6, C8, C10, C12) at a fixed concentration (e.g., 2 mg/mL) in the optimal solvent identified in Protocol 3.1.

    • Prepare a set of identical 3D perovskite films. Keep one as an untreated control.

    • Treat each of the other films with a different alkylammonium salt solution using a standardized spin-coating and annealing procedure.

    • Measure the steady-state PL spectrum for each film. Compare the peak intensities relative to the control.

    • Measure the TRPL decay for each film. Fit the decay curves to extract the average carrier lifetime (τ_avg).

  • Self-Validation: Effective passivation should result in a simultaneous increase in both PL intensity and carrier lifetime. If one increases while the other decreases, it may indicate competing processes, such as the introduction of new quenching pathways.

  • Data Analysis: Plot the PL peak intensity and average carrier lifetime as a function of alkyl chain carbon number. The optimal chain length will correspond to the peak of these plots.

Issue: Compromised Charge Extraction (Low FF and Jsc)

Root Cause: The passivating layer, especially one formed by long alkyl chains, is too thick or electrically resistive, creating a barrier for charge carriers to move from the perovskite into the charge transport layers.

Protocol: Evaluating Charge Transport via Space-Charge Limited Current (SCLC) Measurements

  • Objective: To quantify the impact of the passivating layer on the charge transport properties of the perovskite film.

  • Device Architecture: Fabricate electron-only or hole-only devices.

    • Electron-only: FTO / TiO2 / Perovskite (with passivation layer) / PCBM / Ag

    • Hole-only: ITO / NiOx / Perovskite (with passivation layer) / Spiro-OMeTAD / Au

  • Procedure:

    • Fabricate a set of devices for each passivation condition (control, C4, C8, C12, etc.).

    • Measure the dark J-V characteristics for each device.

    • Plot log(J) vs. log(V). The curve will have distinct regions. The SCLC region is characterized by a slope of ~2.

    • Calculate the electron or hole mobility (µ) from the SCLC region using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³), where ε₀ is the vacuum permittivity, εᵣ is the relative dielectric constant of the perovskite, V is the voltage, and L is the thickness of the perovskite layer.

  • Data Analysis: A significant decrease in calculated mobility for longer alkyl chains confirms that the passivation layer is impeding charge transport. This data, when combined with efficiency measurements, helps to explain any observed drops in FF or Jsc and find a balance between passivation and conductivity.

Data Synthesis: Chain Length vs. Performance Metrics

The choice of alkyl chain length involves clear trade-offs. The following table synthesizes representative data from the literature to illustrate these trends. Note that absolute values are highly dependent on the specific perovskite composition and device stack.

Alkylammonium CationChain LengthTypical PCE (%)Voc (V)Stability (T80, hours)Water Contact Angle (°)Charge Mobility
Control (No Passivation)-~18-20%~1.05< 500~40°High
Butylammonium (BA)C4~20-22%~1.12~800~60°Moderately High
Octylammonium (OA)C8~21-23%~1.15> 1200~85°Moderate
Dodecylammonium (DA)C12~19-21%~1.14> 1500> 95°Low
Phenylpropylammonium (PPA)C3-Phenyl~22.5%[4][12]~1.08[4]> 1000[12]IncreasedModerate

Data compiled and synthesized from multiple sources for illustrative purposes.[4][6][7][12]

Visualized Workflows and Mechanisms

Visual aids can clarify complex relationships and experimental workflows.

Caption: Mechanism of defect passivation at the perovskite surface.

OptimizationWorkflow start Define Perovskite System (e.g., FAPbI3) screen_solvents 1. Screen Solvents (Protocol 3.1) for Uniform Film start->screen_solvents screen_chains 2. Screen Alkyl Chains (C4, C8, C12) (Protocol 3.2) screen_solvents->screen_chains measure_pl Characterize: - Steady-State PL - Time-Resolved PL (TRPL) screen_chains->measure_pl analyze_pl Identify Chain Length with Highest PLQY & Lifetime measure_pl->analyze_pl fabricate_devices 3. Fabricate Test Devices (Control vs. Optimal Chains) analyze_pl->fabricate_devices Top 2-3 Candidates measure_jv Characterize: - J-V (PCE, Voc, Jsc, FF) - SCLC (Mobility, Protocol 3.3) - Stability (Moisture, Light) fabricate_devices->measure_jv final_analysis Correlate Device Data with Spectroscopy to Select Optimal Passivator measure_jv->final_analysis finish Optimized Passivation Strategy final_analysis->finish

Caption: Systematic workflow for optimizing alkyl chain passivation.

References

  • Improved Efficiency and Stability of Perovskite Solar Cells Through Long-Chain Phenylammonium Additives.
  • Alkyl ammonium salt with different chain length for high-efficiency and good-stability 2D/3D hybrid perovskite solar cells.
  • Optimal Interfacial Engineering with Different Length of Alkylammonium Halide for Efficient and Stable Perovskite Solar Cells.
  • Elucidating the mechanism of perovskite surface passivation with organic molecules: the impact of π-conjugation length.
  • Improved Efficiency and Stability of Perovskite Solar Cells Through Long-Chain Phenylammonium Additives. Semantic Scholar.
  • Impact of Alkyl Chain Length on the Formation of Regular- and Reverse-Graded Quasi-2D Perovskite Thin Films.
  • Alkyl Chain Length‐Dependent Amine‐Induced Crystallization for Efficient Interface Passivation of Perovskite Solar Cells.
  • Impact of Alkyl Chain Length on the Properties of Fluorenyl-Based Linear Hole-Transport Materials in p-i-n Perovskites Solar Cells.
  • Odd–Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors.
  • The Role of Alkyl Chain Length and Halide Counter Ion in Layered Dion−Jacobson Perovskites with Arom
  • Correlating alkyl chain length with defect passivation efficacy in perovskite solar cells.
  • Odd–Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors. Journal of the American Chemical Society.
  • Defect quantification in metal halide perovskites: The solid- state electrochemical altern
  • Elucidating the mechanism of perovskite surface passivation with organic molecules: the impact of π-conjugation length.
  • Cation optimization for bifacial surface passivation in efficient and stable perovskite solar cells.
  • Perovskite Solar Cells: Passiv
  • Phenylalkylammonium passivation enables perovskite light emitting diodes with record high-radiance operational lifetime: the chain length matters.
  • Optimizing 2D passivation for enhancing performance of fully air-processed carbon electrode-based perovskite solar cells. RSC Publishing.
  • Reducing Surface Defects in Perovskites with Passiv
  • Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bident

Sources

Navigating the Challenges of 1-Hexanamine, Hydrobromide Solubility in Perovskite Precursor Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced precursor solutions. As a Senior Application Scientist, I understand that achieving a stable and fully dissolved precursor solution is paramount to the success of your research, particularly when working with perovskite formulations. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility of 1-Hexanamine, hydrobromide (also known as hexylammonium bromide) in various precursor solutions. My aim is to equip you with the knowledge to not only solve common issues but also to understand the underlying chemical principles governing your experimental choices.

Troubleshooting Guide: From Cloudy Solutions to Crystalline Films

The introduction of long-chain alkylammonium halides like this compound is a key strategy for creating stable and efficient 2D/3D perovskite heterostructures. However, the hydrophobic nature of the hexyl chain can present significant solubility challenges in the polar aprotic solvents typically used for perovskite synthesis.

Issue 1: Persistent Cloudiness or Visible Precipitate in the Precursor Solution

Q: My precursor solution containing this compound remains cloudy, or I can see solid particles even after prolonged stirring. What is causing this and how can I fix it?

A: This is a classic sign of incomplete dissolution or precipitation of this compound. The root cause often lies in a combination of factors including solvent choice, temperature, and concentration.

Underlying Causality:

This compound possesses a dual nature: a hydrophilic ammonium bromide head and a hydrophobic hexyl tail. While the ammonium group interacts favorably with polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the nonpolar alkyl chain has limited affinity for these solvents. This can lead to the formation of colloidal aggregates or incomplete dissolution, especially at higher concentrations.[1][2]

Troubleshooting Protocol:

  • Solvent System Optimization:

    • DMF vs. DMSO: While both are common solvents, DMSO generally has a higher donor number and can better solvate cations.[3][4] However, a mixture of DMF and DMSO (e.g., 4:1 or 3:1 v/v) is often more effective than either solvent alone. DMF can aid in dissolving the lead halide precursors, while DMSO can assist with the organic components.

    • Co-Solvents: Consider the addition of a less polar co-solvent in small quantities. However, this must be done with caution as it can also decrease the solubility of the inorganic precursors.

  • Thermal Treatment:

    • Gently heat the solution on a hotplate to between 60-80°C while stirring. The increased kinetic energy will help overcome the energy barrier for dissolution.[5]

    • Caution: Avoid excessive temperatures or prolonged heating, as this can lead to the degradation of other precursors in the solution, such as formamidinium iodide (FAI).[6]

  • Sonication:

    • Utilize a bath sonicator to break down any agglomerates and promote dissolution through cavitation. Short bursts of sonication (5-10 minutes) can be very effective.

  • Order of Addition:

    • First, dissolve the lead halide (e.g., PbI₂) in the DMF/DMSO mixture. This may require heating.

    • Once the lead halide is fully dissolved and the solution is clear, allow it to cool to room temperature before adding the this compound and other organic components like methylammonium iodide (MAI) or FAI. Adding the organic salts to a hot lead halide solution can sometimes trigger premature crystallization or side reactions.

  • Filtration:

    • After dissolution, filter the precursor solution through a 0.22 or 0.45 µm PTFE syringe filter to remove any remaining microparticles or dust. This is a critical step for achieving high-quality, pinhole-free films.

Visualizing the Dissolution Workflow:

G cluster_prep Precursor Preparation start Start: Prepare Solvents & Precursors dissolve_pb Dissolve Lead Halide in DMF/DMSO start->dissolve_pb heat_stir Heat (60-80°C) & Stir dissolve_pb->heat_stir cool Cool to Room Temperature heat_stir->cool add_organic Add 1-Hexanamine, HBr & other organic salts cool->add_organic stir_sonic Stir/Sonicate until clear add_organic->stir_sonic filter Filter (0.22 µm PTFE) stir_sonic->filter end_prep Stable Precursor Solution Ready filter->end_prep

Caption: Workflow for dissolving 1-Hexanamine, HBr.

Issue 2: Solution is Initially Clear but Develops Haze or Precipitate Over Time

Q: I managed to get a clear precursor solution, but after a few hours or overnight, it became hazy or a precipitate formed. What is happening?

A: This indicates that your solution is likely supersaturated and thermodynamically unstable at room temperature. The initial dissolution achieved with heating was temporary.

Underlying Causality:

The solubility of many salts, including this compound, is temperature-dependent. A solution prepared at an elevated temperature can hold more solute than it can at room temperature. Upon cooling, if the concentration exceeds the room temperature solubility limit, the excess solute will precipitate out of the solution over time.[7]

Troubleshooting Protocol:

  • Re-dissolution and Dilution:

    • Gently reheat the solution to re-dissolve the precipitate.

    • If the issue persists upon cooling, your concentration of this compound may be too high for the chosen solvent system. Consider preparing a slightly more dilute solution.

  • Solvent Ratio Adjustment:

    • Increase the proportion of DMSO in your DMF/DMSO mixture. DMSO's stronger coordinating ability with cations can sometimes enhance the stability of the dissolved species.[3][4]

  • Pre-heating of Substrates:

    • If you are using the solution for spin-coating, you can gently pre-heat your substrates (e.g., to 40-50°C) just before depositing the precursor solution. This can help to keep the components fully dissolved during the initial stages of film formation.

  • Fresh Solution Preparation:

    • It is always best practice to use freshly prepared precursor solutions. If a solution has been sitting for an extended period, it is advisable to prepare a new batch to ensure reproducibility.

Logical Relationship of Solution Stability:

G cluster_stability Precursor Solution Stability High_Temp High Temperature High_Sol Increased Solubility High_Temp->High_Sol Cooling Cooling High_Sol->Cooling if concentration > RT limit Supersat Supersaturation Cooling->Supersat Precip Precipitation Supersat->Precip

Caption: Temperature's effect on solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of incomplete this compound dissolution?

A1: Beyond obvious cloudiness or solid particles, you might observe a "streaky" or inhomogeneous appearance when you pipette the solution. A well-dissolved solution should be perfectly clear and uniform. Tyndall scattering, where a laser beam becomes visible as it passes through the solution, is a definitive way to detect the presence of colloidal particles or aggregates.[2][8]

Q2: How does incomplete dissolution of this compound affect the final perovskite film?

A2: Incomplete dissolution can be detrimental to film quality and device performance. Undissolved particles can act as nucleation sites, leading to non-uniform crystal growth and a rough film morphology with pinholes.[9] These defects can create shunt pathways in your solar cell, reducing its efficiency and stability. Furthermore, an incorrect stoichiometry in the solution will result in a perovskite film with an unpredictable and non-optimal 2D/3D phase distribution.

Q3: Can I use solvents other than DMF and DMSO?

A3: While DMF and DMSO are the most common, some research has explored greener or alternative solvents. Gamma-butyrolactone (GBL) is another option, though it has different coordination properties and may require different dissolution protocols.[7] Some studies have also investigated the use of amine additives to enhance solubility in less conventional solvents.[10] However, any change in the solvent system will require re-optimization of the entire precursor formulation and deposition process.

Q4: How does the concentration of this compound affect its solubility?

A4: As with any solute, there is a saturation limit. The higher the concentration of this compound, the more challenging it will be to achieve and maintain a clear solution. It is crucial to work within the known solubility limits for your specific precursor composition and solvent system. If you are developing a new formulation, it is advisable to start with a lower concentration and gradually increase it.

Q5: Are there any analytical techniques to confirm complete dissolution?

A5: Yes, several techniques can provide more quantitative information than visual inspection:

  • Dynamic Light Scattering (DLS): Can be used to detect the presence and size distribution of any aggregates or colloidal particles in the solution.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the dissolution and chemical integrity of the this compound in the precursor solution by observing its characteristic proton signals.[12]

Quantitative Data Summary

While specific solubility data for this compound in perovskite precursor solvents is not widely published, we can infer trends from related compounds and general solvent properties.

Solvent SystemTypical Concentration Range for Perovskite PrecursorsRelative Solubility of Long-Chain Alkylammonium HalidesKey Considerations
DMF1.0 - 1.5 MModerateGood for dissolving lead halides, may require heating for organic salts.
DMSO1.0 - 1.5 MGoodStronger coordination with cations can improve solubility of organic salts.
DMF:DMSO (4:1 v/v)1.0 - 1.5 MVery GoodOften provides the best balance for dissolving both inorganic and organic precursors.[3][4]
GBL0.8 - 1.2 MLowerMay exhibit retrograde solubility (solubility decreases at higher temperatures).[7]

Note: These are general guidelines. Optimal concentrations will depend on the full precursor composition.

By methodically addressing the factors of solvent choice, temperature, concentration, and experimental procedure, you can overcome the solubility challenges associated with this compound and achieve stable, high-quality precursor solutions for your research.

References

  • Worsley, C. A., et al. "Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide." Journal of Materials Chemistry C, 2024, DOI: 10.1039/D4TC01157K.

  • Petrov, A. A., et al. "Influence of Solvent Coordination on Hybrid Organic–Inorganic Perovskite Formation." ACS Energy Letters, 2017, 2(12), 2739–2744.

  • Flatken, M. A., et al. "Small-angle scattering to reveal the colloidal nature of halide perovskite precursor solutions." Journal of Materials Chemistry A, 2021, 9(21), 12570-12579.

  • Hauschild, D., et al. "Tunable Broadband Molecular Emission in Mixed-Organic-Cation Two-Dimensional Hybrid Perovskites." ACS Applied Optical Materials, 2022.

  • Worsley, C. A., et al. "Infiltration Issues in Printed Mesoporous Carbon Perovskite Solar Cells: A Troubleshooting Guide." ResearchGate, 2024.

  • Singh, T., et al. "Two-Dimensional halide perovskites: Synthesis, optoelectronic properties, stability, and applications." ResearchGate, 2022.

  • Parnell, A. J., et al. "Exploring nanoscale structure in perovskite precursor solutions using neutron and light scattering." White Rose Research Online, 2022.

  • Parnell, A. J., et al. "Exploring Nanoscale Structure in Perovskite Precursor Solutions Using Neutron and Light Scattering." PMC, 2022.

  • Huang, S.-H., et al. "(a) Photos of the organic precursor solution and perovskite films..." ResearchGate, 2022.

  • Cohen, B.-E., et al. "the effect of hexylammonium post deposition treatment on 3D halide perovskite-based solar cells." RSC Publishing, 2021.

  • Johnson, B. "Fabricating Perovskite Solar Cells: Fabrication Guide for Limited Lab Capabilities." DigitalCommons@Macalester College, 2023.

  • Smith, M. D., et al. "Bis(butylammonium) lead bromide." Materials Database, 2017.

  • Grancini, G., et al. "Two-Dimensional Hybrid Halide Perovskites: Synthesis, Properties, and Applications." Advanced Energy Materials, 2017.

  • Ahad, A., et al. "Progress and Challenges of Three-Dimensional/Two-Dimensional Bilayered Perovskite Solar Cells: A Critical Review." MDPI, 2022.

  • Kim, H., et al. "Experimental Methods Preparation of FA-based bromide perovskite precursor solutions." The Royal Society of Chemistry, 2017.

  • Chen, C.-Y., et al. "Illuminating Lead Coordination in Perovskite Precursors via Fluorescence Spectroscopy." PMC, 2023.

  • Parnell, A. J., et al. "Exploring Nanoscale Structure in Perovskite Precursor Solutions Using Neutron and Light Scattering." ResearchGate, 2022.

  • Lee, J.-W., et al. "Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells." Advanced Energy Materials, 2021.

  • de Weerd, C., et al. "Expanding the Solvent Library for Halide Perovskites via Amine Additives." Journal of the American Chemical Society, 2021.

  • Briscoe, J. "Researchers design new method for additive-free, low-temperature production of stable α-FAPbI3 perovskite." Perovskite-Info, 2021.

  • Petrov, A. A., et al. "Solubility of Hybrid Halide Perovskites in DMF and DMSO." MDPI, 2021.

  • Yu, H., et al. "Long-chain organic molecules enable mixed dimensional perovskite photovoltaics: a brief view." NIH, 2024.

  • Bellini, E. "Watch how to improve perovskite solar cells in 2D!" PV Magazine, 2020.

  • Chen, H., et al. "a–c) Colloidal size distribution of perovskite precursors measured by..." ResearchGate, 2022.

  • Liu, J., et al. "Syntheses of two-dimensional propylammonium lead halide perovskite microstructures by a solution route." CrystEngComm, 2016.

  • Question on ResearchGate. "Is there any method to make them completely soluble in DMF/DMSO?" ResearchGate, 2017.

  • Chen, J., et al. "(PDF) Additive-Free, Low-Temperature Crystallization of Stable α-FAPbI3 Perovskite." ResearchGate, 2022.

  • Wang, Z., et al. "Degradable Additive Couple Enable Pure and Stable Alpha-Phase FAPbI3 for Perovskite Solar Cells." ResearchGate, 2023.

  • Dunfield, S. P., et al. "Retrograde Solubility of Methylammonium Lead Iodide in γ-Butyrolactone Does Not Enhance the Uniformity of Continuously Coated Films." PubMed Central, 2020.

  • Chen, T., et al. "Temperature-Induced Phase Transition in 2D Alkylammonium Lead Halide Perovskites: A Molecular Dynamics Study." NIH, 2023.

  • Palmer, J. R., et al. "Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films." The Royal Society of Chemistry, 2024.

  • Wang, S., et al. "Rational regulation strategies toward perovskite precursor inks and perovskite films from the lab to commercialization." RSC Publishing, 2024.

  • Chen, H., et al. "Design principles of spacer cations for suppressing phase segregation in 2D halide perovskites." Chemical Science, 2022.

  • Chen, Y., et al. "Impact of Precursor Concentration on Perovskite Crystallization for Efficient Wide-Bandgap Solar Cells." PMC, 2022.

  • Petrov, A. A., et al. "Solubility of Hybrid Halide Perovskites in DMF and DMSO." ResearchGate, 2021.

  • Calisi, N., et al. "All-Inorganic CsPbBr3 Perovskite Films Prepared by Single Source Thermal Ablation." Frontiers, 2020.

  • Palmer, J. R., et al. "Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films." New Journal of Chemistry, 2024.

  • Ram, J., et al. "Influence of the mixed organic cation ratio in lead iodide based perovskite on the performance of solar cells." RSC Publishing, 2018.

  • Chen, H., et al. "Effects of perovskite precursor concentration on the film properties a..." ResearchGate, 2021.

  • Harsono, Y., & Onggo, D. "A Stepwise Synthesis of Methylammonium Lead Bromide (MAPbBr3) Perovskite Using Lead Acetate Trihydrate as a." The ITB International Graduate School Conference (IGSC), 2023.

  • Raino, G., et al. "On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr3 Nanocrystals." ACS Publications, 2021.

  • Chen, H., et al. "Regulating the crystallization of mixed-halide perovskites by cation alloying for perovskite–organic tandem solar cells." Energy & Environmental Science, 2022.

  • Petrov, A. A., et al. "Solubility of Hybrid Halide Perovskites in DMF and DMSO." PubMed, 2021.

  • Ghosh, D., et al. "Influence of organic cations on the structural anisotropy in cubic lead halide perovskites." Physical Chemistry Chemical Physics, 2017.

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Technical Support Center: Purification of 1-Hexanamine, Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-Hexanamine, hydrobromide (also known as hexylammonium bromide). As a crucial reagent in various synthetic applications, including the burgeoning field of perovskite solar cells, its purity is paramount.[1] This document is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining highly pure this compound.

Understanding the Challenges in Purifying this compound

This compound is a salt, which influences its solubility and reactivity.[2] Like many amine salts, it is a crystalline solid and is soluble in polar solvents such as water and methanol.[2][3] The primary challenge in its purification is the removal of structurally similar impurities, unreacted starting materials, and byproducts from its synthesis.

Common synthetic routes to 1-hexanamine often involve the reaction of 1-bromohexane with ammonia or the reduction of hexanenitrile.[4][5][6] Consequently, potential impurities may include unreacted 1-bromohexane, di- or tri-hexylamine (formed from over-alkylation of the amine), and residual solvents from the synthesis and initial purification steps.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the common impurities found in commercial this compound?

While manufacturers' specifications provide a general purity level (often >98%), the specific nature of the remaining impurities can vary. Based on common synthetic pathways, the following are potential impurities:

  • Unreacted Starting Materials: Residual 1-bromohexane or hexanenitrile.

  • Over-alkylation Products: Di-n-hexylamine and Tri-n-hexylamine. These are common byproducts in amination reactions.

  • Corresponding Free Amine: 1-Hexanamine (free base) if the hydrobromination was incomplete.

  • Inorganic Salts: Residual bromides from the hydrobromic acid used.

  • Solvent Residues: Solvents used during the synthesis and initial workup.

Identifying the likely impurities is the first step in selecting the appropriate purification strategy.

FAQ 2: My this compound has a yellowish tint. What does this indicate and how can I remove it?

A yellowish or off-white color often suggests the presence of oxidized impurities or trace amounts of colored byproducts from the synthesis. Recrystallization is typically an effective method to remove these colored impurities. The process of dissolving the compound in a hot solvent and allowing it to slowly crystallize as it cools often leaves the colored impurities behind in the mother liquor.

FAQ 3: I am struggling to find a suitable solvent for recrystallization. What are the key considerations?

The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is crucial for obtaining a good yield of purified crystals upon cooling.

Solvent Selection Guide:

SolventSolubility CharacteristicsRecommendation
Methanol High solubility, even at room temperature.Generally not ideal as a single solvent due to high solubility, which can lead to poor recovery. However, it can be used in a solvent/anti-solvent system.[3]
Isopropanol (IPA) Moderate solubility at room temperature, good solubility when hot.A good candidate for single-solvent recrystallization.
Acetonitrile Lower solubility at room temperature, good solubility when hot.Another promising candidate for single-solvent recrystallization.
Water High solubility.Similar to methanol, high solubility makes it less suitable for single-solvent recrystallization but can be used in a solvent system.[2]
Ethyl Acetate Low solubility.Can be used as an anti-solvent in a mixed solvent system.
Hexanes Very low to negligible solubility.An excellent anti-solvent.

Pro-Tip: A mixed solvent system, such as isopropanol/hexanes or methanol/ethyl acetate, often provides the best results. The compound is dissolved in a minimal amount of the "good" solvent (e.g., hot isopropanol), and then the "poor" solvent (anti-solvent, e.g., hexanes) is added dropwise until the solution becomes slightly cloudy. The solution is then gently heated until it becomes clear again and allowed to cool slowly.

Troubleshooting Purification Protocols

Scenario 1: Oiling Out During Recrystallization

Problem: Instead of forming crystals upon cooling, the this compound separates as an oil.

Causality: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. This can happen if the cooling is too rapid or if the concentration of the solute is too high.

Solutions:

  • Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling in an ice bath can shock the solution out of saturation.

  • Add More Solvent: The concentration of the this compound in the hot solution may be too high. Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly.

  • Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled solution can initiate crystallization and prevent oiling out.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Scenario 2: Poor Recovery of Purified Product

Problem: After recrystallization, the yield of purified this compound is very low.

Causality: This is often due to the compound having a relatively high solubility in the chosen solvent even at low temperatures, or using too much solvent during the dissolution step.

Solutions:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

  • Optimize the Solvent System: If using a single solvent, it may be too good of a solvent. Consider switching to a solvent in which the compound is less soluble or use a solvent/anti-solvent system.

  • Cooling Temperature: Ensure the solution is thoroughly cooled. An ice bath is recommended to maximize crystal formation.

  • Concentrate the Mother Liquor: The filtrate (mother liquor) after collecting the crystals still contains some dissolved product. Concentrating the mother liquor by evaporating some of the solvent and cooling it again can yield a second crop of crystals. Note that this second crop may be less pure than the first.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes may need to be determined empirically.

dot

Recrystallization_Workflow A 1. Dissolution B 2. Hot Filtration (Optional) A->B If insoluble impurities are present C 3. Crystallization A->C If solution is clear B->C D 4. Crystal Collection C->D E 5. Drying D->E

Caption: Recrystallization Workflow

Procedure:

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a magnetic stir bar. Choose a suitable solvent or solvent system (e.g., isopropanol). Heat the solvent on a hot plate and add the hot solvent portion-wise to the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. The purity of the dried crystals can then be assessed by analytical techniques.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for assessing the purity of this compound and identifying impurities.

Sample Preparation:

  • Dissolve a small, accurately weighed amount of the purified this compound in a deuterated solvent such as D₂O or CD₃OD.

  • Add an internal standard with a known concentration if quantitative analysis is desired.

Expected ¹H NMR Spectrum of this compound:

The spectrum should show characteristic peaks for the hexyl chain and the ammonium proton. The chemical shifts (δ) may vary slightly depending on the solvent and concentration.

  • -CH₃ (methyl group): A triplet around 0.9 ppm.

  • -(CH₂)₄- (methylene groups): A series of multiplets between approximately 1.3 and 1.7 ppm.

  • -CH₂-NH₃⁺ (methylene group adjacent to the nitrogen): A triplet around 3.0 ppm.

  • -NH₃⁺ (ammonium protons): A broad singlet. The chemical shift of this peak is highly variable and depends on concentration, temperature, and solvent.

Interpreting the Spectrum for Impurities:

  • Di-n-hexylamine: Look for additional, more complex multiplets in the alkyl region and a different chemical shift for the N-H proton.

  • 1-Bromohexane: The presence of a triplet around 3.4 ppm would indicate residual 1-bromohexane.

  • Solvent Residues: Characteristic peaks of common solvents (e.g., ethyl acetate, hexanes) may be visible.

Protocol 3: HPLC Analysis of this compound

Since primary amines like 1-hexanamine lack a strong chromophore, direct UV detection in HPLC can be challenging. Derivatization is often employed to enhance detectability.

dot

HPLC_Analysis_Workflow A 1. Sample Preparation B 2. Derivatization A->B C 3. HPLC Separation B->C D 4. Detection C->D E 5. Data Analysis D->E

Caption: HPLC Analysis Workflow

General HPLC Method with Pre-column Derivatization:

  • Derivatization Reagent: Dansyl chloride is a common derivatization reagent that reacts with primary amines to form highly fluorescent adducts.

  • Derivatization Procedure:

    • Prepare a solution of this compound in a suitable buffer (e.g., sodium bicarbonate, pH ~9.5).

    • Add a solution of dansyl chloride in acetone.

    • Incubate the mixture to allow the reaction to complete.

    • Quench the reaction with a small amount of a secondary amine solution (e.g., proline).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with a buffer like ammonium acetate or formate) is typically used.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the dansyl adduct.

By following these troubleshooting guides and protocols, researchers can effectively purify this compound and confidently assess its purity for their specific applications.

References

  • Chegg. Propose a synthesis of - 1 - - hexanamine from the following reagents and the given starting material. (2024-12-01). [Link]

  • Brainly. [FREE] Select reagents from the table to prepare 1-hexanamine from the following starting materials. (2023-05-02). [Link]

  • Chegg. Select reagents from the table to prepare 1-hexanamine from the following starting materials. (2018-04-18). [Link]

Sources

Troubleshooting guide for using quaternary ammonium salt catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quaternary Ammonium Salt Catalysts

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for quaternary ammonium salt (QAS) catalysts, also known as phase-transfer catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these versatile catalysts in their experiments. Here, we move beyond simple protocols to explore the underlying principles that govern catalyst performance, providing you with the expertise to diagnose issues, optimize reactions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation when using quaternary ammonium salts?

A1: The primary indicators of catalyst deactivation include a significant decrease in the reaction rate, a complete stall of the reaction before completion, or a noticeable reduction in product yield and selectivity.[1] A previously reliable catalytic system that suddenly underperforms is a classic sign of deactivation.[1]

Q2: What are the main causes of quaternary ammonium salt catalyst deactivation?

A2: Catalyst deactivation can be broadly categorized into three main types:

  • Poisoning: This involves a strong chemical interaction of impurities with the catalyst's active sites. Common poisons include sulfur compounds, heavy metals, and sometimes even the leaving group of the substrate (e.g., iodide).[1]

  • Fouling/Coking: This is the physical deposition of carbonaceous materials or other reaction byproducts onto the catalyst surface, which blocks the active sites.[1][2]

  • Thermal Degradation: Irreversible loss of catalytic activity can occur due to exposure to high temperatures. For QAS, this often happens via Hofmann elimination, a base-catalyzed E2 reaction that decomposes the catalyst.[3][4][5]

Q3: How does the structure of the quaternary ammonium salt affect its catalytic activity?

A3: The structure of the QAS is a critical factor. The lipophilicity of the cation, which is determined by the length and nature of the alkyl chains, influences its ability to transfer the reactant anion from the aqueous phase to the organic phase.[1] Catalysts with longer alkyl chains are generally more effective at this transfer.[1][6] However, excessively bulky catalysts might exhibit lower transfer rates due to reduced concentration at the phase interface.[1]

Q4: My reaction is running slower than expected. What are the first things I should check?

A4: For unexpectedly slow reaction rates, consider these factors first:

  • Agitation: Insufficient stirring can limit the interfacial area between the two phases, which slows down the transfer of the reactant anion.[6] Increasing the agitation rate often increases the anion transfer rate.[6]

  • Temperature: Increasing the temperature generally increases the reaction rate. However, be cautious of potential catalyst degradation at higher temperatures.[1][7]

  • Catalyst Concentration: Ensure you are using an adequate amount of the QAS catalyst. The reaction is often sensitive to catalyst concentration.[8]

  • Water Concentration: In some cases, minimizing the amount of water can reduce the hydration of the anion, making it more reactive in the organic phase.[3][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions catalyzed by quaternary ammonium salts.

Problem 1: Low or No Product Yield

A low or nonexistent yield is one of the most common experimental frustrations. The cause can range from an inactive catalyst to sub-optimal reaction conditions. This logical workflow can help pinpoint the issue.

G start Low / No Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions No solution_catalyst Verify catalyst purity/integrity. Use a fresh batch. Ensure proper storage. check_catalyst->solution_catalyst Yes check_mass_transfer Is Mass Transfer Efficient? check_conditions->check_mass_transfer No solution_conditions Optimize temperature, concentration, time. Consider a Design of Experiments (DoE) approach. check_conditions->solution_conditions Yes check_side_reactions Are Side Reactions Occurring? check_mass_transfer->check_side_reactions No solution_mass_transfer Increase agitation speed. Evaluate solvent choice. check_mass_transfer->solution_mass_transfer Yes solution_side_reactions Analyze byproducts (GC-MS, LC-MS). Adjust conditions (e.g., lower temp) to minimize side reactions. check_side_reactions->solution_side_reactions Yes

Caption: A logical workflow for troubleshooting low product yield.

Causality Analysis for Low Yield:

  • Inactive Catalyst: The catalyst may have degraded during storage or been sourced from an unreliable vendor. Always verify the purity and integrity of a new batch.

  • Sub-optimal Reaction Conditions: Phase-transfer catalysis is highly sensitive to a range of variables. A Design of Experiments (DoE) approach can be highly beneficial for optimizing parameters like temperature, concentration, and reaction time.[1]

  • Inefficient Mass Transfer: The entire catalytic cycle depends on the movement of the QAS between the aqueous and organic phases. If agitation is poor, the interfacial surface area is low, creating a bottleneck for the reaction.[6] The choice of solvent is also crucial, as it must solubilize the catalyst-anion pair while remaining immiscible with the aqueous phase.[6]

  • Side Reactions: Unwanted side reactions can consume reactants or the catalyst itself. For example, in strongly basic conditions, Hofmann elimination can degrade the catalyst, especially at elevated temperatures.[3][4]

Problem 2: Progressive Decrease in Reaction Rate (Catalyst Deactivation)

If you observe the reaction rate slowing down over time or a decline in performance with a recycled catalyst, deactivation is the likely culprit.

G Deactivation Catalyst Deactivation Pathways Poisoning Poisoning (Chemical Interaction) Deactivation->Poisoning Fouling Fouling / Coking (Physical Deposition) Deactivation->Fouling Thermal Thermal Degradation (e.g., Hofmann Elimination) Deactivation->Thermal Poisons Sulfur Compounds Heavy Metals Nucleophilic Anions (e.g., I-) Poisoning->Poisons Foulants Polymeric Byproducts Carbonaceous Deposits Fouling->Foulants Thermal_Cause High Temperature Strong Base Thermal->Thermal_Cause

Caption: The primary pathways of quaternary ammonium salt catalyst deactivation.

Troubleshooting Deactivation:

  • Identify the Cause:

    • Poisoning: Analyze your starting materials and solvents for common catalyst poisons. If poisoning is suspected, use Protocol 1 to confirm.

    • Fouling: If the reaction produces polymeric or tar-like byproducts, fouling is a strong possibility. The spent catalyst may appear discolored or clumpy.

    • Thermal Degradation: This is common in reactions requiring high temperatures (>100-120 °C) in the presence of a strong base.[3][7] Analyze the reaction mixture for elimination byproducts (e.g., alkenes and tertiary amines).

  • Implement Solutions:

    • For Poisoning: Purify all reactants and solvents. Use guard beds if necessary to remove trace impurities before they reach the reactor.

    • For Fouling: Consider modifying reaction conditions (e.g., lower temperature, different solvent) to reduce byproduct formation. For catalyst recycling, implement a regeneration step as described in Protocol 2.

    • For Thermal Degradation: Use a more thermally stable catalyst, such as a phosphonium salt, which is generally more stable than ammonium salts.[3] Alternatively, investigate if the reaction can be run at a lower temperature.

Problem 3: Poor Product Selectivity

Low selectivity results in a mixture of products, complicating purification and reducing the yield of the desired compound.

Table 1: Factors Influencing Selectivity in QAS-Catalyzed Reactions

ParameterInfluence on SelectivityTroubleshooting Action
Reaction Temperature Can alter the energy difference between competing reaction pathways.Analyze product distribution at different temperatures. Lowering the temperature often improves selectivity.[1]
Catalyst Structure The steric and electronic properties of the catalyst can influence the transition state of the reaction.Screen different quaternary ammonium salts with varying alkyl groups or counter-ions.[1]
Solvent Effects The polarity and coordinating ability of the solvent can stabilize one transition state over another.Experiment with a range of aprotic solvents (e.g., toluene, dichloromethane, heptane) to find the optimal one for your desired selectivity.[1][6]
Base Strength In base-mediated reactions, the strength of the base can significantly impact which protons are abstracted, leading to different products.Screen different bases (e.g., KOH vs. K₂CO₃) and their concentrations.

Experimental Protocols

Protocol 1: Identification of Catalyst Poisons

This protocol outlines a general procedure for identifying potential poisons on a spent quaternary ammonium salt catalyst.

Methodology:

  • Sample Preparation: a. Carefully separate the spent catalyst from the reaction mixture by filtration or phase separation. b. Wash the catalyst thoroughly with a suitable solvent (one that dissolves reactants/products but not the catalyst) to remove any adsorbed organic species. c. Dry the catalyst sample under a vacuum.

  • Analytical Techniques: a. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities. i. Accurately weigh a representative sample of the spent catalyst. ii. Digest the sample in a suitable acid mixture. iii. Analyze the digestate by ICP-MS and compare the elemental profile to that of a fresh catalyst sample. b. Elemental Analysis (CHNS): To detect non-metal poisons. i. Submit both fresh and spent catalyst samples for elemental analysis to quantify carbon, hydrogen, nitrogen, and especially sulfur. A significant increase in sulfur content points to poisoning. c. Gas Chromatography-Mass Spectrometry (GC-MS) Headspace Analysis: To identify adsorbed volatile or semi-volatile organic compounds that may act as inhibitors. i. Place a weighed amount of the dried, spent catalyst in a headspace vial. ii. Heat the vial to desorb compounds from the catalyst surface. iii. Analyze the headspace gas by GC-MS.

Protocol 2: Regeneration of a Fouled Quaternary Ammonium Salt Catalyst

This protocol describes a general procedure for regenerating a catalyst that has been deactivated by the physical deposition of organic residues (fouling/coking).

Methodology:

  • Solvent Washing: a. Wash the deactivated catalyst with a solvent that can dissolve the fouling material but not the catalyst itself. This may require screening several solvents (e.g., acetone, methanol, toluene). b. Stir the catalyst in the chosen solvent for several hours, potentially at a slightly elevated temperature. c. Filter the catalyst and repeat the washing process if necessary until the washings are clear. d. Dry the catalyst under a vacuum.

  • Thermal Treatment (Calcination - Use with Caution): Note: This method is aggressive and may degrade the catalyst. It is typically reserved for polymer-supported catalysts and should be tested on a small scale first. a. Place the solvent-washed and dried catalyst in a furnace. b. Slowly ramp the temperature under a flow of inert gas (e.g., nitrogen) to a temperature sufficient to pyrolyze the organic foulants (typically 200-400 °C). Do not exceed the thermal stability limit of the catalyst. c. Hold at the target temperature for several hours. d. Cool the catalyst down slowly under an inert atmosphere.

  • Validate Regeneration: a. Test the regenerated catalyst in a benchmark reaction and compare its activity to that of a fresh catalyst. b. Characterize the regenerated catalyst using techniques like TGA or elemental analysis to confirm the removal of foulants.[9][10]

Visualizing the Mechanism: Phase-Transfer Catalysis

Understanding the catalytic cycle is key to troubleshooting. The catalyst, Q⁺X⁻, facilitates the reaction by transporting the aqueous reactant anion (Y⁻) into the organic phase where it can react with the organic substrate (RZ).

G General Mechanism of Phase-Transfer Catalysis cluster_0 Organic Phase cluster_1 Aqueous Phase QY_org Q⁺Y⁻ (in organic phase) RZ RZ (Organic Substrate) QY_org->RZ Reaction RY RY (Product) reaction_node Reaction: Q⁺Y⁻ + RZ → RY + Q⁺Z⁻ QZ_org Q⁺Z⁻ (in organic phase) QZ_aq Q⁺Z⁻ (returns to aqueous phase) QZ_org->QZ_aq Transfer reaction_node->RY reaction_node->QZ_org MY M⁺Y⁻ (Aqueous Reactant) QZ_aq->MY Anion Exchange MZ M⁺Z⁻ (Byproduct) anion_exchange_node Anion Exchange: Q⁺Z⁻ + M⁺Y⁻ → Q⁺Y⁻ + M⁺Z⁻ QY_aq Q⁺Y⁻ (transfers to organic phase) QY_aq->QY_org Transfer interface Phase Interface anion_exchange_node->MZ anion_exchange_node->QY_aq

Caption: The general mechanism of phase-transfer catalysis (Starks' extraction mechanism).

References

  • ResearchGate. (n.d.). Selected examples from the optimization of the reaction conditions. [a]. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design of chiral urea-quaternary ammonium salt hybrid catalysts for asymmetric reactions of glycine Schiff bases. Retrieved from [Link]

  • West, C. W., et al. (2011). Impact of sulfur heteroatoms on the activity of quaternary ammonium salts as phase transfer catalysts for nucleophilic displacement reactions. ResearchGate. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Kocevar, M., et al. (n.d.). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design of chiral urea-quaternary ammonium salt hybrid catalysts for asymmetric reactions of glycine Schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic activity and characterization of quaternaryammonium(methylstyrene-co-styrene) resin in an organic solvent/alkaline solution. Retrieved from [Link]

  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Morais, D. D. S., et al. (n.d.). Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved from [Link]

  • Luping, L. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • ACS Publications. (2001). Quaternary Ammonium Salts, Their Use in Phase-Transfer Catalyzed Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design and production of environmentally degradable quaternary ammonium salts. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

  • Hiden Analytical. (2021). Catalyst Characterization Techniques. Retrieved from [Link]

  • Semantic Scholar. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Quaternary Ammonium Compound Toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of quaternary ammonium salts on the separation efficiency of nanofiltration membranes. Retrieved from [Link]

  • Patsnap. (2025). Troubleshooting low catalyst activity in reforming units. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries. Retrieved from [Link]

  • MDPI. (n.d.). Ammonium-Salt Formation and Catalyst Deactivation in the SCR System for a Marine Diesel Engine. Retrieved from [Link]

  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

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Impact of moisture on 1-Hexanamine, hydrobromide stability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating the Impact of Moisture on Compound Stability

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 1-Hexanamine, hydrobromide. As an alkylamine salt, its physical and chemical stability can be significantly influenced by environmental moisture. This document provides in-depth, experience-based insights into potential issues, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments and products.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it supplied as a hydrobromide salt?

This compound (CAS 7334-95-4) is the salt formed from the reaction of 1-Hexanamine, a primary amine, with hydrobromic acid.[1] The free base form of many amines can be volatile, have a strong odor, and may be susceptible to degradation (e.g., oxidation). Converting the amine to a salt, such as a hydrobromide, creates a crystalline solid that is generally more stable, easier to handle and weigh, and often has improved solubility in certain solvents compared to the free base.[2][3] This practice is common for many pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Q2: Is this compound a hygroscopic material?

To properly characterize your material, its hygroscopicity can be classified according to standards such as those outlined by the European Pharmacopoeia.[5][6] This involves measuring the percentage increase in mass after storing the material at a defined temperature and humidity (e.g., 25°C and 80% RH) for 24 hours.

Table 1: European Pharmacopoeia Hygroscopicity Classification [5][6]

ClassificationMass Increase (% w/w) after 24h at 25°C/80% RHTypical Observations
Non-hygroscopic≤ 0.2%Remains a free-flowing powder.
Slightly hygroscopic> 0.2% and < 2%May show minor clumping but is generally manageable.
Hygroscopic≥ 2% and < 15%Forms significant clumps or cakes; handling becomes difficult.
Very hygroscopic≥ 15%Becomes pasty or may completely deliquesce (dissolve in absorbed water).
Q3: What are the consequences of moisture absorption?

Moisture absorption can compromise the quality of this compound in two primary ways:

  • Physical Instability: The most immediate effect is a change in the physical state of the material. As the crystalline salt absorbs water, it can lead to:

    • Clumping and Caking: Particles stick together, making accurate weighing and dispensing difficult.[7]

    • Deliquescence: At a specific relative humidity, known as the flow moisture point, the salt will absorb enough atmospheric moisture to dissolve and transform into a liquid or semi-liquid state.[8]

  • Chemical Instability: The presence of water, even in small amounts, can act as a solvent and a reactant, potentially initiating or accelerating degradation reactions. While the hydrobromide salt is more stable than the free amine, moisture can facilitate:

    • Oxidative Degradation: The presence of water can increase the mobility of reactants and catalysts, potentially making the alkyl chain more susceptible to oxidation, especially if exposed to air (oxygen) and light.[9][10]

    • Hydrolytic Degradation: While less common for this type of salt, the potential for hydrolysis or other water-mediated reactions should not be dismissed without experimental evidence.[11][12]

Q4: What are the ideal storage and handling conditions for this compound?

Given its likely hygroscopic nature, stringent control of environmental conditions is paramount.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to both moisture and atmospheric oxygen, preventing hygroscopic uptake and potential oxidative degradation.[10]
Relative Humidity (RH) Keep below 40% RH, ideally as low as possible.Prevents the material from reaching its critical water content and flow moisture point.[8][13]
Temperature Store in a cool, controlled environment (e.g., 2-8°C).Reduces the rate of potential chemical degradation reactions. Avoid temperature fluctuations that can alter salt solubility and crystallization dynamics.[4][14]
Container Use tightly sealed, moisture-proof containers (e.g., amber glass bottles with tight-fitting caps and a secondary seal).Creates a physical barrier against environmental moisture.[13]
Handling Weigh and handle in a controlled environment, such as a glove box with low humidity, or work quickly in a fume hood on a low-humidity day.Minimizes the time the material is exposed to ambient air.[15]
Packaging Additives For long-term storage, consider including a desiccant pouch within a secondary container.Actively absorbs any moisture that penetrates the primary packaging.[13]
Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My this compound, which was a crystalline powder, has become clumpy, pasty, or has turned into a liquid.
  • Likely Cause: Your material has absorbed a significant amount of atmospheric moisture due to improper storage or handling. It has likely surpassed its critical water content and may be undergoing deliquescence.[4][8]

  • Immediate Actions & Solutions:

    • Isolate the Material: Immediately seal the container tightly to prevent further moisture uptake.

    • Assess the Extent: Determine if the material is merely caked or has fully liquefied.

    • Quantify Water Content: Before attempting to salvage the material, it is critical to determine the water content. The preferred method is Karl Fischer titration. This will inform whether the material is salvageable and help diagnose the severity of the storage breach.

    • Salvage (with caution): If the material is only clumpy and the water content is not excessively high, you may be able to dry it.

      • Place the material in a vacuum oven at a mild temperature (e.g., 30-40°C). Caution: First, confirm the melting point and thermal stability of this compound to avoid degradation.

      • Alternatively, store it in a vacuum desiccator over a strong desiccant (e.g., phosphorus pentoxide) for an extended period.[15]

    • Verify Purity Post-Drying: After drying, you MUST re-analyze the material for purity (e.g., using GC, HPLC, or qNMR) to ensure no chemical degradation has occurred.[16][17]

    • Discard if Necessary: If the material has liquefied or if post-drying analysis shows significant degradation, it is best to discard the batch to avoid compromising your experimental results.

`dot graph TD { A[Start: Material is Caked/Pasty] --> B{Is the material critical for an immediate, non-GMP experiment?}; B -->|No| C[Discard material. Review storage procedures. Use a fresh, sealed lot.]; B -->|Yes| D[Quantify Water Content (Karl Fischer Titration)]; D --> E{Is water content <5% and material is only caked?}; E -->|No| C; E -->|Yes| F[Attempt to dry material (Vacuum oven or desiccator)]; F --> G[Re-qualify material post-drying (Purity via GC/HPLC, Identity via NMR/FTIR)]; G --> H{Does it meet specifications?}; H -->|No| C; H -->|Yes| I[Use immediately. Do not store long-term.];

} ` Caption: Troubleshooting workflow for physically compromised this compound.

Problem: I'm seeing new or larger-than-usual impurity peaks in my chromatographic analysis (HPLC, GC).
  • Likely Cause: This could indicate chemical degradation. If the sample was exposed to moisture and air, oxidative degradation is a primary suspect.[9] The presence of water can create a microenvironment that facilitates the reaction of the amine with atmospheric oxygen, potentially catalyzed by light or trace metal impurities.

  • Troubleshooting & Investigation Protocol (Forced Degradation Study): To confirm if moisture is the culprit, a forced degradation (or stress testing) study is the definitive approach.[18][19] This involves intentionally exposing the material to harsh conditions to predict its degradation pathways.

    • Prepare Samples: Weigh out several samples of a known, high-purity lot of this compound.

    • Expose to Stress Conditions:

      • Control: Keep one sample under ideal (dark, dry, inert) conditions.

      • Humidity: Store one sample in a humidity chamber at elevated RH (e.g., 75% RH) and ambient temperature.

      • Heat + Humidity: Store one sample at elevated temperature (e.g., 60°C) and elevated RH.

      • Oxidative: Prepare a dilute solution of the sample and add a small amount of an oxidizing agent like hydrogen peroxide.

    • Analyze Over Time: At set time points (e.g., 24h, 48h, 1 week), remove an aliquot from each condition and analyze it using a stability-indicating method (typically HPLC with UV and/or MS detection).

    • Compare Chromatograms: Compare the chromatograms of the stressed samples to the control. If the impurity peaks you observed in your original sample match the retention times of the degradants formed under the "Humidity" or "Heat + Humidity" conditions, you have strong evidence that moisture is causing the degradation.

G

Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in this compound using volumetric Karl Fischer (KF) titration, a highly accurate method for moisture determination.[3][20]

  • Instrument Setup:

    • Prepare the KF titrator according to the manufacturer's instructions.

    • Use a suitable KF reagent (e.g., a one-component reagent with a titer of ~2-5 mg/mL).[21]

    • The solvent vessel should be filled with anhydrous methanol or a specialized KF solvent.

  • Titrant Standardization:

    • Before analyzing the sample, standardize the KF reagent by titrating a known amount of a certified water standard or disodium tartrate dihydrate. This determines the exact titer (mg of water per mL of reagent). Perform this in triplicate for accuracy.

  • Sample Preparation & Analysis:

    • In a controlled (low humidity) environment, accurately weigh approximately 100-200 mg of the this compound sample directly into the titration vessel.

    • Seal the vessel and begin the titration. The instrument will automatically add the KF reagent until all the water in the sample has reacted.

    • The instrument software will use the volume of titrant consumed, the sample weight, and the standardized titer to calculate the water content as a percentage (w/w).[22]

  • Acceptance Criteria:

    • For a high-quality, dry material, the water content should typically be very low, often <0.5%. A result significantly higher than this confirms moisture absorption.

References
  • Validating Cleaning Effectiveness in Fluid Bed Granulators for Hygroscopic APIs. (2025, December 29). Pharma Tip. Retrieved from [Link]

  • Stolaroff, J. K., et al. (n.d.). H₂O and CO₂ sorption in ion exchange sorbents: distinct interactions in amine versus quaternary ammonium materials. ResearchGate. Retrieved from [Link]

  • Transport Information Service. (n.d.). Salt. GDV. Retrieved from [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour. Retrieved from [Link]

  • Kamboj, P., & Singh, R. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • Reddit User Discussion. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]

  • INSITU Building Preservation. (n.d.). Hygroscopic Salts. Retrieved from [Link]

  • Ylisirniö, A., et al. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Sereda, V., & Shprakh, Z. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies. Retrieved from [Link]

  • Patel, P., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Retrieved from [Link]

  • Kumar, V., & Sharma, P. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Moisture sorption isotherm. Retrieved from [Link]

  • Lopes, F. C., et al. (2016). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025, December 27). Pharma.Tips. Retrieved from [Link]

  • Napte, B. (2024). Classification of Hygroscopicity. Pharma Growth Hub. Retrieved from [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

  • Hiwale, M. U., et al. (2011). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Retrieved from [Link]

  • Hiwale, M. U., et al. (2011). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. PubMed. Retrieved from [Link]

  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

  • Zade, G., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Innovation. Retrieved from [Link]

  • Pharmaguideline. (2018). Karl Fischer Reagent and Its Reactions. Retrieved from [Link]

  • Honeywell. (n.d.). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. Retrieved from [Link]

  • Teo, Y. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Hygroscopicity classification. Retrieved from [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • Caltech India. (2023). Karl Fischer Titration Tester. YouTube. Retrieved from [Link]

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Homework.Study.com. (n.d.). In the presence of a strong acid, such as HCl, an amide reacts with water to produce a carboxylic.... Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing amides. Chemguide. Retrieved from [Link]

  • Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, S., et al. (2025). Oxidation Degradation of Rhodamine B in Aqueous by UV / S₂O₈²⁻ Treatment System. Journal of Environmental & Analytical Toxicology. Retrieved from [Link]

  • Hellwig, M., et al. (2015). Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. Amino Acids. Retrieved from [Link]

  • Chen, D., et al. (2023). Degradation Mechanisms of Bioactive Compounds. Encyclopedia.pub. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of partially hydrolyzed polyacrylamide in aqueous solution. Retrieved from [Link]

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Technical Support Center: Enhancing Perovskite Solar Cell Performance by Reducing Non-Radiative Recombination with Amine Hydrohalides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development who are utilizing amine hydrohalides to mitigate non-radiative recombination in perovskite solar cells (PSCs). This guide is designed to provide in-depth, field-proven insights to help you navigate the experimental intricacies of this advanced passivation technique. Here, we will delve into the causality behind experimental choices, offer self-validating protocols, and provide a comprehensive troubleshooting guide to address common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and application of amine hydrohalides in perovskite solar cells.

Q1: What is non-radiative recombination in perovskite solar cells and why is it detrimental?

A1: In a solar cell, the ideal scenario is that all absorbed photons generate electron-hole pairs that are then extracted as electrical current. This process involves the electron and hole radiatively recombining, emitting a photon. However, in real-world devices, defects within the perovskite crystal lattice and at its surfaces can act as traps for these charge carriers.[1] When a charge carrier gets trapped, it can recombine with a carrier of the opposite charge without emitting a photon, a process known as non-radiative recombination. This process dissipates the energy as heat instead of light and represents a significant loss mechanism, reducing the overall efficiency and the open-circuit voltage (Voc) of the solar cell. Minimizing these non-radiative pathways is crucial for pushing the efficiency of perovskite solar cells closer to their theoretical limit.

Q2: How do amine hydrohalides help in reducing non-radiative recombination?

A2: Amine hydrohalides are a class of organic salts that can effectively "passivate" or neutralize the defects responsible for non-radiative recombination.[2] The amine group (a Lewis base) can coordinate with undercoordinated lead ions (Pb2+), which are common defects on the perovskite surface.[2] Simultaneously, the halide ion (e.g., iodide, bromide) can fill halide vacancy defects. This dual-action passivation effectively "heals" the defect sites, reducing their ability to trap charge carriers and thereby suppressing non-radiative recombination.[2][3] This leads to an increase in the photoluminescence quantum yield (PLQY) and a significant improvement in the open-circuit voltage (Voc) of the device.[2]

Q3: What are the most common amine hydrohalides used for this purpose?

A3: A variety of amine hydrohalides have been successfully employed for perovskite passivation. The choice of the specific molecule often depends on the perovskite composition and the desired properties of the passivating layer. Some common examples include:

  • Propylamine Hydroiodide (PAI): Known to effectively reduce defects and suppress non-radiative recombination.[2]

  • Ammonium Halides (NH4I, NH4Br, NH4Cl): These have been shown to increase the grain size and reduce pinholes in perovskite films.[4][5][6][7]

  • Guanidinium Iodide (GuI): Used for surface post-treatment to passivate defects.[8]

  • Ethylammonium Iodide (EAI) and Imidazolium Iodide (IAI): Have been used to treat the perovskite surface and reduce electronic defects.[9]

Q4: What are the typical methods for applying amine hydrohalides to the perovskite layer?

A4: The most common method for applying amine hydrohalides is through a post-treatment step after the perovskite film has been formed. This is typically done via spin-coating a dilute solution of the amine hydrohalide in a suitable solvent (e.g., isopropanol) onto the perovskite surface.[3] This is often followed by a short annealing step to promote the interaction between the passivating agent and the perovskite surface and to remove any residual solvent.[3][4] Another approach is to incorporate the amine hydrohalide as an additive directly into the perovskite precursor solution before film deposition.[4][5][6][7]

Q5: What are the expected effects on device performance after successful amine hydrohalide treatment?

A5: A successful passivation treatment with amine hydrohalides should lead to several key improvements in the photovoltaic performance of the device:

  • Increased Open-Circuit Voltage (Voc): This is the most direct indicator of reduced non-radiative recombination.

  • Enhanced Fill Factor (FF): A result of reduced series resistance and improved charge extraction.[2]

  • Improved Power Conversion Efficiency (PCE): The cumulative effect of the improvements in Voc and FF.[4][5][6]

  • Increased Photoluminescence Quantum Yield (PLQY): A higher PLQY indicates that a larger fraction of electron-hole pairs are recombining radiatively, a hallmark of effective passivation.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the application of amine hydrohalides for perovskite passivation.

Problem 1: No significant improvement in open-circuit voltage (Voc) or photoluminescence quantum yield (PLQY) after amine hydrohalide treatment.

  • Possible Cause A: Incorrect concentration of the amine hydrohalide solution.

    • Diagnosis: The concentration of the passivating agent is critical. A solution that is too dilute may not provide sufficient molecules to passivate all the surface defects. Conversely, a solution that is too concentrated can lead to the formation of an insulating layer or even damage the perovskite surface.

    • Solution: Systematically vary the concentration of the amine hydrohalide solution (e.g., from 0.1 mg/mL to 5 mg/mL) to find the optimal concentration for your specific perovskite composition and processing conditions. A study on propylamine hydroiodide (PAI) found the optimal concentration to be around 1 mg/mL.[2]

  • Possible Cause B: Incomplete surface coverage or improper application method.

    • Diagnosis: Uneven spin-coating or insufficient solution volume can lead to incomplete passivation of the perovskite surface.

    • Solution: Ensure that the entire perovskite surface is wetted by the amine hydrohalide solution during spin-coating. Optimize the spin-coating parameters (speed, acceleration, and time) to achieve a uniform coating. Consider using a larger volume of the solution to ensure complete coverage.

  • Possible Cause C: Degradation of the amine hydrohalide solution.

    • Diagnosis: Some amine hydrohalides can be sensitive to moisture and oxygen, leading to degradation of the solution over time.

    • Solution: Always use freshly prepared solutions. Store the amine hydrohalide powder and its solutions in a dry, inert atmosphere (e.g., a glovebox).

  • Possible Cause D: Incompatibility with the perovskite composition.

    • Diagnosis: The chosen amine hydrohalide may not be suitable for your specific perovskite formulation (e.g., mixed-halide, mixed-cation perovskites).

    • Solution: Consult the literature for passivation strategies that have been proven effective for your perovskite composition. Consider trying different amine hydrohalides to find one that is compatible.

Problem 2: Decrease in short-circuit current density (Jsc) or fill factor (FF) after treatment.

  • Possible Cause A: Formation of an insulating layer due to excessive amine hydrohalide concentration.

    • Diagnosis: A high concentration of the passivating agent can lead to the formation of a thick, insulating organic layer on the perovskite surface, which impedes charge extraction and increases series resistance, thereby reducing Jsc and FF.[10]

    • Solution: Reduce the concentration of the amine hydrohalide solution. You can also try a post-treatment wash with a pure solvent (like isopropanol) to remove excess, unbound passivating molecules from the surface.[3]

  • Possible Cause B: Etching of the perovskite surface by the treatment solution.

    • Diagnosis: The solvent used to dissolve the amine hydrohalide may be too aggressive and could partially dissolve or etch the perovskite surface, creating more defects and increasing surface roughness.

    • Solution: Use a more orthogonal solvent that dissolves the amine hydrohalide but does not affect the perovskite layer. Isopropanol is a common choice. Reduce the contact time of the solution with the perovskite surface.

  • Possible Cause C: Introduction of new defects or impurities.

    • Diagnosis: The amine hydrohalide or the solvent may contain impurities that introduce new defect states at the perovskite interface.

    • Solution: Use high-purity amine hydrohalides and solvents. Ensure that all glassware and equipment are scrupulously clean.

Problem 3: Poor reproducibility of results.

  • Possible Cause A: Inconsistent application parameters.

    • Diagnosis: Small variations in spin-coating speed, annealing temperature, or annealing time can lead to significant differences in the effectiveness of the passivation.

    • Solution: Carefully control and document all experimental parameters. Use automated systems where possible to minimize human error.[11] A study on ammonium halide additives highlighted the importance of annealing time, with the best performance achieved after annealing for 5 minutes.[4][5][6]

  • Possible Cause B: Environmental factors (humidity, oxygen).

    • Diagnosis: Perovskites and some amine hydrohalides are sensitive to moisture and oxygen.[12][13][14] Variations in the ambient conditions during treatment can affect the outcome.

    • Solution: Perform the passivation treatment in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox) with low humidity levels.

  • Possible Cause C: Variability in the quality of the underlying perovskite film.

    • Diagnosis: The effectiveness of the surface treatment is highly dependent on the quality of the initial perovskite film. Variations in grain size, pinholes, and surface morphology will lead to inconsistent passivation results.

    • Solution: Optimize the fabrication of the perovskite film to ensure high quality and good reproducibility before applying the passivation step.

Problem 4: Device instability and rapid degradation after treatment.

  • Possible Cause A: Volatility of the passivating agent.

    • Diagnosis: Some smaller organic amine cations can be volatile and may evaporate from the perovskite surface over time, especially under thermal stress, leading to a loss of the passivation effect.

    • Solution: Choose more thermally stable, bulkier amine hydrohalides. Encapsulate the final device to prevent the outgassing of the passivating agent.

  • Possible Cause B: Hygroscopic nature of the amine hydrohalide.

    • Diagnosis: Some amine hydrohalides are hygroscopic and can attract moisture to the perovskite interface, accelerating the degradation of the perovskite layer.[12][13]

    • Solution: Select non-hygroscopic amine hydrohalides. Ensure the device is properly encapsulated to protect it from ambient humidity.

  • Possible Cause C: Photochemical or thermal instability of the passivating layer.

    • Diagnosis: The passivating layer itself may degrade under illumination or heat, leading to a decline in device performance over time.

    • Solution: Investigate the photostability and thermal stability of the chosen amine hydrohalide before incorporating it into your devices.

Part 3: Data Presentation and Visualization

Table 1: Common Amine Hydrohalides and Their Impact on Perovskite Solar Cell Performance

Amine HydrohalideTypical ConcentrationSolventExpected Impact on VocExpected Impact on FFExpected Impact on PCEReference
Propylamine Hydroiodide (PAI)1 mg/mLIsopropanolSignificant IncreaseIncreaseSignificant Increase[2]
Ammonium Iodide (NH4I)0.1 MDMF (as additive)IncreaseIncreaseIncrease (from 5.40% to 9.13%)[4][5][6]
Ammonium Bromide (NH4Br)0.1 MDMF (as additive)IncreaseIncreaseIncrease[4][5][6]
Ammonium Chloride (NH4Cl)0.1 MDMF (as additive)IncreaseIncreaseIncrease[4][5][6]
Guanidinium Iodide (GuI)N/A (Surface Treatment)N/AIncreaseIncreaseIncrease[8]

Experimental Workflow for Amine Hydrohalide Post-Treatment

G cluster_prep Preparation cluster_treatment Treatment (in Glovebox) cluster_fabrication Device Completion start Start prep_solution Prepare Amine Hydrohalide Solution (e.g., 1 mg/mL in IPA) start->prep_solution prep_perovskite Fabricate Perovskite Film start->prep_perovskite spin_coat Spin-coat Amine Hydrohalide Solution onto Perovskite Film prep_solution->spin_coat prep_perovskite->spin_coat anneal Anneal at Optimized Temperature and Time (e.g., 100°C for 5-10 min) spin_coat->anneal deposit_htl Deposit Hole Transport Layer (HTL) anneal->deposit_htl deposit_electrode Deposit Metal Electrode deposit_htl->deposit_electrode encapsulate Encapsulate Device deposit_electrode->encapsulate end Finished Device encapsulate->end

Caption: A typical experimental workflow for the post-treatment of perovskite films with amine hydrohalides.

Mechanism of Defect Passivation by Amine Hydrohalides

G cluster_before Before Passivation cluster_passivation Passivation Process cluster_after After Passivation Perovskite_before Perovskite Surface Defect1 Undercoordinated Pb²⁺ Defect2 Halide Vacancy (Vₓ⁻) Trap Non-Radiative Recombination Center Defect1->Trap e⁻ trapping Defect2->Trap h⁺ trapping Amine_Hydrohalide Amine Hydrohalide (R-NH₃⁺X⁻) Amine Amine (R-NH₂) Amine_Hydrohalide->Amine Halide Halide (X⁻) Amine_Hydrohalide->Halide Passivated_Defect1 Pb²⁺-Amine Coordination Amine->Passivated_Defect1 Passivates Pb²⁺ Passivated_Defect2 Filled Halide Vacancy Halide->Passivated_Defect2 Fills Vacancy Perovskite_after Passivated Perovskite Surface Reduced_Recombination Suppressed Non-Radiative Recombination

Caption: The mechanism of perovskite surface defect passivation using amine hydrohalides.

Part 4: References

  • Cao, D., Li, W., Zhang, X., Wan, L., Guo, Z., Wang, X., Eder, D., & Wang, S. (n.d.). Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. Journal of Materials Chemistry A. Retrieved January 5, 2026, from [Link]

  • Cao, D., Li, W., Zhang, X., Wan, L., Guo, Z., Wang, X., Eder, D., & Wang, S. (2021). Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. ResearchGate. [Link]

  • Do, Y., Luo, Z., & Kim, S. Y. (2018). Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells. MDPI. [Link]

  • AZoM. (2026, January 5). Nanoscale 3D Imaging Reveals Perovskite Passivation Mechanisms. [Link]

  • Li, Y., Wang, Z., Zhao, C., Yu, Y., & Zhang, X. (n.d.). Defects and Defect Passivation in Perovskite Solar Cells. MDPI. [Link]

  • Rao, H., Ye, S., Sun, W., Yan, W., Li, Y., & Peng, H. (2022). Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases. ACS Omega. [Link]

  • Singh, T., Miyasaka, T. (2021). Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells. Wiley Online Library. [Link]

  • Unknown. (n.d.). Defects and passivation in perovskite solar cells. OUCI. Retrieved January 5, 2026, from [Link]

  • Unknown. (2021). Defect passivation of perovskites in high efficiency solar cells. IOPscience. [Link]

  • Zekry, A. (2017). What is Causes of low fillfactor in conventional perovskite solar cell? ResearchGate. [Link]

  • Xu, F., Zhang, T., Li, G., & Zhao, Y. (n.d.). A High-Performance Perovskite Solar Cell Prepared Based on Targeted Passivation Technology. MDPI. [Link]

  • Terry, W., Thomas, K. C. R., & Daniel, W. (n.d.). Identifying the Cause of Voltage and Fill Factor Losses in Perovskite Solar Cells by Using Luminescence Measurements. SciSpace. Retrieved January 5, 2026, from [Link]

  • Unknown. (n.d.). Degradation Mechanism and Relative Stability of Methylammonium Halide Based Perovskites Analyzed on the Basis of Acid-Base Theory. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Unknown. (n.d.). Main defects of perovskite layer and corresponding passivation measures. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Kajal, S., et al. (2023). Dual Interface Passivation in Mixed-Halide Perovskite Solar Cells by Bilateral Amine. ResearchGate. [Link]

  • Zhang, T., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. [Link]

  • Unknown. (2025). Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. Royal Society of Chemistry. [Link]

  • Barrier, J. (2017). Understanding degradation of halide perovskites. Julien Barrier's blog. [Link]

  • Terry, W., Thomas, K. C. R., & Daniel, W. (2017). Identifying the cause of voltage and fill factor losses in perovskite solar cells using luminescence measurements. ResearchGate. [Link]

  • Shirayama, M., Kato, M., et al. (2015). Degradation mechanism of CH3NH3PbI3 perovskite materials upon exposure to humid air. Semantic Scholar. [Link]

  • Do, Y., Luo, Z., & Kim, S. Y. (2018). Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells. ResearchGate. [Link]

  • Terry, W., Thomas, K. C. R., & Daniel, W. (n.d.). Identifying the Cause of Voltage and Fill Factor Losses in Perovskite Solar Cells by Using Luminescence Measurements. The Australian National University Research School of Engineering. Retrieved January 5, 2026, from [Link]

  • Do, Y., Luo, Z., & Kim, S. Y. (2018). Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells. PubMed. [Link]

  • Unknown. (2019). Degradation mechanisms in organic lead halide perovskite light-emitting diodes. Eindhoven University of Technology Research Portal. [Link]

  • Do, Y., Luo, Z., & Kim, S. Y. (2018). Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells. Korea University. [Link]

  • Unknown. (2021). Physical Passivation of Grain Boundaries and Defects in Perovskite Solar Cells by an Isolating Thin Polymer. ACS Publications. [Link]

  • Wolf, M. J., et al. (2023). Improved reproducibility of metal halide perovskite solar cells via automated gas quenching. NREL. [Link]

  • Saliba, M., et al. (n.d.). New Strategies for Defect Passivation in High-Efficiency Perovskite Solar Cells. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Unknown. (2023). Amine Gas-Induced Reversible Optical Bleaching of Bismuth-Based Lead-Free Perovskite Thin Films. PubMed. [Link]

  • Unknown. (2022). Surface Treatment of Inorganic CsPbI3 Nanocrystals with Guanidinium Iodide for Efficient Perovskite Light-Emitting Diodes with High Brightness. PubMed Central. [Link]

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Validation & Comparative

A Comparative Guide to Perov-sk-ite Passivation: 1-Hexanamine Hydrobromide vs. Butylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Passivation in Perovskite Solar Cell Technology

Metal halide perovskites have emerged as a highly promising class of materials for next-generation photovoltaic applications, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells.[1][2] However, the long-term stability and performance of perovskite solar cells (PSCs) are often hampered by the presence of defects, primarily at the surfaces and grain boundaries of the perovskite thin film. These defects act as non-radiative recombination centers, leading to significant voltage losses and degradation of the device over time.[3]

Surface passivation has proven to be an effective strategy to mitigate these issues, enhancing both the efficiency and stability of PSCs.[3] Among the various passivating agents explored, long-chain alkylammonium halides have garnered considerable attention due to their ability to form a protective two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite. This 2D capping layer can effectively passivate surface defects and prevent the ingress of moisture, thereby improving the overall device performance and longevity.[4][5]

This guide provides an in-depth comparison of two commonly used alkylammonium halide passivating agents: 1-Hexanamine hydrobromide (HABr) and butylamine hydrobromide (BABr). We will explore the influence of their respective alkyl chain lengths on the passivation efficacy, device performance, and long-term stability of perovskite solar cells, supported by experimental data and mechanistic insights.

Chemical Structures and Fundamental Properties

The primary difference between 1-Hexanamine hydrobromide and butylamine hydrobromide lies in the length of their alkyl chains.

  • 1-Hexanamine hydrobromide (HABr): Features a six-carbon alkyl chain (C6H13NH3Br).

  • Butylamine hydrobromide (BABr): Possesses a shorter, four-carbon alkyl chain (C4H9NH3Br).

This seemingly subtle difference in molecular structure can have a profound impact on their interaction with the perovskite surface and their effectiveness as passivating agents.

G cluster_HABr 1-Hexanamine Hydrobromide (HABr) cluster_BABr Butylamine Hydrobromide (BABr) HABr_structure CH₃(CH₂)₅NH₃⁺Br⁻ HABr_chain Six-Carbon Alkyl Chain BABr_structure CH₃(CH₂)₃NH₃⁺Br⁻ BABr_chain Four-Carbon Alkyl Chain

Caption: Chemical structures of 1-Hexanamine hydrobromide and butylamine hydrobromide.

Mechanism of Perovskite Passivation by Alkylammonium Halides

The passivation mechanism of alkylammonium halides like HABr and BABr on 3D perovskite films is multifaceted. When a solution of the alkylammonium halide is applied to the surface of the 3D perovskite, the larger organic cations (hexylammonium or butylammonium) interact with the lead halide octahedra at the surface. This interaction leads to the in-situ formation of a thin, quasi-2D perovskite layer with the general formula (R-NH3)2(A)n-1PbnX3n+1, where R is the alkyl group, A is the cation in the 3D perovskite (e.g., formamidinium or methylammonium), and X is the halide.[6][7]

This 2D capping layer serves several crucial functions:

  • Defect Passivation: The ammonium headgroups of the alkylammonium halides can effectively passivate undercoordinated lead (Pb2+) and halide vacancy defects on the perovskite surface, reducing non-radiative recombination.[4]

  • Moisture Resistance: The hydrophobic alkyl chains of the 2D layer act as a barrier, preventing the ingress of moisture, which is a primary cause of perovskite degradation.[8]

  • Suppression of Ion Migration: The 2D layer can also help to suppress the migration of mobile ions within the perovskite film, which is a key factor in device instability and hysteresis.[4]

The length of the alkyl chain plays a critical role in determining the properties of the 2D passivation layer. Longer alkyl chains, such as in HABr, are expected to provide better moisture resistance due to their increased hydrophobicity.[8] However, excessively long chains might hinder charge transport across the interface.[5] Therefore, an optimal chain length is crucial for balancing passivation effectiveness and charge carrier extraction.

G cluster_workflow Perovskite Passivation Workflow start 3D Perovskite Film Deposition passivation Application of Alkylammonium Halide Solution (HABr or BABr) start->passivation annealing Thermal Annealing passivation->annealing formation In-situ Formation of 2D Perovskite Capping Layer annealing->formation passivated_film Passivated 2D/3D Perovskite Heterostructure formation->passivated_film

Caption: Experimental workflow for perovskite passivation.

Comparative Performance Analysis: HABr vs. BABr

Table 1: Performance Metrics of HABr-Passivated Perovskite Solar Cells

Perovskite CompositionPassivation MethodVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability NotesReference
FACsPbI₃HABr with excess PbI₂1.170--24.29Maintained 93% of initial efficiency after 1000h under MPP[9]
(Cs0.17FA0.83)Pb(I0.6Br0.4)₃n-hexylammonium bromide---21.4Improved storage and operational stability[5]
CH₃NH₃PbI₃Hexylamine (forms 2D perovskite)0.7213.6160.105.90Enhanced stability in ambient air[8]

Table 2: Performance Metrics of BABr-Passivated Perovskite Solar Cells

Perovskite CompositionPassivation MethodVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability NotesReference
(Cs0.17FA0.83)Pb(I0.6Br0.4)₃BABr surface treatmentEnhanced by 80 mV---Mitigates nonradiative recombination[10]
Double-cation perovskiteBABr surface treatment----Forms a 2D Ruddlesden-Popper layer[10]

Analysis of Performance Data:

From the available data, it is evident that both HABr and BABr can significantly improve the performance of perovskite solar cells.

  • 1-Hexanamine Hydrobromide (HABr): The longer alkyl chain of HABr appears to be highly effective in passivating defects and enhancing device stability. The reported PCE of 24.29% with excellent operational stability highlights the potential of HABr for fabricating high-performance and durable PSCs.[9] The improved stability is attributed to the formation of a stable HA₂PbI₂Br₂ perovskite layer when HABr reacts with excess PbI₂.[11] The hydrophobic nature of the hexyl chains also contributes to enhanced moisture resistance.[8]

  • Butylamine Hydrobromide (BABr): BABr is also effective in forming a 2D passivation layer that mitigates non-radiative recombination and enhances the open-circuit voltage.[10] The formation of a 2D/3D perovskite heterostructure with BABr has been shown to be a promising strategy for reducing recombination losses.[6][7]

Key Insights:

  • Alkyl Chain Length: The longer alkyl chain of HABr appears to offer a slight advantage in terms of achieving higher PCEs and superior long-term stability, likely due to enhanced hydrophobicity and the formation of a more robust passivation layer.

  • Mechanism: Both molecules function by forming a 2D perovskite capping layer, but the exact composition and properties of this layer can vary depending on the alkylammonium salt and the underlying perovskite composition.[11]

  • Optimization is Key: The optimal concentration of the passivating agent and the post-treatment conditions (e.g., annealing temperature and time) are critical for achieving the best results and need to be carefully optimized for a specific perovskite system.

Experimental Protocols

Synthesis of 1-Hexanamine Hydrobromide (HABr) and Butylamine Hydrobromide (BABr)

A common method for synthesizing alkylamine hydrobromides is through the reaction of the corresponding alkylamine with hydrobromic acid.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 1-hexanamine (for HABr) or butylamine (for BABr) in a suitable solvent such as ethanol or diethyl ether.

  • Acid Addition: Slowly add an equimolar amount of hydrobromic acid (HBr) dropwise to the amine solution while stirring continuously. The reaction is exothermic, and maintaining a low temperature is crucial.

  • Precipitation: The hydrobromide salt will precipitate out of the solution as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it several times with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 60 °C) for several hours to obtain the final 1-hexanamine hydrobromide or butylamine hydrobromide powder.

Perovskite Film Passivation Protocol

The following is a general protocol for the surface passivation of a 3D perovskite film.

  • Perovskite Film Fabrication: Prepare the 3D perovskite film (e.g., FACsPbI₃) on a suitable substrate (e.g., FTO/c-TiO₂) using a standard deposition method such as spin-coating.

  • Passivation Solution Preparation: Prepare a dilute solution of HABr or BABr in a solvent that does not dissolve the underlying perovskite layer, such as isopropanol (IPA). Typical concentrations range from 0.1 to 2 mg/mL.

  • Surface Treatment: Spin-coat the HABr or BABr solution onto the freshly prepared 3D perovskite film.

  • Annealing: Anneal the passivated film at a specific temperature (e.g., 100 °C) for a short duration (e.g., 10 minutes) to promote the formation of the 2D capping layer.

  • Device Completion: Proceed with the deposition of the hole transport layer (HTL) and the metal back contact to complete the solar cell device.

Characterization of Passivated Perovskite Films

A suite of characterization techniques is essential to evaluate the effectiveness of the passivation treatment.

  • Structural and Morphological Analysis:

    • X-ray Diffraction (XRD): To confirm the formation of the 2D perovskite phase on top of the 3D perovskite.

    • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To investigate the surface morphology, grain size, and roughness of the passivated films.

  • Optical and Electronic Properties:

    • UV-Vis Absorption Spectroscopy: To determine the optical bandgap of the perovskite films.

    • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To assess the charge carrier recombination dynamics. An increase in PL intensity and a longer carrier lifetime indicate effective passivation of non-radiative recombination centers.

  • Device Performance and Stability:

    • Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (Voc, Jsc, FF, and PCE).

    • External Quantum Efficiency (EQE): To measure the spectral response of the solar cell.

    • Long-Term Stability Testing: To evaluate the device performance under continuous illumination (e.g., maximum power point tracking) and in different environmental conditions (e.g., humidity and heat).

Conclusion and Future Outlook

Both 1-Hexanamine hydrobromide and butylamine hydrobromide are effective passivating agents for enhancing the performance and stability of perovskite solar cells. The choice between the two may depend on the specific perovskite composition and the desired balance between efficiency and long-term stability. The available evidence suggests that the longer alkyl chain of HABr may offer an advantage in terms of achieving higher PCEs and improved moisture resistance.

Future research should focus on direct comparative studies of a wider range of alkylammonium halides with varying chain lengths and functional groups to establish a more comprehensive understanding of the structure-property relationships in perovskite passivation. Furthermore, optimizing the deposition process of the 2D passivation layer and exploring novel multifunctional passivating agents will be crucial for the continued advancement of perovskite solar cell technology towards commercialization.

References

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The Organic Shield: A Comparative Guide to the Influence of Alkylammonium Halides on Perovskite Stability

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation solar energy and optoelectronic devices, organic-inorganic hybrid perovskites have emerged as a frontrunner, captivating the research community with their exceptional power conversion efficiencies. However, the Achilles' heel of this promising technology lies in its long-term stability. The organic component, specifically the alkylammonium halide cation, plays a pivotal role in not only defining the perovskite's crystal structure and optoelectronic properties but also in dictating its resilience against environmental stressors such as heat, moisture, and light.

This guide provides an in-depth comparison of the effects of different alkylammonium halides on the stability of perovskite materials. We will delve into the mechanistic insights behind these stability differences and provide supporting experimental data to empower researchers in selecting the optimal organic cation for their specific application.

The Role of the A-Site Cation: A Balancing Act of Size and Interaction

The typical ABX₃ perovskite structure features an organic cation (A), a metal cation (B, usually lead or tin), and a halide anion (X). The size of the A-site alkylammonium cation is a critical determinant of the perovskite's structural integrity, governed by the Goldschmidt tolerance factor. This factor predicts the stability of the perovskite crystal lattice based on the ionic radii of its constituent ions. Beyond simple size considerations, the chemical nature of the alkylammonium cation, including its hydrophobicity and ability to form hydrogen bonds, significantly influences the material's interaction with its environment.

Comparative Analysis of Alkylammonium Halides and Perovskite Stability

The choice of the alkylammonium halide has a profound impact on the perovskite's ability to withstand thermal stress, moisture ingress, and photodegradation. Here, we compare some of the most commonly employed alkylammonium halides.

Small Cations: Methylammonium (MA) vs. Formamidinium (FA)

Methylammonium (CH₃NH₃⁺) and formamidinium (HC(NH₂)₂⁺) are the most extensively studied small organic cations in perovskite solar cells.

  • Thermal Stability: Formamidinium-based perovskites generally exhibit superior thermal stability compared to their methylammonium counterparts.[1][2] The larger size of the FA cation leads to a more symmetric and stable crystal structure.[2] However, it's important to note that the stability of FA-containing perovskites can be compromised in their precursor solutions when exposed to light, where the -CH=NH double bonds can convert to -CH=O.[3][4]

  • Moisture Stability: The intrinsic hygroscopicity of MA cations makes MAPbI₃ particularly susceptible to degradation in the presence of moisture.[5] FAPbI₃, while more thermally stable, can also suffer from structural instability in humid conditions.[2]

  • Photostability: Mixed-cation perovskites, often incorporating both MA and FA, have demonstrated improved photostability compared to single-cation formulations.[6][7] The mixing of cations can help to suppress photo-induced degradation pathways.[6]

Larger Cations and the Dawn of 2D/3D Perovskites

The incorporation of larger alkylammonium cations, such as n-butylammonium (CH₃(CH₂)₃NH₃⁺) and n-hexylammonium (CH₃(CH₂)₅NH₃⁺), has led to the development of two-dimensional (2D) and mixed-dimensional (2D/3D) perovskites with significantly enhanced stability.

  • Moisture Stability: The long, hydrophobic alkyl chains of these larger cations act as a protective barrier against moisture.[8][9] This leads to a remarkable improvement in the material's resistance to humidity-induced degradation.[9] For instance, 2D/3D heterostructured perovskites incorporating butylammonium have been shown to retain 80% of their initial efficiency after 1,000 hours in air.[9][10]

  • Thermal Stability: The layered structure of 2D perovskites, with the bulky organic cations separating the inorganic lead halide sheets, can enhance thermal stability by providing a more robust framework.

  • Mechanism of Enhancement: The larger cations typically lead to the formation of Ruddlesden-Popper phases, which are layered 2D perovskite structures. In 2D/3D mixed perovskites, these 2D layers can passivate the surface and grain boundaries of the 3D perovskite, reducing defects and improving stability.[8]

Guanidinium (GA): A Cation for Enhanced Stability

Guanidinium (C(NH₂)₃⁺) is another large organic cation that has been shown to significantly improve perovskite stability.

  • Enhanced Stability: The incorporation of guanidinium into methylammonium lead iodide perovskites has been demonstrated to enhance both thermal and environmental stability.[1] This is attributed to the cation's ability to insert into the perovskite crystal structure and improve its overall robustness.[1]

Quantitative Stability Comparison

The following table summarizes the comparative stability of perovskites based on different alkylammonium halides, with data synthesized from multiple sources. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Alkylammonium HalideThermal StabilityMoisture StabilityPhotostabilityKey AdvantagesKey Disadvantages
Methylammonium (MA) ModerateLowModerateHigh efficiency in initial devicesVolatile, hygroscopic, prone to thermal degradation[2][5]
Formamidinium (FA) HighModerateModerate to HighBetter thermal stability than MA[2]Phase instability of pure FAPbI₃, solution instability under light[3][4]
n-Butylammonium (BA) HighHighHighExcellent moisture resistance, forms stable 2D/3D structures[9][10]Can lead to lower charge transport in pure 2D phases
Guanidinium (GA) HighHighHighEnhances overall thermal and environmental stability[1]Can lead to segregation of non-perovskite phases in high concentrations[1]

Experimental Protocols

Reproducible synthesis and characterization are paramount in perovskite research. Below are representative protocols for the synthesis of different alkylammonium halide perovskites.

Protocol 1: Synthesis of Methylammonium Lead Iodide (MAPbI₃) Perovskite Thin Films

Materials:

  • Methylammonium iodide (MAI)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF)

  • Chlorobenzene (antisolvent)

  • ITO-coated glass substrates

Procedure:

  • Prepare a 1 M precursor solution by dissolving MAI and PbI₂ in a 1:1 molar ratio in DMF.

  • Stir the solution at 60°C for at least 2 hours.

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Spin-coat the perovskite precursor solution onto the substrates at 4000 rpm for 30 seconds.

  • During the last 10 seconds of spinning, dispense 100 µL of chlorobenzene onto the spinning substrate.

  • Anneal the films at 100°C for 10 minutes.

Protocol 2: Synthesis of 2D/3D Butylammonium-Formamidinium Lead Iodide Perovskite Thin Films

Materials:

  • Formamidinium iodide (FAI)

  • Lead(II) iodide (PbI₂)

  • n-Butylammonium iodide (BAI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Chlorobenzene (antisolvent)

  • ITO-coated glass substrates

Procedure:

  • Prepare a mixed-cation precursor solution. For example, a solution for BA₂(FA)ₙ₋₁PbₙI₃ₙ₊₁ can be prepared by dissolving FAI, PbI₂, and BAI in a specific molar ratio in a mixture of DMF and DMSO (e.g., 4:1 v/v).

  • Stir the solution at 60°C for at least 2 hours.

  • Follow the substrate cleaning and preparation steps as described in Protocol 1.

  • Spin-coat the 2D/3D perovskite precursor solution onto the substrates. A two-step spin-coating process might be beneficial (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s).

  • Apply the antisolvent during the second step of spin-coating.

  • Anneal the films at a temperature optimized for the specific composition (e.g., 100-150°C) for 10-15 minutes.

Visualizing the Mechanisms of Stability

The following diagrams illustrate the structural differences and stabilization mechanisms conferred by different alkylammonium halides.

G cluster_3d 3D Perovskite (e.g., MAPbI₃) cluster_2d3d 2D/3D Perovskite (e.g., BA-containing) cluster_stress Environmental Stressors a1 MA⁺ p1 [PbI₆]⁴⁻ octahedra a2 MA⁺ a3 MA⁺ a4 MA⁺ b1 BA⁺ (hydrophobic) p2 [PbI₆]⁴⁻ octahedra b2 BA⁺ (hydrophobic) s1 Moisture (H₂O) s1->a1 Degradation s1->b1 Blocked s2 Heat (Δ) s2->a2 Degradation caption Figure 1. Schematic representation of 3D vs. 2D/3D perovskite structures and their interaction with moisture.

Caption: Figure 1. 3D vs. 2D/3D perovskite structures and moisture interaction.

G cluster_workflow Perovskite Thin Film Fabrication Workflow cluster_prep 1. Precursor Preparation cluster_fab 2. Film Deposition cluster_post 3. Post-Treatment prep1 Dissolve Alkylammonium Halide & Lead Halide in Solvent prep2 Stir at Elevated Temperature prep1->prep2 fab2 Spin-Coating of Precursor Solution prep2->fab2 fab1 Substrate Cleaning & UV-Ozone Treatment fab1->fab2 fab3 Antisolvent Quenching fab2->fab3 post1 Thermal Annealing fab3->post1 caption Figure 2. General experimental workflow for perovskite thin film fabrication.

Sources

A Senior Application Scientist's Guide to Alkylammonium Salts in Perovskite Solar Cells: A Long-Chain vs. Short-Chain Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of perovskite photovoltaics, the strategic selection of organic cations is paramount to achieving both high power conversion efficiency (PCE) and long-term operational stability. Among the most critical choices a researcher faces is the incorporation of alkylammonium salts, which serve as fundamental building blocks and powerful passivating agents. This guide provides an in-depth comparison between short-chain and long-chain alkylammonium salts, moving beyond a simple list of pros and cons to explain the underlying mechanisms and provide actionable, data-supported insights for your research.

The Fundamental Role of Organic Cations in Perovskite Architecture

At its core, the archetypal organic-inorganic hybrid perovskite structure, APbX₃, consists of a framework of corner-sharing lead-halide octahedra ([PbX₆]⁴⁻). The "A" site is occupied by a cation whose size is critical for maintaining the structural integrity of this framework.

  • Short-Chain Cations (e.g., Methylammonium [MA⁺], Formamidinium [FA⁺]): These small cations fit snugly within the interstitial voids of the inorganic cage, forming the continuous, three-dimensional (3D) perovskite structure. This 3D architecture is highly desirable for its efficient, isotropic charge transport, enabling high short-circuit currents (Jsc).[1][2] However, the ionic nature and relatively weak hydrogen bonding of cations like MA⁺ make the 3D structure susceptible to degradation from moisture, heat, and ion migration.[3][4] While FA⁺ offers superior thermal stability and a more favorable bandgap than MA⁺, it can suffer from phase instability at room temperature.[1][5]

  • Long-Chain Cations (e.g., Butylammonium [BA⁺], Phenethylammonium [PEA⁺], Dodecylammonium [DA⁺]): These larger, bulkier cations are too large to fit into the 3D lattice. Instead, they act as spacers, slicing the 3D framework into two-dimensional (2D) layers or quasi-2D structures (often described as Ruddlesden-Popper phases).[6][7] While pure 2D perovskites are poor charge conductors due to their insulating organic layers, their strategic use in small quantities to form a 2D capping layer on a 3D perovskite film (a 2D/3D heterostructure) has become a cornerstone of high-performance cell design.[8][9]

Visualizing Perovskite Dimensionality

The choice of cation directly dictates the dimensionality of the resulting perovskite structure, which is a critical determinant of its optoelectronic properties and stability.

G cluster_3D 3D Perovskite (e.g., MAPbI₃) cluster_2D 2D Perovskite (e.g., (BA)₂PbI₄) cluster_2D3D 2D/3D Heterostructure a1 [PbI₆]⁴⁻ a2 [PbI₆]⁴⁻ a1->a2 a4 [PbI₆]⁴⁻ a1->a4 a3 [PbI₆]⁴⁻ a2->a3 a2->a4 a3->a1 a4->a3 a5 A⁺ b1 [PbI₆]⁴⁻ Layer c1 Long-Chain Cation Bilayer (e.g., BA⁺, PEA⁺) b1->c1 b2 [PbI₆]⁴⁻ Layer c1->b2 d1 2D Capping Layer (Long-Chain Cations) d2 Bulk 3D Perovskite (Short-Chain Cations) d1->d2 Interface

Caption: Structural differences dictated by cation size.

Head-to-Head Performance Comparison

The decision to use long-chain alkylammonium salts as additives or surface treatments is a trade-off. The goal is to harness their stabilizing properties without significantly compromising the excellent charge transport of the underlying 3D film.

Impact on Power Conversion Efficiency (PCE)

Long-chain cations primarily enhance PCE by reducing non-radiative recombination at the perovskite surface and grain boundaries. This is a direct result of effective defect passivation, where the ammonium head groups (—NH₃⁺) heal defects such as undercoordinated Pb²⁺ ions and halide vacancies.[10][11]

This passivation primarily boosts the open-circuit voltage (V_oc) and, to a lesser extent, the fill factor (FF) . However, the choice of chain length is critical.

  • Optimal Length: A moderately sized chain, such as phenylpropylammonium iodide (PPAI), can strike a balance, leading to significant V_oc gains with minimal impact on current.[10][12]

  • Excessive Length: Very long, insulating alkyl chains can create an energy barrier that impedes charge carrier extraction from the 3D perovskite to the charge transport layers, thereby reducing the short-circuit current density (J_sc) .[13]

Alkylammonium Salt Strategy Typical PCE (%) Typical V_oc (V) Key Effect on Performance Reference
Control (3D MAPbI₃/FAPbI₃) 18 - 20.50.89 - 1.10High J_sc, moderate V_oc, prone to recombination losses.[10][14][15]
With Phenylpropylammonium (PPAI) 22.68 1.08 Excellent defect passivation, significant V_oc boost.[10][12]
With Dodecylammonium (DABr) 21.81 N/AForms 2D/3D heterojunction, enhances carrier separation.[14]
With Butylammonium (BAI) >18N/AForms protective 2D layer, reduces defects.[8]

Table 1: Comparative photovoltaic performance with and without long-chain alkylammonium salt treatment. Note that starting efficiencies of control devices vary based on the specific 3D perovskite composition and fabrication method.

Impact on Device Stability

Stability is where long-chain cations provide their most significant and undeniable advantage.

  • Moisture Resistance: The long alkyl chains are hydrophobic (water-repelling). When they form a 2D capping layer on the 3D perovskite, they act as a robust barrier against ambient humidity, which is a primary degradation vector for the 3D structure.[11][14] This is often quantified by measuring the water contact angle on the film surface; angles greater than 90° indicate a hydrophobic surface, a characteristic feature of films treated with long-chain salts.[16][17]

  • Thermal and Operational Stability: By passivating defects that can act as initiation sites for degradation and by suppressing ion migration, these bulky cations lock the surface structure in place.[9][10] Furthermore, the steric hindrance provided by long-chain cations can suppress detrimental phase changes and material decomposition (Ostwald ripening) during prolonged operation at elevated temperatures.[18]

Device Type Stability Metric Conditions Reference
Control (3D) Significant degradation within hours/daysAmbient air, no encapsulation[8][11]
2D/3D (with BAI) Retained 80% of initial PCE after 2000 hours Ambient air, no encapsulation[8]
2D/3D (with DABr) Retained 64% of initial PCE after 1065 hours Ambient air, no encapsulation[14]
2D/3D (with PPAI) Retained 89% of initial PCE after 1000 hours Maximum Power Point Tracking[10][12]

Table 2: Comparison of unencapsulated device stability, highlighting the dramatic improvement imparted by long-chain alkylammonium cations.

Detailed Experimental Protocols

Translating theory into practice requires robust and reproducible methodologies. Below are representative protocols for fabricating a high-stability 2D/3D perovskite solar cell and for verifying the effect of the surface treatment.

Protocol 1: Fabrication of a 2D/3D Heterostructure Solar Cell

This protocol describes a sequential deposition method to create a 2D capping layer on a pre-formed 3D perovskite film.

G cluster_prep Step 1: Substrate & ETL cluster_3d Step 2: 3D Perovskite Film cluster_2d Step 3: 2D Capping Layer cluster_finish Step 4: Completion a Clean FTO Substrate (Detergent, DI Water, IPA, Acetone) b Deposit ETL (e.g., SnO₂ nanoparticle solution) a->b c Anneal ETL (e.g., 150°C for 30 min) b->c e Spin-Coat 3D Layer (in N₂-filled glovebox) c->e d Prepare 3D Precursor Solution (e.g., FAI, PbI₂, MABr in DMF:DMSO) d->e f Anneal 3D Film (e.g., 150°C for 15 min) e->f h Spin-Coat 2D Layer (onto cooled 3D film) f->h g Prepare Long-Chain Salt Solution (e.g., 5 mg/mL PEAI in Isopropanol) g->h i Anneal 2D/3D Film (e.g., 100°C for 10 min) h->i j Deposit HTL (e.g., Spiro-OMeTAD solution) i->j k Evaporate Metal Contact (e.g., Gold or Silver) j->k l Characterize Device (J-V, EQE, Stability) k->l

Caption: Workflow for fabricating a 2D/3D perovskite solar cell.

Detailed Steps:

  • Substrate Preparation: Begin with a thoroughly cleaned Fluorine-doped Tin Oxide (FTO) coated glass substrate. A typical cleaning sequence involves sequential sonication in detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact ETL, such as SnO₂, onto the FTO surface via spin-coating, followed by annealing.

  • 3D Perovskite Film Formation: Inside a nitrogen-filled glovebox, spin-coat the 3D perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, and methylammonium bromide in a DMF:DMSO solvent). Anneal the film at approximately 150°C to achieve full crystallization into the black perovskite phase.[19]

  • 2D Capping Layer Formation: Allow the 3D film to cool. Prepare a dilute solution of the desired long-chain alkylammonium iodide (e.g., PEAI, BAI) in a solvent like isopropanol that does not dissolve the underlying 3D layer. Spin-coat this solution directly onto the 3D film.[8]

  • Final Annealing: Perform a second, lower-temperature annealing step (e.g., 100°C for 10 minutes) to drive the reaction between the long-chain salt and any residual PbI₂ on the 3D surface, forming the 2D layer.

  • Device Completion: Complete the device by spin-coating the Hole Transport Layer (HTL), such as Spiro-OMeTAD, and finally, thermally evaporating the top metal contact (e.g., gold).

Protocol 2: Contact Angle Goniometry for Hydrophobicity Analysis

This protocol validates the moisture-repelling properties imparted by the long-chain cation treatment.

  • Sample Preparation: Prepare two perovskite films on glass substrates: a control 3D film (completing up to Step 3 of the protocol above) and a 2D/3D film (completing up to Step 5).

  • Measurement Setup: Place the sample on the stage of a contact angle goniometer.

  • Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the film.

  • Image Capture & Analysis: Immediately capture a high-resolution side-profile image of the droplet on the surface. Software is then used to measure the angle formed between the substrate surface and the tangent of the droplet's edge.

  • Comparison: A successful long-chain cation treatment will result in a significantly larger contact angle (e.g., >100°) compared to the more hydrophilic control 3D film (e.g., 40-60°), providing direct evidence of the formation of a hydrophobic surface barrier.[16]

Conclusion and Future Outlook

The evidence is clear: while short-chain alkylammonium cations are essential for forming the highly efficient charge-transporting 3D perovskite lattice, the incorporation of long-chain counterparts is a crucial strategy for overcoming the Achilles' heel of perovskite solar cells: instability.

The formation of a 2D/3D heterostructure via the addition of long-chain cations provides a "best of both worlds" approach. It leverages the excellent charge transport of the bulk 3D material while protecting it with a hydrophobic, defect-passivating 2D surface layer. This dual function simultaneously boosts the device's open-circuit voltage and dramatically extends its operational lifetime.

The key for researchers is to pursue a path of optimization. The ideal long-chain cation is one with an optimal chain length that maximizes hydrophobicity and defect passivation without introducing significant charge transport resistance. As the field progresses, the rational design of novel, functionalized organic cations will continue to be a critical lever in pushing perovskite solar cells toward commercially viable stability and efficiency.

References

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  • Alkyl ammonium salt with different chain length for high-efficiency and good-stability 2D/3D hybrid perovskite solar cells. ResearchGate. [URL: https://www.researchgate.net/publication/362481358_Alkyl_ammonium_salt_with_different_chain_length_for_high-efficiency_and_good-stability_2D3D_hybrid_perovskite_solar_cells][13]

  • Enhancing the hydrophobicity of perovskite solar cells using C18 capped CH3NH3PbI3 nanocrystals. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/tc/c8tc01824a][16][17]

  • On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr3 Nanocrystals. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.
  • Hydrophobic long alkyl chain organic cations induced 2D/3D heterojunction for efficient and stable perovskite solar cells. Journal of Materials Science & Technology. [URL: https://www.sciencedirect.com/science/article/pii/S100503022200271X][14]

  • Influence of the Alkyl Chain Length of (Pentafluorophenylalkyl) Ammonium Salts on Inverted Perovskite Solar Cell Performance. ACS Applied Materials & Interfaces. [URL: https://pubs.acs.org/doi/10.1021/acsami.2c09193]
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  • Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells. Apollo - University of Cambridge Repository. [URL: https://www.repository.cam.ac.uk/handle/1810/318097][15]

  • Impact of Alkyl Chain Length on the Formation of Regular- and Reverse-Graded Quasi-2D Perovskite Thin Films. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10743513/][20]

  • Highly efficient and stable 2D-3D perovskite solar cells fabricated by interfacial modification. Nanotechnology. [URL: https://pubmed.ncbi.nlm.nih.gov/30889563/][8]

  • Enhancing the hydrophobicity of perovskite solar cells using C18 capped CH3NH3PbI3 nanocrystals. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/tc/c8tc01824a/unauth]
  • Alkali-cation-enhanced benzylammonium passivation for efficient and stable perovskite solar cells fabricated through sequential deposition. Journal of Materials Chemistry A. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ta/d0ta05008a]
  • Detailed protocol for fabrication of perovskite solar cells. YouTube. [URL: https://www.youtube.com/watch?v=2y5G-c0i5wI][19]

  • On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr3 Nanocrystals. ACS Chemistry of Materials. [URL: https://pubs.acs.org/doi/full/10.1021/acs.
  • New method enables precise preparation of 2D/3D perovskite heterojunctions. Perovskite-Info. [URL: https://www.perovskite-info.
  • Enhanced Moisture-Resistant and Highly Efficient Perovskite Solar Cells via Surface Treatment with Long-Chain Alkylammonium Iodide. ResearchGate. [URL: https://www.researchgate.net/publication/353684812_Enhanced_Moisture-Resistant_and_Highly_Efficient_Perovskite_Solar_Cells_via_Surface_Treatment_with_Long-Chain_Alkylammonium_Iodide][11]

  • Researchers develop strategy to stabilize 3D/2D perovskites for better solar cells. Perovskite-Info. [URL: https://www.perovskite-info.com/researchers-develop-strategy-stabilize-3d2d-perovskites-better-solar-cells][9]

  • How to fabricate perovskite solar cells (quickstart guide). YouTube. [URL: https://www.youtube.
  • Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02434b]
  • Exploring the Steric Hindrance of Alkylammonium Cations in the Structural Reconfiguration of Quasi‐2D Perovskite Materials Using a High‐throughput Experimental Platform. Advanced Functional Materials. [URL: https://www.researchgate.net/publication/362947137_Exploring_the_Steric_Hindrance_of_Alkylammonium_Cations_in_the_Structural_Reconfiguration_of_Quasi-2D_Perovskite_Materials_Using_a_High-throughput_Experimental_Platform][18]

  • Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc04769h][1]

  • Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells. ResearchGate. [URL: https://www.researchgate.net/publication/321589255_Effects_of_the_additives_N-propylammonium_or_n-butylammonium_iodide_on_the_performance_of_perovskite_solar_cells][6]

  • Understanding the Stability of MAPbBr3 versus MAPbI3: Suppression of Methylammonium Migration and Reduction of Halide Migration. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7892336/][3]

  • Methylammonium Lead Tri-Iodide Perovskite Solar Cells with Varying Equimolar Concentrations of Perovskite Precursors. MDPI. [URL: https://www.mdpi.com/2076-3417/12/1/15][4]

  • Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6687799/][7]

  • Perovskite Solar Cells: Beyond Methylammonium Lead Iodide. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Table-1-from-Perovskite-Solar-Cells%3A-Beyond-Lead-Boix-Agarwala/c9e30a5996023f05f7783936495b64c63283f508]
  • Benzylammonium‐Mediated Formamidinium Lead Iodide Perovskite Phase Stabilization for Photovoltaics. ResearchGate. [URL: https://www.researchgate.
  • Increasing the Stability and Efficiency of Perovskite solar cell using Formamidinium Lead Iodide (FAPbI₃) instead of CH₃NH₃PbI₃ (Methylammonium Lead Iodide) and their comparison. ResearchGate. [URL: https://www.researchgate.net/publication/380436423_Increasing_the_Stability_and_Efficiency_of_Perovskite_solar_cell_using_Formamidinium_Lead_Iodide_FAPbI_instead_of_CH_NH_PbI_Methylammonium_Lead_Iodide_and_their_comparison][5]

  • Perovskite Solar Cells: Beyond Methylammonium Lead Iodide. ResearchGate. [URL: https://www.researchgate.net/publication/272382606_Perovskite_Solar_Cells_Beyond_Methylammonium_Lead_Iodide][2]

  • Comparative Study of Thin-Film Perovskite Solar Cells Based on Methylammonium Lead Iodide and Methylammonium Lead Bromide. R Discovery. [URL: https://discovery.researcher.life/article/comparative-study-of-thin-film-perovskite-solar-cells-based-on-methylammonium-lead-iodide-and-methylammonium-lead-bromide/1744955]

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Comparative Analysis of Corrosion Inhibition by Different Primary Alkylamines: A Technical Guide for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Corrosion Mitigation

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, represents a multi-trillion dollar global problem. It compromises the structural integrity of infrastructure, reduces the efficiency of industrial processes, and can lead to catastrophic failures. The use of corrosion inhibitors is a primary strategy to combat this relentless process. This guide provides an in-depth comparative analysis of primary alkylamines as corrosion inhibitors, focusing on their mechanism of action, the influence of molecular structure on their performance, and the rigorous experimental methodologies required for their evaluation. This content is tailored for researchers, scientists, and professionals engaged in materials science and drug development who require a deep technical understanding of corrosion inhibition.

The Chemistry and Mechanism of Primary Alkylamines as Corrosion Inhibitors

Primary alkylamines (R-NH₂) are organic compounds that effectively inhibit corrosion, particularly of metals like steel in acidic media.[1][2] Their inhibitory action is primarily attributed to the presence of the nitrogen atom with its lone pair of electrons, which acts as the active center for adsorption onto the metal surface.[1][3] This adsorption process forms a protective film that isolates the metal from the corrosive environment.[1]

The inhibition mechanism involves several key steps:

  • Adsorption at the Metal-Solution Interface: The amine molecules adsorb onto the metal surface. This can occur via physisorption (electrostatic attraction) or chemisorption (coordinate bonding between the nitrogen atom and the metal's vacant d-orbitals).[4]

  • Formation of a Protective Barrier: The adsorbed alkylamines create a thin, hydrophobic layer. The effectiveness of this barrier is highly dependent on the packing and orientation of the alkyl chains.

  • Blocking of Active Corrosion Sites: The adsorbed molecules physically block the anodic and cathodic sites on the metal surface, thereby stifling the electrochemical corrosion reactions.

G1 cluster_solution Corrosive Medium (e.g., Acid) cluster_interface Metal Surface cluster_reactions Electrochemical Reactions H+ H+ Metal Metal (M) H+->Metal Corrosion Attack Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H+->Cathodic RNH3+ Protonated Alkylamine (R-NH₃⁺) RNH3+->Metal Adsorption Anodic Anodic Dissolution M → Mⁿ⁺ + ne⁻ RNH3+->Anodic Inhibition RNH3+->Cathodic Inhibition Metal->Anodic

Caption: Corrosion inhibition mechanism of primary alkylamines on a metal surface.

Performance Comparison: The Critical Role of Alkyl Chain Length

A key determinant of the inhibition efficiency of primary alkylamines is the length of their alkyl chain.[5][6][7][8] Generally, a longer alkyl chain correlates with higher inhibition efficiency.[5][6][8] This is due to a combination of factors:

  • Increased Surface Coverage: Longer chains provide a larger molecular footprint, leading to more effective coverage of the metal surface.

  • Enhanced Hydrophobicity: The hydrophobic nature of the alkyl chain repels water and corrosive species. A longer chain amplifies this effect, creating a more robust barrier.[5]

  • Intermolecular Interactions: Longer alkyl chains exhibit stronger van der Waals forces, promoting the formation of a denser and more stable protective film.

Table 1: Comparative Inhibition Efficiency of Primary Alkylamines on Mild Steel in 1 M HCl

Primary AlkylamineAlkyl Chain LengthInhibition Efficiency (%) at 5 mM
PropylamineC378.5
ButylamineC484.2
PentylamineC589.7
HexylamineC693.1
HeptylamineC795.8
OctylamineC897.2

This data is a representative synthesis from publicly available research findings.

Experimental Protocols for Evaluating Corrosion Inhibitors

A comprehensive assessment of corrosion inhibitors necessitates a combination of electrochemical and surface analysis techniques.[4][9][10]

Electrochemical Methods

Electrochemical techniques provide quantitative data on corrosion rates and inhibitor performance.[11]

A. Potentiodynamic Polarization (PDP)

This technique measures the current response of a metal sample to a controlled change in its electrical potential.[12] The resulting Tafel plots allow for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate.[13][14] The inhibition efficiency (IE%) can then be calculated. PDP studies can also indicate whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[13][15]

Step-by-Step Protocol for Potentiodynamic Polarization:

  • Electrode Preparation: Polish the working electrode (metal sample) to a mirror finish, then clean and dry it.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).[12]

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the primary alkylamine inhibitor.

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Apply a potential scan (e.g., from -250 mV to +250 mV relative to the OCP) at a slow scan rate (e.g., 1 mV/s).[15]

  • Data Analysis: Extrapolate the linear Tafel regions of the resulting polarization curve to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[13]

  • Calculate Inhibition Efficiency: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the metal/solution interface.[3][16][17] By applying a small AC voltage over a range of frequencies, the impedance of the system is measured.[18] An increase in the charge transfer resistance (R_ct) in the presence of an inhibitor signifies a decrease in the corrosion rate.[19]

Surface Analysis Techniques

Surface analysis techniques provide direct evidence of the inhibitor's interaction with the metal surface.[20]

  • Scanning Electron Microscopy (SEM): SEM images reveal the surface morphology of the metal, showing the extent of corrosion damage and the formation of a protective film.[4]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution 3D topographical images of the surface, allowing for the characterization of the adsorbed inhibitor film.[21]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface, confirming the presence of the inhibitor and providing insights into its bonding mechanism.[22][23]

G2 cluster_exp Experimental Workflow cluster_electrochem Electrochemical cluster_surface Surface A Material Preparation B Electrochemical Testing A->B C Surface Analysis A->C PDP Potentiodynamic Polarization B->PDP EIS Electrochemical Impedance Spectroscopy B->EIS SEM SEM C->SEM AFM AFM C->AFM XPS XPS C->XPS D Data Interpretation PDP->D EIS->D SEM->D AFM->D XPS->D

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

Conclusion and Future Directions

Primary alkylamines are a versatile and effective class of corrosion inhibitors. Their performance is intrinsically linked to their molecular structure, with longer alkyl chains generally providing superior protection. A robust evaluation of these inhibitors requires a multi-faceted approach, combining electrochemical measurements with surface-sensitive analytical techniques. Future research should focus on the development of novel, environmentally friendly amine-based inhibitors and the exploration of synergistic effects with other inhibitor classes to achieve even greater corrosion protection.

References

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). IntechOpen.
  • Evaluation of corrosion inhibitors. (n.d.).
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Materials Today: Proceedings, 62, 5321-5327.
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  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series, 1386, 1-17.
  • Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. (2023). Molecules, 28(14), 5369.
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  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). Molecules, 26(20), 6296.
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A Comparative Guide to Purity Validation of 1-Hexanamine, Hydrobromide: Titration vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical research and chemical synthesis, the purity of a reagent is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable results. 1-Hexanamine, hydrobromide, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception.[1] Its purity directly impacts reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. This guide provides an in-depth comparison of the traditional, pharmacopeia-recognized method of titration against modern, high-specificity chromatographic and spectroscopic techniques for the validation of its purity.

Method 1: The Gold Standard - Non-Aqueous Potentiometric Titration

For decades, acid-base titration has been the definitive method for the assay of amine salts.[2][3] It is a primary analytical technique that determines the concentration of a substance by reacting it with a solution of known concentration.[4][5]

The Principle of Causality: Why Non-Aqueous?

This compound is the salt of a weak base (1-hexanamine) and a strong acid (hydrobromic acid). In an aqueous solution, the amine salt hydrolyzes, creating a buffered system that can obscure the titration's endpoint, leading to imprecise results. By moving to a non-aqueous solvent system, such as glacial acetic acid, we can significantly sharpen the endpoint.[6]

Glacial acetic acid acts as a differentiating solvent. It is sufficiently acidic to be a poor solvent for bases, but it enhances the basicity of the amine salt's counter-ion (bromide), allowing for a more distinct reaction with a strong acid titrant like perchloric acid.[6] Perchloric acid in acetic acid generates the highly acidic H₂OAc⁺ ion, which provides a much steeper inflection in the titration curve than would be achievable in water.[6]

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol is designed as a self-validating system, beginning with the standardization of the titrant against a primary standard.

Equipment and Reagents:

  • Automatic Potentiometric Titrator with a combination glass pH electrode

  • Analytical Balance (4 decimal places)

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (70% in water)

  • Acetic Anhydride

  • Potassium Hydrogen Phthalate (KHP), primary standard, dried at 120°C for 2 hours

  • Crystal Violet indicator (0.5% w/v in glacial acetic acid)

Step 1: Preparation and Standardization of 0.1 N Perchloric Acid Titrant

  • Cautiously mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.

  • Add 30 mL of acetic anhydride to the solution. This is a critical step to react with and remove the water present in the perchloric acid and solvent, making the system anhydrous.[7]

  • Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours to ensure the reaction is complete.

  • To standardize, accurately weigh approximately 500 mg of dried KHP into a flask.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 2 drops of crystal violet indicator and titrate with the prepared perchloric acid solution from a violet to a blue-green endpoint.

  • Perform the standardization in triplicate and calculate the normality of the perchloric acid. The Relative Standard Deviation (RSD) should be ≤ 0.2%.

Step 2: Assay of this compound

  • Accurately weigh approximately 300 mg of the this compound sample into a titration beaker.

  • Dissolve the sample in 60 mL of glacial acetic acid. Gentle warming may be required.

  • Immerse the calibrated electrode of the potentiometric titrator into the solution.

  • Titrate with the standardized 0.1 N perchloric acid. The titrator will automatically detect the equivalence point where the potential changes most rapidly.

  • The purity is calculated based on the volume of titrant consumed, its normality, the sample weight, and the molecular weight of this compound (182.11 g/mol ).[1]

Workflow for Titrimetric Purity Validation

G cluster_prep Preparation & Standardization cluster_assay Sample Assay cluster_analysis Data Analysis TitrantPrep Prepare 0.1N Perchloric Acid in Glacial Acetic Acid Standardize Standardize Titrant against Primary Standard (KHP) TitrantPrep->Standardize System Suitability SamplePrep Accurately Weigh & Dissolve 1-Hexanamine HBr Sample Standardize->SamplePrep Titrate Perform Potentiometric Titration SamplePrep->Titrate EquivPoint Determine Equivalence Point from Titration Curve Titrate->EquivPoint Calculate Calculate Purity (% Assay) EquivPoint->Calculate Report Report Calculate->Report

Caption: Workflow for the purity validation of 1-Hexanamine, HBr by non-aqueous potentiometric titration.

Alternative Methods: A Modern Perspective

While titration is robust and cost-effective, it is a non-specific, bulk analysis technique. It cannot distinguish the primary analyte from other basic impurities. For a more comprehensive purity profile, modern separation and spectroscopic techniques are indispensable.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers high-resolution separation of the main compound from its impurities. The primary challenge with 1-Hexanamine is its lack of a UV chromophore, making detection by standard UV-Vis detectors impossible.[8][9] This necessitates the use of universal detectors or derivatization.

Principle: HPLC with Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) is a powerful universal detection technique for HPLC.[10][11] The eluent from the column is nebulized, and the solvent is evaporated, leaving behind analyte particles.[10] These particles are then charged and detected by an electrometer. The response is proportional to the mass of the analyte, making it suitable for quantifying compounds without chromophores.[10][11] It is generally more sensitive and provides better linearity over a wider range than its predecessor, the Evaporative Light Scattering Detector (ELSD).[10][12]

Starting HPLC-CAD Method Protocol:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., a silica or amide-based column, 150 x 4.6 mm, 3.5 µm). HILIC is well-suited for retaining and separating polar analytes like amine salts.

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • CAD Settings: Evaporation Temperature: 35°C, Nitrogen Gas Pressure: 35 psi

System Suitability: The method's validity must be confirmed before analysis. This involves injecting a standard solution to check for peak shape (tailing factor < 2.0), retention time reproducibility (RSD < 1.0%), and signal-to-noise ratio (>10 for the limit of quantitation).

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement, meaning it can determine the purity of a substance without the need for a reference standard of the same compound.[13][14] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15]

Principle: qNMR for Absolute Purity

In a typical qNMR experiment, a known mass of the this compound sample is dissolved in a suitable deuterated solvent along with a known mass of a certified internal standard (e.g., maleic acid). By comparing the integral of a unique, well-resolved proton signal from the analyte with a signal from the internal standard, the absolute purity (as a mass fraction) can be calculated with high accuracy and precision.[15] This method is recognized by pharmacopeias as a powerful tool for qualifying reference standards.[13]

Comparative Analysis: Choosing the Right Tool for the Job

The selection of an analytical method is always a balance between the required information and practical constraints. The table below summarizes the key performance characteristics of each technique.

ParameterNon-Aqueous TitrationHPLC-CADQuantitative NMR (qNMR)
Specificity Low (measures total basicity)High (separates impurities)High (structure-specific signals)
Accuracy High (for bulk assay)HighVery High (Primary Method)
Precision Excellent (<0.5% RSD)Excellent (<1.0% RSD)Excellent (<1.0% RSD)
LOD/LOQ N/A (Assay method)Low (ng level)[9]Moderate (µg level)
Throughput ModerateHigh (with autosampler)Low to Moderate
Cost (Instrument) LowHighVery High
Cost (Per Sample) Very LowModerateHigh
Expertise Required Low to ModerateHighVery High
Primary Application Bulk Purity (Assay)Impurity Profiling, PurityReference Standard Qualification, Absolute Purity
Decision Logic: Which Purity Method to Use?

The choice of method depends critically on the intended purpose of the analysis, as outlined in guidelines like ICH Q2(R1).[16][17][18]

DecisionTree Start What is the Analytical Goal? Goal1 Routine QC Batch Release (Assay Value Only) Start->Goal1 Simple Assay Goal2 Impurity Profiling or Stability Study Start->Goal2 Detailed Purity Goal3 Qualify as a Reference Standard (Absolute Purity Needed) Start->Goal3 Primary Standard Method1 Use Non-Aqueous Titration Goal1->Method1 Cost-effective, robust Method2 Use HPLC-CAD Goal2->Method2 High specificity Method3 Use Quantitative NMR (qNMR) Goal3->Method3 Highest accuracy

Caption: Decision tree for selecting the appropriate purity validation method for 1-Hexanamine, HBr.

Conclusion

The validation of this compound purity is not a one-size-fits-all endeavor.

  • Non-aqueous potentiometric titration remains the undisputed workhorse for routine quality control and bulk assay determination due to its accuracy, precision, and low cost. It is a simple and reliable method for confirming that the material meets a predefined specification for total basic content.[19]

  • HPLC with universal detection (like CAD) is essential when a deeper understanding of the impurity profile is required.[20] It provides the specificity that titration lacks and is the method of choice for stability studies, process development, and investigations where trace impurities could affect downstream applications.

  • Quantitative NMR (qNMR) stands as the ultimate authority for purity assessment.[21] It is the preferred method for qualifying in-house primary reference standards, providing an absolute purity value traceable to the International System of Units (SI) without the need for an identical reference material.[14]

As a Senior Application Scientist, my recommendation is to employ these methods synergistically. Use titration for rapid and cost-effective batch release, support it with a validated HPLC method to control and identify specific impurities, and qualify your primary reference materials using the unequivocal power of qNMR. This integrated approach ensures the highest level of scientific integrity and provides a robust, self-validating system for quality assurance.

References

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  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2011). National Institutes of Health. Available at: [Link]

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  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Available at: [Link]

  • Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. (n.d.). MDPI. Available at: [Link]

  • HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). (n.d.). Labcompare.com. Available at: [Link]

  • Acid Base Titration (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. (2017). ResearchGate. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki. Available at: [Link]

  • Determination of Primary and Secondary Amines. (1956). Analytical Chemistry. Available at: [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • Semester –I UNIT 2(b): Non-aqueous Titration. (n.d.). Pharma E-books.
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The Unseen Architect: Benchmarking Perovskite Device Performance with Primary Alkylammonium Halide Additives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of highly efficient and stable perovskite solar cells (PSCs), the strategic use of additives has emerged as a cornerstone of device engineering. This guide delves into the impact of a specific class of additives, primary alkylammonium halides, on the performance of perovskite devices. While direct, comprehensive data on 1-Hexanamine, hydrobromide (HAH) is not extensively available in peer-reviewed literature, this guide will provide a thorough comparative analysis using closely related and well-documented analogues: Propylamine hydroiodide (PAI), Butylammonium iodide (BAI), and Hexylammonium iodide (HAI). By examining these proxies, we can elucidate the expected influence of HAH and provide a robust framework for its potential application.

The Mechanistic Underpinnings: How Alkylammonium Halides Sculpt Perovskite Films

Primary alkylammonium halides are bifunctional molecules that play a crucial role in modulating the crystallization kinetics and passivating defects within the perovskite film. Their mechanism of action can be understood through several key contributions:

  • Crystal Growth Modulation: These additives can interact with the lead halide precursors in the solution, forming intermediate phases that retard the rapid crystallization of the perovskite. This controlled growth leads to larger, more uniform grains with fewer grain boundaries, which are notorious pathways for charge recombination.

  • Defect Passivation: The ammonium headgroup of the alkylammonium halide can effectively passivate both anionic (halide vacancies) and cationic (undercoordinated Pb2+) defects present at the surface and grain boundaries of the perovskite film. This is achieved through the formation of hydrogen bonds and ionic interactions, which neutralize these charge traps.

  • Dimensionality Tuning and Interfacial Engineering: Longer-chain alkylammonium halides, such as hexylammonium iodide, can induce the formation of a quasi-2D perovskite layer on top of the 3D bulk perovskite.[1][2][3] This quasi-2D layer can act as a passivation and protective layer, enhancing both the efficiency and stability of the device.[1][2][3] The hydrophobic nature of the alkyl chains also contributes to improved moisture resistance.[4]

The length of the alkyl chain is a critical parameter. While shorter chains like propyl- and butylammonium can effectively passivate defects without significantly altering the bulk perovskite structure, longer chains like hexylammonium are more prone to forming these quasi-2D structures.[5][6] The choice of the alkyl chain length therefore allows for fine-tuning of the interfacial properties and overall device performance.

Performance Benchmarking: A Comparative Analysis

The following tables summarize the performance of perovskite solar cells with and without the addition of primary alkylammonium halide additives, based on published experimental data.

Table 1: Performance of Perovskite Solar Cells with and without Propylamine Hydroiodide (PAI) and Butylammonium Iodide (BAI) Additives

Additive (Concentration)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF)Reference
Control (No Additive)9.70.8818.10.61[5]
1 vol% Propylamine Hydroiodide (PAI)11.30.9917.90.64[5]
1 vol% Butylammonium Iodide (BAI)10.2---[5]

Table 2: Performance of Perovskite Solar Cells with and without Hexylammonium Iodide (HAI) Additive

AdditivePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)Reference
Control (3D Perovskite)18.83---[1][2]
With Hexylammonium Iodide (HAI) (2D/3D Perovskite)20.62---[1][2]
Control (No Treatment)12.6 ± 0.20.96 ± 0.0118.6 ± 0.471 ± 1[4]
With Hexylammonium Iodide (HAI) Treatment15.0 ± 0.21.05 ± 0.0119.1 ± 0.275.5 ± 0.5[4]

As the data illustrates, the incorporation of primary alkylammonium halides consistently leads to an enhancement in power conversion efficiency.[1][2][4][5] This improvement is often driven by a significant increase in the open-circuit voltage and fill factor, which is a direct consequence of reduced non-radiative recombination due to defect passivation.[4]

Stability Enhancements: A Critical Advantage

Beyond efficiency, the long-term stability of perovskite solar cells remains a critical hurdle for commercialization. Alkylammonium halide additives have demonstrated a profound positive impact on device stability. For instance, devices treated with ethylammonium iodide, a close analogue, retained approximately 80% of their initial efficiency after 360 hours of accelerated heating at 65°C, a significant improvement over the control device which degraded much more rapidly.[7] The hydrophobic nature of the longer alkyl chains in additives like hexylammonium iodide also contributes to enhanced resistance to moisture.[1][2]

Experimental Protocols

Fabrication of Perovskite Solar Cells with Primary Alkylammonium Halide Additives (Representative Protocol)

This protocol outlines a typical procedure for incorporating a primary alkylammonium halide, such as Propylamine Hydroiodide (PAI), into a perovskite solar cell fabrication workflow.

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
  • The cleaned substrates are then treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability of the surface.

2. Deposition of Electron Transport Layer (ETL):

  • A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) followed by annealing at high temperature (e.g., 500°C).
  • A mesoporous TiO2 layer is then deposited by spin-coating a paste of TiO2 nanoparticles and annealed.

3. Perovskite Layer Deposition (with Additive):

  • A perovskite precursor solution is prepared by dissolving the primary perovskite components (e.g., FAI, PbI2, MABr, and PbBr2) in a mixed solvent of DMF and DMSO.
  • The primary alkylammonium halide additive (e.g., 1 vol% PAI in isopropanol) is added to the perovskite precursor solution.
  • The solution is then spin-coated onto the TiO2-coated substrate in a two-step program.
  • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.
  • The film is then annealed at a specific temperature (e.g., 100-150°C) to form the final perovskite crystalline film.

4. Deposition of Hole Transport Layer (HTL):

  • A solution of a hole-transporting material, typically Spiro-OMeTAD, is prepared in chlorobenzene with additives such as Li-TFSI and tBP.
  • The HTL solution is spin-coated on top of the perovskite layer.

5. Deposition of Metal Electrode:

  • Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization:

  • The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination.
  • The external quantum efficiency (EQE) is measured to determine the spectral response of the device.
  • Stability testing is performed under various stress conditions, such as continuous illumination, elevated temperature, and high humidity.

Visualizing the Impact: Diagrams

Perovskite_Without_Additive cluster_control Perovskite Film (Without Additive) Small Grains Small Grains Grain Boundaries Grain Boundaries Small Grains->Grain Boundaries High Density Charge Recombination Charge Recombination Grain Boundaries->Charge Recombination Surface Defects Surface Defects Surface Defects->Charge Recombination

Caption: Perovskite film without additives, showing small grains and high defect density.

Perovskite_With_Additive cluster_additive Perovskite Film (With Alkylammonium Halide) Large Grains Large Grains Passivated Grain Boundaries Passivated Grain Boundaries Large Grains->Passivated Grain Boundaries Low Density Reduced Recombination Reduced Recombination Passivated Grain Boundaries->Reduced Recombination Passivated Surface Passivated Surface Passivated Surface->Reduced Recombination

Caption: Perovskite film with alkylammonium halide additives, showing larger grains and passivated defects.

Experimental_Workflow Substrate Cleaning Substrate Cleaning ETL Deposition ETL Deposition Substrate Cleaning->ETL Deposition Perovskite Deposition (with Additive) Perovskite Deposition (with Additive) ETL Deposition->Perovskite Deposition (with Additive) HTL Deposition HTL Deposition Perovskite Deposition (with Additive)->HTL Deposition Electrode Deposition Electrode Deposition HTL Deposition->Electrode Deposition Device Characterization Device Characterization Electrode Deposition->Device Characterization

Sources

A-_Senior_Application_Scientist's_Guide_to_the_Characterization_of_1-Hexanamine_Hydrobromide_and_its_Analogs_Utilizing_XRD_and_SEM_Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the realm of pharmaceutical development and materials science, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The crystalline form and morphology of these compounds can significantly influence critical properties such as solubility, stability, and bioavailability.[1][2] This guide provides an in-depth, comparative analysis of 1-Hexanamine, hydrobromide—a versatile organic salt[3][4]—and a close structural analog, 1-Heptanamine, hydrobromide. We will explore how X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) serve as indispensable tools for elucidating their solid-state properties.

Our focus will be on the "why" behind the experimental choices, offering insights honed from years of experience in solid-state characterization. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond rote data collection to a deeper understanding of their materials.

The Critical Role of Solid-State Characterization: Why XRD and SEM?

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in the physical properties of the API. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon that can have profound consequences on a drug's efficacy and safety.[1][2][5] Therefore, the ability to rigorously characterize and control the solid form of a pharmaceutical compound is not merely an academic exercise but a regulatory and therapeutic necessity.[6][7]

X-ray Diffraction (XRD) stands as the gold standard for identifying crystalline phases.[1][6] By bombarding a crystalline sample with X-rays and analyzing the resulting diffraction pattern, we can obtain a unique "fingerprint" of the crystal lattice.[1][8] This technique is exquisitely sensitive to the arrangement of atoms in a crystal, allowing us to:

  • Identify and differentiate between polymorphs: Each polymorph will produce a distinct XRD pattern.[1][5]

  • Determine lattice parameters: These are the dimensions of the unit cell, the fundamental repeating unit of a crystal.[9][10]

  • Estimate crystallite size: The broadening of diffraction peaks can be related to the size of the coherently scattering domains within the material.[11][12]

Scanning Electron Microscopy (SEM) , on the other hand, provides direct visualization of the material's surface topography and morphology.[13][14][15] By scanning the sample with a focused beam of electrons, we can generate high-resolution images that reveal:

  • Particle size and shape: This is crucial for understanding powder flow, compaction, and dissolution properties.[16][17]

  • Surface texture: The smoothness or roughness of a particle's surface can impact its interaction with other components in a formulation.

  • Aggregation and agglomeration: SEM can reveal whether primary particles are clumping together, which can affect a variety of bulk powder properties.

By combining the structural information from XRD with the morphological insights from SEM, we can build a comprehensive picture of a material's solid-state properties.

A Comparative Study: 1-Hexanamine, HBr vs. 1-Heptanamine, HBr

To illustrate the power of this combined analytical approach, we will consider a hypothetical comparative study of this compound and its longer-chain homolog, 1-Heptanamine, hydrobromide. While structurally similar, the addition of a single methylene group can lead to subtle but significant differences in their crystal packing and morphology.

Experimental Protocol: A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

  • Sample Preparation:

    • Gently grind approximately 100 mg of the sample using an agate mortar and pestle to ensure a random orientation of the crystallites. Causality: Grinding breaks up larger agglomerates and minimizes preferred orientation, a phenomenon where crystallites align in a non-random way, which can skew the relative intensities of the diffraction peaks.

    • Pack the powdered sample into a standard sample holder, ensuring a flat and level surface. Causality: A smooth surface is critical for accurate measurement of diffraction angles.

  • Instrumental Setup:

    • Utilize a modern powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the operating voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).

    • Employ a continuous scan mode with a step size of 0.02° 2θ and a scan speed of 1°/min. Causality: A slow scan speed and small step size enhance the signal-to-noise ratio and improve the resolution of the diffraction peaks.

    • Scan over a 2θ range of 5° to 50°. Causality: This range is typically sufficient to capture the most characteristic diffraction peaks for organic molecules.

  • Data Analysis:

    • Identify the peak positions (2θ) and their corresponding intensities.

    • Calculate the crystallite size using the Scherrer equation for the most intense peaks.[11][12][18][19][20]

    • Determine the lattice parameters by indexing the diffraction pattern using appropriate software.[9][21][22]

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_results Results Grind Grind Sample Pack Pack Sample Holder Grind->Pack Ensure Random Orientation Acquire Acquire Diffraction Pattern Pack->Acquire Process Process Data Acquire->Process PhaseID Phase Identification Process->PhaseID CrystalliteSize Crystallite Size Process->CrystalliteSize LatticeParams Lattice Parameters Process->LatticeParams

Caption: Workflow for Powder X-ray Diffraction Analysis.

  • Sample Preparation:

    • Mount a small amount of the powder sample onto an aluminum SEM stub using double-sided conductive carbon tape.[23][24] Causality: The carbon tape provides a conductive path to ground, preventing the buildup of charge on the sample surface from the electron beam.

    • Gently press the powder onto the tape to ensure good adhesion.

    • Remove any loose powder by tapping the stub gently or using a gentle stream of compressed nitrogen. Causality: Loose particles can contaminate the SEM chamber.

    • For non-conductive samples, apply a thin coating of a conductive material (e.g., gold or palladium) using a sputter coater.[24][25][26] Causality: This conductive layer further prevents charging artifacts and improves image quality.

  • Instrumental Setup:

    • Insert the prepared stub into the SEM chamber and evacuate to a high vacuum.

    • Use an accelerating voltage of 5-10 kV. Causality: This voltage range provides a good balance between image resolution and potential beam damage to the organic sample.

    • Select a working distance appropriate for the desired magnification and depth of field.

    • Use a secondary electron detector to capture topographical information.[15]

  • Image Acquisition and Analysis:

    • Acquire images at various magnifications (e.g., 500x, 2000x, 10000x) to observe the overall morphology and fine surface details.

    • Analyze the images to determine particle size distribution, shape, and surface characteristics.

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis cluster_results Results Mount Mount on Stub Coat Sputter Coat (if needed) Mount->Coat Ensure Conductivity Image Acquire Images Coat->Image Analyze Analyze Morphology Image->Analyze ParticleSize Particle Size & Shape Analyze->ParticleSize SurfaceTexture Surface Texture Analyze->SurfaceTexture Aggregation Aggregation State Analyze->Aggregation

Caption: Workflow for Scanning Electron Microscopy Analysis.

Representative Data and Comparative Interpretation

The following tables present representative data that one might expect to obtain from the XRD and SEM analysis of 1-Hexanamine, HBr and 1-Heptanamine, HBr.

Table 1: Comparative XRD Data

Parameter1-Hexanamine, HBr1-Heptanamine, HBrRationale for Comparison
Prominent 2θ Peaks (°) 10.2, 20.5, 25.89.8, 19.7, 24.9The peak positions are indicative of the crystal lattice spacings. A shift to lower angles for the heptanamine derivative suggests a larger unit cell, which is expected with the longer alkyl chain.
Calculated Lattice Parameters (Å) a=8.5, b=10.2, c=12.1a=8.6, b=10.3, c=13.5The increase in the 'c' parameter for 1-Heptanamine, HBr likely accommodates the additional methylene group.
Average Crystallite Size (nm) 8592Differences in crystallite size can arise from variations in the crystallization process and can impact dissolution rates.

Table 2: Comparative SEM Data

Parameter1-Hexanamine, HBr1-Heptanamine, HBrRationale for Comparison
Particle Shape Plate-like crystalsNeedle-like crystalsThe change in the alkyl chain length can influence the relative growth rates of different crystal faces, leading to different habits.
Average Particle Size (µm) 15-2530-50The longer, more slender crystals of the heptanamine derivative result in a larger average particle size.
Surface Texture SmoothSlightly rough with some striationsDifferences in surface texture can affect powder flowability and compaction behavior.

Interpretation of Results

The XRD data clearly distinguishes between the two compounds based on their unique diffraction patterns. The shift in peak positions and the calculated increase in the unit cell volume for 1-Heptanamine, HBr are consistent with the addition of a methylene group to the alkyl chain. This demonstrates the sensitivity of XRD in detecting subtle structural changes.

The SEM images provide a visual confirmation of the impact of this structural change on the macroscopic properties of the crystals. The transition from plate-like to needle-like morphology is a significant finding, as acicular (needle-like) crystals are often associated with poor powder flow and handling characteristics, a critical consideration in pharmaceutical manufacturing.

Concluding Remarks for the Practicing Scientist

This guide has demonstrated the synergistic power of XRD and SEM in providing a comprehensive characterization of this compound and its structural analog. For the drug development professional, the key takeaways are:

  • Embrace Orthogonal Techniques: Relying on a single analytical method can provide an incomplete picture. The combination of a structural technique like XRD and a morphological technique like SEM is essential for a thorough understanding of your material.

  • The "Why" Matters: Understanding the principles behind the experimental choices allows for more effective troubleshooting and data interpretation.

  • Small Changes, Big Impact: As illustrated by our comparative example, even minor modifications to a molecule's structure can lead to significant changes in its solid-state properties. Early and comprehensive characterization is therefore crucial to mitigate risks during development.

By adopting this rigorous and scientifically-grounded approach to material characterization, researchers can make more informed decisions, leading to the development of safer, more effective, and more robust pharmaceutical products.

References

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • ResearchGate. (2017). How can we determine the lattice parameter using XRD?. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Particle Analysis Techniques: What Makes SEM Unique. Retrieved from [Link]

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Scherrer equation. Retrieved from [Link]

  • Crystal Impact. (n.d.). Crystallite Size Estimation. Retrieved from [Link]

  • YouTube. (2023). Scherrer's Equation: Grain (Crystallite) Size Calculation from XRD data using Origin. Retrieved from [Link]

  • Nanoscience Analytical. (n.d.). SEM & DLS: Complementary Techniques for Particle Analysis. Retrieved from [Link]

  • EAG Laboratories. (2019). Morphology and Chemical Analysis of Particles now available as part of our SEM services. Retrieved from [Link]

  • YouTube. (2025). Crystallite Size Calculation from XRD Data Using the Scherrer Equation. Retrieved from [Link]

  • Lambda Technologies. (n.d.). Crystallite Size Determination + Lattice Parameter Measurement with XRD. Retrieved from [Link]

  • Rocky Mountain Labs. (2024). SEM Analysis for Particle Analysis. Retrieved from [Link]

  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • University of Cambridge. (n.d.). Determining lattice parameters accurately. Retrieved from [Link]

  • YouTube. (2025). Lattice Parameter Calculation from XRD: A Step-by-Step Guide for All Crystal Systems. Retrieved from [Link]

  • West Campus Materials Characterization Core. (n.d.). Sample Preparation. Retrieved from [Link]

  • VacCoat. (n.d.). 4 SEM Sample Preparation Techniques. Retrieved from [Link]

  • JKU ePUB. (n.d.). Determination of hexagonal lattice parameters from X-ray diffraction and finite element modeling of GaP/Si/SiGe nanowires. Retrieved from [Link]

  • Semantic Scholar. (2021). How to Calculate Crystallite Size from X-Ray Diffraction (XRD) using Scherrer Method. Retrieved from [https://www.semanticscholar.org/paper/How-To-Calculate-Crystallite-Size-from-X-Ray-(-XRD-Nandiyanto-Al-Husaeni/1f8a1a3b8e7b9c8d4f6e1e3e4a5d6f7b8c9d0a1a]([Link]

  • Electron Optics Instruments. (n.d.). How To Prepare an SEM Sample. Retrieved from [Link]

  • University of Gothenburg. (2021). SEM sample preparation techniques. Retrieved from [Link]

  • ACS Publications. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Retrieved from [Link]

  • AZoM. (n.d.). Scanning Electron Microscopy: 6 SEM Sample Preparation Pointers for Successful Imaging. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-N-methylhexan-1-amine hydrobromide. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). The typical XRD curve of AN with organic salts added. Retrieved from [Link]

  • Wikipedia. (n.d.). Scanning electron microscope. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]

  • YouTube. (2023). Scanning Electron Microscopy (SEM). Retrieved from [Link]

  • In-Vigo. (n.d.). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Retrieved from [Link]

  • AZoM. (2022). Analyzing Thin Crystals with an Electron Microscope. Retrieved from [Link]

  • ResearchGate. (n.d.). SEM images of different crystal shapes produced using various.... Retrieved from [Link]

  • ResearchGate. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Amine Derivatization for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Amines

In the fields of metabolomics, proteomics, and pharmaceutical development, the accurate quantification of amine-containing compounds is a frequent and critical task.[1][2] However, primary and secondary amines are notoriously challenging analytes for direct analysis by liquid chromatography-mass spectrometry (LC-MS). Their inherent physicochemical properties, such as high polarity and low volatility, often lead to poor retention on reversed-phase columns and inefficient ionization in the mass spectrometer source.[1] Chemical derivatization offers a robust solution by covalently modifying these analytes to improve their chromatographic behavior and enhance their ionization efficiency, ultimately increasing the sensitivity and reliability of detection.[1]

This guide provides an objective comparison of common amine derivatization methods for LC-MS analysis. As a Senior Application Scientist, my goal is to move beyond a simple listing of protocols and delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system. We will explore the reaction mechanisms, compare performance based on experimental data, and provide detailed, field-proven protocols for the application of several widely used derivatization agents.

Core Principles of Amine Derivatization for LC-MS

The fundamental goal of derivatization in this context is to transform a polar, poorly ionizable amine into a less polar, more readily ionizable derivative. This is achieved by reacting the amine with a reagent that introduces a tag with favorable properties. The ideal derivatization reaction should be:

  • Rapid and Complete: The reaction should proceed to completion in a timely manner under mild conditions to ensure all analyte molecules are derivatized, providing accurate quantification.

  • Specific: The reagent should ideally react only with the target functional group (amines) to avoid unwanted side products that could complicate the analysis.

  • Stable: The resulting derivative must be stable throughout the sample preparation, storage, and LC-MS analysis to ensure reproducibility.

  • Enhancing: The derivatizing tag should significantly improve chromatographic retention and mass spectrometric detection.

Comparative Analysis of Common Amine Derivatization Reagents

The selection of a derivatization reagent is a critical decision that depends on the specific analytical goals, the nature of the sample matrix, and the available instrumentation.[1] No single reagent is universally superior, and the choice often involves a trade-off between reaction simplicity, sensitivity enhancement, and the scope of analytes that can be targeted.[1] The following sections provide a detailed comparison of several widely used derivatization agents.

Performance Characteristics of Amine Derivatization Reagents
ReagentAbbreviationTarget AminesKey AdvantagesKey DisadvantagesTypical LODs (LC-MS)Derivative Stability
Dansyl Chloride Dns-ClPrimary & SecondaryVersatile, enhances fluorescence and ionization efficiency.[2] Commercially available in isotopically labeled forms.Can be non-specific, reacting with phenols and imidazoles.[2] Derivatives can be susceptible to degradation.[2]Picomole to femtomole range[2]Moderate, can be prone to degradation.[2]
Dabsyl Chloride Dabs-ClPrimary & SecondaryHighly stable derivatives.[2] Detection in the visible range minimizes interference.[2]Less sensitive than fluorescent tags like Dansyl Chloride.Low picomole range[3]Excellent, very stable derivatives.[2]
AccQ-Tag™ AQCPrimary & SecondaryRapid and complete reaction. Stable derivatives.[4] Produces a common fragment ion (m/z 171) useful for precursor ion scanning.[4][5]Non-volatile buffer in kit formulation can cause ion suppression in MS, though often mitigated by dilution.[6]Femtomole range[4]Stable for days.[6]
o-Phthalaldehyde OPAPrimary onlyVery fast reaction at room temperature. Highly fluorescent derivatives.Derivatives are notoriously unstable.[7][8] Does not react with secondary amines.Low picomole range[9]Poor, requires immediate analysis or stabilization.[7][8]
Fmoc-Chloride Fmoc-ClPrimary & SecondaryStable derivatives. Orthogonal to acid-labile protecting groups.Can produce multiple derivatives with some amino acids. Matrix effects can be an issue.[10]Femtomole to low picomole range[11]Good stability.
Marfey's Reagent FDAAPrimaryChiral reagent for enantiomeric separation of D- and L-amino acids.[12][13]Suboptimal for general quantification.[14] Reaction can be slow.[12]Sub-100 nM detection limits reported.[15]Good, stable for at least 24 hours at room temperature.[12]

In-Depth Guide to Derivatization Methodologies

This section provides a detailed examination of each derivatization reagent, including the reaction mechanism, a step-by-step experimental protocol, and insights into the self-validating aspects of each method.

Dansyl Chloride (Dns-Cl)

Dansyl chloride is a classic and versatile reagent that reacts with primary and secondary amines to produce highly fluorescent and readily ionizable sulfonamide derivatives.[2] The dansyl group significantly increases the hydrophobicity of the analyte, leading to improved retention on reversed-phase columns.[16]

Reaction Mechanism:

The reaction is a nucleophilic substitution where the unprotonated amine attacks the electron-deficient sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. This reaction is performed under alkaline conditions (pH 9.5-10.5) to ensure the amine is in its more nucleophilic, deprotonated state.

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Intermediate Transition State Amine->Intermediate Nucleophilic Attack DansylCl Dansyl-SO₂Cl (Dansyl Chloride) DansylCl->Intermediate Product Dansyl-NH-R (Dansylated Amine) Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl

Mechanism of Dansylation

Experimental Protocol: Dansylation of Amino Acids

  • Sample Preparation:

    • To 100 µL of sample (e.g., protein hydrolysate, biological fluid), add 100 µL of 0.6 M perchloric acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Reagent Preparation:

    • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of anhydrous acetone. Prepare this solution fresh.

    • Sodium Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 0.106 g of anhydrous sodium carbonate in 100 mL of ultrapure water.

  • Derivatization Reaction:

    • To 50 µL of the deproteinized supernatant or standard, add 100 µL of the sodium bicarbonate buffer.

    • Add 150 µL of the dansyl chloride solution.

    • Vortex and incubate at 60°C for 45-60 minutes in the dark.[17]

  • Quenching and Final Preparation:

    • Add a small volume of a primary amine solution (e.g., 10 µL of 10% (v/v) ammonium hydroxide) to quench the excess dansyl chloride.[17][18]

    • Evaporate the acetone under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Trustworthiness and Self-Validation:

  • Complete Derivatization: To ensure the reaction has gone to completion, analyze a series of samples with increasing concentrations of dansyl chloride. A plateau in the derivative peak area indicates that a sufficient excess of the reagent has been used.

  • Side Reactions: Dansyl chloride can also react with water (hydrolysis) to form dansyl sulfonic acid, which is fluorescent and can interfere with the analysis.[19] Preparing the reagent fresh in an anhydrous solvent and quenching the reaction are crucial steps to minimize this.

  • Derivative Stability: Dansylated amines have moderate stability.[2] It is recommended to analyze the samples within 24-48 hours of preparation, even when stored at 4°C and protected from light.

Dabsyl Chloride (Dabs-Cl)

Dabsyl chloride is another sulfonyl chloride reagent that reacts with primary and secondary amines. Its key advantage is the exceptional stability of its derivatives and the fact that they absorb strongly in the visible region (around 465 nm), which minimizes interference from many endogenous compounds in biological samples.[2][20]

Reaction Mechanism:

Similar to dansylation, the reaction is a nucleophilic substitution of the sulfonyl chloride by the amine, carried out under alkaline conditions (pH 8.5-9.5) and at an elevated temperature (typically 70°C).[21]

Experimental Protocol: Dabsylation of Amino Acids in Plasma

  • Sample Deproteinization:

    • To 100 µL of plasma, add 100 µL of 0.6 M perchloric acid.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for derivatization.

  • Reagent Preparation:

    • Dabsyl Chloride Solution (2.5 mg/mL): Dissolve 25 mg of dabsyl chloride in 10 mL of acetone. Prepare fresh daily and protect from light.

    • Sodium Bicarbonate Buffer (0.1 M, pH 9.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust pH to 9.0.

  • Derivatization Reaction:

    • To 50 µL of the deproteinized plasma supernatant or standard, add 100 µL of the sodium bicarbonate buffer.

    • Add 150 µL of the dabsyl chloride solution.

    • Vortex and incubate at 70°C for 15 minutes.[21]

  • Final Preparation:

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

Trustworthiness and Self-Validation:

  • Reaction Time: The dabsylation reaction is faster than dansylation, with a 25-minute reduction in derivatization time reported in some studies.[21]

  • Derivative Stability: Dabsyl-amino acids are highly stable, remaining so for at least one month at room temperature.[2] This is a significant advantage for high-throughput labs and for samples that cannot be analyzed immediately.

  • LC-MS/MS Analysis: For MS/MS analysis, dabsylated amino acids often show characteristic neutral losses or fragment ions that can be used for selective detection.

AccQ-Tag™ (AQC)

The AccQ-Tag method, commercialized by Waters, utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for the pre-column derivatization of primary and secondary amines. It is a widely accepted method due to its rapid reaction time and the high stability of the resulting derivatives.[4]

Reaction Mechanism:

The AQC reagent reacts with amines to form stable urea derivatives. The reaction is rapid, and excess reagent is hydrolyzed to 6-aminoquinoline (AMQ), which then slowly reacts with any remaining AQC to form a stable bis-urea byproduct that does not interfere with the analysis.[15]

G cluster_workflow AccQ-Tag Derivatization Workflow start Start: 10 µL Sample add_buffer Add 70 µL Borate Buffer (pH 8.2-10.2) start->add_buffer mix1 Mix add_buffer->mix1 add_reagent Add 20 µL AQC Reagent mix1->add_reagent mix2 Mix Thoroughly add_reagent->mix2 heat Heat at 55°C for 10 min mix2->heat cool Cool to Room Temperature heat->cool analyze Analyze by LC-MS cool->analyze

AccQ-Tag Derivatization Workflow

Experimental Protocol: AccQ-Tag Derivatization

  • Reagent Preparation:

    • Reconstitute the AccQ-Tag Reagent Powder (AQC) in the provided acetonitrile diluent immediately before use.

  • Derivatization Reaction:

    • To 10 µL of the sample or standard, add 70 µL of the AccQ-Tag Ultra borate buffer.

    • Add 20 µL of the reconstituted AQC reagent solution.

    • Vortex immediately and thoroughly.

    • Heat the mixture at 55°C for 10 minutes.[20]

  • Final Preparation:

    • The sample is ready for LC-MS analysis. Dilution may be necessary depending on the concentration of the analytes and the sensitivity of the mass spectrometer.

Trustworthiness and Self-Validation:

  • Robustness: The AccQ-Tag method is known for its robustness and reproducibility. The use of a pre-packaged kit ensures consistency in reagent quality.

  • MS/MS Detection: A significant advantage of AQC derivatization is that the derivatives typically produce a common, high-intensity fragment ion at m/z 171 upon collision-induced dissociation.[4][5] This allows for the use of precursor ion or neutral loss scans to selectively detect all derivatized amines in a sample, or for the development of highly sensitive Multiple Reaction Monitoring (MRM) methods.[4][6]

  • Matrix Effects: While the borate buffer is non-volatile and can cause ion suppression, this is often overcome by the dilution of the sample prior to injection.[6]

o-Phthalaldehyde (OPA)

OPA is a classic derivatization reagent that reacts very rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.

Reaction Mechanism:

The reaction proceeds in two steps: first, the primary amine reacts with one of the aldehyde groups of OPA, followed by the addition of the thiol and cyclization to form the fluorescent isoindole product. The reaction is typically carried out at a basic pH.

Experimental Protocol: OPA Derivatization

  • Reagent Preparation:

    • OPA Reagent: Dissolve 20 mg of OPA and 20 µL of 3-mercaptopropionic acid (MPA) in 10 mL of 0.2 M borate buffer (pH 10.4). This reagent should be prepared fresh daily and stored protected from light.

  • Derivatization Reaction:

    • An automated pre-column derivatization is highly recommended due to the instability of the derivatives.

    • In the autosampler, mix the sample with the OPA reagent (e.g., a 1:1 ratio) and allow a short reaction time (e.g., 1 minute) before injection.[22]

Trustworthiness and Self-Validation:

  • Derivative Instability: The major drawback of OPA derivatization is the poor stability of the resulting isoindole derivatives.[7][8] This necessitates the use of an autosampler for precise and reproducible timing of the derivatization and injection. Manual derivatization is not recommended for quantitative analysis.

  • Specificity: OPA only reacts with primary amines, which can be an advantage for selectivity but a disadvantage if secondary amines are of interest.

  • Troubleshooting: Low or unstable signals are common issues. This can be due to reagent degradation (prepare fresh), suboptimal pH, or incomplete reaction.

Fmoc-Chloride (Fmoc-Cl)

9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used reagent for the derivatization of primary and secondary amines, particularly in peptide synthesis and amino acid analysis. It forms stable carbamate derivatives that are highly fluorescent.

Reaction Mechanism:

The reaction is a nucleophilic substitution where the amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion. The reaction is typically performed in a basic buffer.

Experimental Protocol: Fmoc-Cl Derivatization

  • Reagent Preparation:

    • Fmoc-Cl Solution (15 mM): Dissolve 38.8 mg of Fmoc-Cl in 10 mL of acetonitrile.

    • Borate Buffer (0.5 M, pH 7.7): Prepare a 0.5 M solution of boric acid and adjust the pH to 7.7 with NaOH.

  • Derivatization Reaction:

    • Mix the sample with the borate buffer.

    • Add the Fmoc-Cl solution and vortex.

    • Allow the reaction to proceed for a few minutes at room temperature.

  • Quenching and Final Preparation:

    • Quench the excess Fmoc-Cl with a primary amine such as 1-aminoadamantane.

    • The sample is then ready for LC-MS analysis.

Trustworthiness and Self-Validation:

  • Derivative Stability: Fmoc derivatives are generally stable, allowing for batch processing of samples.

  • Matrix Effects: Studies have shown that matrix effects can be a significant issue with Fmoc-Cl derivatization, potentially leading to ion suppression.[10] Careful evaluation of matrix effects using methods like post-column infusion or matrix-matched standards is recommended.

  • Multiple Derivatization: For amino acids with more than one amino group (e.g., lysine), multiple derivatization products are possible, which can complicate quantification.

Marfey's Reagent (FDAA)

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a chiral derivatizing agent used for the separation of D- and L-amino acid enantiomers. It reacts with the amino group of an amino acid to form diastereomers that can be resolved by reversed-phase chromatography.

Reaction Mechanism:

The reaction is a nucleophilic aromatic substitution where the amino group of the analyte displaces the fluorine atom on the dinitrophenyl ring of the reagent.

Experimental Protocol: Marfey's Reagent Derivatization

  • Sample Preparation:

    • If analyzing proteins, perform acid hydrolysis to liberate the constituent amino acids.

  • Reagent Preparation:

    • Marfey's Reagent Solution (20 mM): Dissolve Marfey's reagent in acetone.

    • Triethylamine (TEA) Solution (0.5 M): Prepare a 0.5 M solution of TEA in water.

  • Derivatization Reaction:

    • To 20 µL of the sample, add 40 µL of the 20 mM Marfey's reagent solution.

    • Add 10 µL of 0.5 M TEA to initiate the reaction.

    • Incubate at 37°C for 24 hours in the dark.[13]

  • Quenching and Final Preparation:

    • Quench the reaction by adding 10 µL of 0.5 M HCl.

    • Dilute the sample with the initial mobile phase for LC-MS analysis.

Trustworthiness and Self-Validation:

  • Chiral Analysis: The primary application of Marfey's reagent is for chiral analysis. The elution order of the L- and D-amino acid derivatives is predictable, allowing for their identification.

  • Reaction Kinetics: The derivatization reaction can be slow and vary for different amino acids, with some requiring overnight incubation.[12] It is essential to ensure the reaction has reached completion for accurate quantification.

  • LC-MS/MS Method: A neutral pH mobile phase (e.g., ammonium acetate at pH 6.5) with negative ion mode detection has been shown to provide good sensitivity and resolution for Marfey's derivatives.[12]

Conclusion and Recommendations

The choice of an amine derivatization reagent for LC-MS analysis is a multifaceted decision that requires careful consideration of the analytical objectives.

  • For high sensitivity and versatility , Dansyl Chloride and AccQ-Tag are excellent choices. AccQ-Tag offers the advantage of a more straightforward and reproducible workflow, along with a characteristic fragment ion for MS/MS analysis.

  • For applications where derivative stability is paramount , Dabsyl Chloride is the reagent of choice. Its highly stable derivatives are ideal for high-throughput environments and when immediate analysis is not possible.

  • For the analysis of primary amines only , with the caveat of derivative instability, OPA offers a very rapid and sensitive method, provided that an automated derivatization and injection system is used.

  • For chiral analysis of amino acids , Marfey's Reagent is the established standard, enabling the separation and quantification of D- and L-enantiomers.

  • Fmoc-Cl is a solid choice for general-purpose derivatization, particularly when orthogonality to acid-labile protecting groups is required, but careful attention must be paid to potential matrix effects.

Ultimately, the most effective approach is to select a derivatization strategy based on a thorough understanding of the analyte, the sample matrix, and the desired analytical outcome. Method validation, including an assessment of derivatization efficiency, derivative stability, and matrix effects, is crucial for obtaining accurate and reliable quantitative results.

References

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  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers | Journal of the American Society for Mass Spectrometry. (URL: [Link])

  • Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents - PubMed. (URL: [Link])

  • Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent | Request PDF - ResearchGate. (URL: [Link])

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  • Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the - SciSpace. (URL: [Link])

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  • Targeted quantification of amino acids by dansylation - PMC - NIH. (URL: [Link])

  • Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study - ResearchGate. (URL: [Link])

  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (URL: [Link])

  • What's the key in dansyl chloride derivitisation? - ResearchGate. (URL: [Link])

  • High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed. (URL: [Link])

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC–MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications. (URL: [Link])

  • Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method | Waters. (URL: [Link])

  • Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS - PubMed Central. (URL: [Link])

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - MDPI. (URL: [Link])

  • OPA, amine detection reagent - Interchim. (URL: [Link])

  • Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents | Request PDF - ResearchGate. (URL: [Link])

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A Senior Application Scientist's Guide to Correlating Alkyl Chain Length with the Optical Band Gap in Layered Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development exploring the fascinating world of layered hybrid perovskites. In this document, we will delve into the intricate relationship between the length of the organic alkyl chains and the optical band gap of these remarkable materials. Our focus will be on providing not just a theoretical understanding but also practical, field-proven insights and experimental protocols to empower your research.

Introduction: The Allure of Layered Perovskites

Layered hybrid perovskites, often of the Ruddlesden-Popper or Dion-Jacobson phases, have emerged as a compelling class of semiconductors.[1][2][3] Their structure consists of inorganic metal halide layers separated by organic moieties, creating a natural quantum well-like architecture.[4][5] This unique arrangement offers a high degree of tunability over their optoelectronic properties, making them promising candidates for applications ranging from solar cells to light-emitting diodes (LEDs).[2][6][7]

One of the most effective methods for tuning the optical properties of these materials is by varying the length of the alkylammonium chains that act as spacers between the inorganic layers.[1][8] This guide will provide a detailed comparison of how different alkyl chain lengths influence the optical band gap, supported by experimental data and protocols.

The Underlying Science: Quantum and Dielectric Confinement

The correlation between alkyl chain length and the optical band gap is primarily governed by two fundamental phenomena: quantum confinement and dielectric confinement.

  • Quantum Confinement: The inorganic layers in these materials act as quantum wells, confining the electrons and holes (excitons). As the length of the alkyl chain increases, the distance between these inorganic layers grows.[4][5] This increased separation can modulate the electronic coupling between adjacent layers, leading to a blueshift in the optical absorption and photoluminescence (PL) emission maxima.[8][9] Essentially, the thicker organic barrier enhances the confinement of charge carriers within the inorganic sheets, which behave as quantum wells.[10][11][12]

  • Dielectric Confinement: The organic and inorganic layers possess different dielectric constants. The lower dielectric constant of the organic spacer layer compared to the inorganic well creates a dielectric contrast.[13][14] This mismatch in dielectric constants enhances the exciton binding energy, meaning more energy is required to separate the electron-hole pair.[13][15] Longer alkyl chains can lead to stronger dielectric confinement, further influencing the optical properties.[13]

  • Octahedral Tilting: A crucial factor that can cause abrupt changes in the optical band gap is the distortion of the inorganic layer, specifically the tilting of the Pb-X-Pb (where X is a halide) octahedra.[4][5][9] This tilting can be induced by changes in the packing and conformation of the alkyl chains as their length increases, leading to a sudden blueshift in the band gap at a critical chain length.[5][9]

The interplay of these effects is visually summarized in the diagram below:

G cluster_0 Structural Parameter cluster_1 Physical Phenomena cluster_2 Observable Property Alkyl Chain Length Alkyl Chain Length Quantum Confinement Quantum Confinement Alkyl Chain Length->Quantum Confinement Increases Dielectric Confinement Dielectric Confinement Alkyl Chain Length->Dielectric Confinement Enhances Octahedral Tilting Octahedral Tilting Alkyl Chain Length->Octahedral Tilting Induces at critical length Optical Band Gap Optical Band Gap Quantum Confinement->Optical Band Gap Blueshifts Dielectric Confinement->Optical Band Gap Influences Octahedral Tilting->Optical Band Gap Causes abrupt blueshift

Caption: Relationship between alkyl chain length and optical band gap.

Experimental Investigation: A Comparative Study

To illustrate the correlation, we will compare a series of Ruddlesden-Popper perovskites with the general formula (CnH2n+1NH3)2PbI4, where 'n' represents the number of carbon atoms in the alkyl chain. We will consider n = 4, 6, 8, 10, 12, and 18 as representative examples.

Synthesis Protocol: Ruddlesden-Popper Perovskites

This protocol outlines the synthesis of thin films of (CnH2n+1NH3)2PbI4.

Materials:

  • Lead(II) iodide (PbI2)

  • n-Alkylamines (n-butylamine, n-hexylamine, n-octylamine, n-decylamine, n-dodecylamine, n-octadecylamine)

  • Hydroiodic acid (HI)

  • Methylammonium iodide (MAI) - for comparison to 3D perovskites if desired.[16][17]

  • Dimethylformamide (DMF)

  • Substrates (e.g., glass slides)

Procedure:

  • Precursor Synthesis: Synthesize the alkylammonium iodides by reacting the respective n-alkylamine with hydroiodic acid in a 1:1 molar ratio at 0°C with constant stirring for 2 hours. The resulting precipitate is washed with diethyl ether and dried under vacuum.

  • Precursor Solution Preparation: Prepare 1 M solutions of the synthesized alkylammonium iodide and PbI2 in DMF.

  • Thin Film Deposition:

    • Clean the substrates thoroughly.

    • Mix the alkylammonium iodide and PbI2 solutions in a 2:1 molar ratio.

    • Spin-coat the precursor solution onto the substrates. A typical two-step program might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

    • Anneal the films on a hotplate at 100°C for 10 minutes.

  • Characterization: The resulting films should be characterized to confirm their structure and optical properties.

Optical Characterization

A. UV-Visible Absorption Spectroscopy

This technique is used to determine the optical band gap of the perovskite films.

Protocol:

  • Obtain the absorption spectra of the thin films using a UV-Vis spectrophotometer over a wavelength range of 300-800 nm.[18][19][20][21]

  • Convert the absorption data to (αhν)2 versus hν, where α is the absorption coefficient, h is Planck's constant, and ν is the frequency. This is known as a Tauc plot.[18][19][20][22]

  • Extrapolate the linear portion of the Tauc plot to the x-axis (hν) to determine the direct band gap energy.

B. Photoluminescence (PL) Spectroscopy

PL spectroscopy provides information about the emission properties of the material and can be used to corroborate the band gap measurements.[7][23][24][25][26]

Protocol:

  • Excite the perovskite films with a laser source at a wavelength shorter than the expected absorption edge (e.g., 405 nm).

  • Collect the emitted light using a spectrometer.

  • The peak of the emission spectrum corresponds to the band edge emission and can be used to estimate the optical band gap.

Comparative Data

The following table summarizes typical experimental results for the (CnH2n+1NH3)2PbI4 series:

Alkyl Chain (n)Interlayer Spacing (Å)Absorption Peak (nm)PL Emission Peak (nm)Optical Band Gap (eV)
4~13.0~515~521~2.41
6~15.6~514~520~2.42
8~18.2~513~519~2.42
10~20.8~512~518~2.43
12~23.4~490~495~2.53
18~31.5~485~490~2.56

Note: The values presented are representative and may vary depending on specific experimental conditions. The significant jump in the optical band gap between n=10 and n=12 is a noteworthy feature.[4][5]

The experimental workflow can be visualized as follows:

G cluster_0 Synthesis cluster_1 Characterization Precursor Synthesis Precursor Synthesis Precursor Solution Precursor Solution Precursor Synthesis->Precursor Solution Thin Film Deposition Thin Film Deposition Precursor Solution->Thin Film Deposition UV-Vis Spectroscopy UV-Vis Spectroscopy Thin Film Deposition->UV-Vis Spectroscopy Photoluminescence Spectroscopy Photoluminescence Spectroscopy Thin Film Deposition->Photoluminescence Spectroscopy Tauc Plot Analysis Tauc Plot Analysis UV-Vis Spectroscopy->Tauc Plot Analysis Optical Band Gap Optical Band Gap Tauc Plot Analysis->Optical Band Gap Emission Peak Emission Peak Photoluminescence Spectroscopy->Emission Peak Emission Peak->Optical Band Gap

Caption: Experimental workflow for perovskite synthesis and characterization.

Analysis and Discussion

The data clearly demonstrates a general trend of an increasing optical band gap (a blueshift) with increasing alkyl chain length.[9] For shorter chains (n=4 to n=10), the change is gradual. However, a significant jump of approximately 110 meV is observed between n=10 and n=12.[5] This abrupt change is attributed to a structural transition involving a change in the octahedral tilting of the PbI6 framework, which is induced by the packing requirements of the longer alkyl chains.[4][5][9] For chains longer than n=12, the band gap continues to increase, but at a more gradual pace.

These findings highlight the profound impact of the organic spacer cation on the optoelectronic properties of layered perovskites. The ability to precisely tune the band gap by simply altering the length of the alkyl chain provides a powerful tool for designing materials with tailored optical properties for specific applications.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the correlation between alkyl chain length and the optical band gap in layered perovskites. We have explored the underlying scientific principles of quantum and dielectric confinement, as well as the critical role of octahedral tilting. The provided experimental protocols and comparative data serve as a practical starting point for researchers in the field.

The ability to engineer the band gap through synthetic control of the organic component opens up a vast design space for novel optoelectronic materials. Future research may focus on exploring more complex organic spacers, including those with aromatic or functional groups, to further expand the tunable range of properties in layered perovskites.

References

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  • The Role of Alkyl Chain Length and Halide Counter Ion in Layered Dion−Jacobson Perovskites with Arom
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  • Correlation of Dielectric Confinement and Excitonic Binding Energy in 2D Layered Hybrid Perovskites Using Temperature Dependent Photoluminescence.
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  • Optical band gap measurements. UV−visible spectra (A) and corresponding...
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A Researcher's Guide to Odd-Even Alkyl Chain Effects on Charge Carrier Transport in 2D Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Inorganic Cage

Two-dimensional (2D) Ruddlesden-Popper hybrid perovskites have emerged as a highly versatile class of materials, offering tunable optoelectronic properties that are critical for next-generation solar cells, LEDs, and photodetectors. Their structure, consisting of inorganic metal-halide sheets separated by organic spacer cations, provides a unique platform for materials engineering. While much focus has been placed on the composition of the inorganic layers, the seemingly simple organic spacer cation plays a profound and often non-intuitive role in dictating the material's fundamental properties.

This guide delves into a fascinating and critical aspect of this organic cation engineering: the odd-even effect . This phenomenon describes the alternating charge transport properties observed when the number of carbon atoms in the linear alkylammonium spacer chain switches between odd and even. Far from being a minor perturbation, this effect introduces significant changes in crystal structure, charge carrier mobility, and overall device performance. Understanding and harnessing this effect is paramount for researchers aiming to rationally design and optimize 2D perovskite-based devices. This guide provides a comprehensive comparison, grounded in experimental data, to illuminate the causality behind the odd-even effect and to equip researchers with the knowledge to make informed choices in their material design.

The Structural Origin: A Tale of Two Packing Efficiencies

The odd-even effect is not rooted in exotic electronic interactions but in the fundamental principles of molecular packing and steric hindrance. The parity of the carbon atoms in the alkyl chain dictates the orientation of the terminal methyl group, which in turn governs how efficiently these chains can pack within the interlayer space.[1][2][3]

  • Even-numbered chains: These chains tend to adopt a more linear, all-trans conformation, allowing for denser, more efficient van der Waals packing between adjacent cations.[2][4] This orderly arrangement minimizes steric hindrance and results in a more stable and ordered crystal lattice.

  • Odd-numbered chains: The terminal methyl group in an odd-numbered chain is oriented differently, disrupting the packing efficiency.[1][2] This leads to a more disordered organic layer, which then imparts strain on the inorganic sheets.

This difference in packing directly translates to significant structural distortions in the inorganic framework. Perovskites with odd-numbered alkyl chains often exhibit a greater degree of octahedral tilting and distortion of the Pb-I-Pb (or Sn-I-Sn) bond angles.[2][4][5][6][7] In contrast, the more ordered packing of even-numbered chains results in a more pristine, less distorted inorganic lattice.[6][8]

G cluster_0 Even-Numbered Alkyl Chains (e.g., n=4) cluster_1 Odd-Numbered Alkyl Chains (e.g., n=3) a1 Efficient van der Waals Packing a2 Ordered Organic Layer a1->a2 a3 Minimal Inorganic Lattice Distortion a2->a3 a4 Improved Charge Transport a3->a4 b3 Increased Octahedral Tilting & Distortion b1 Inefficient Packing / Steric Hindrance b2 Disordered Organic Layer b1->b2 b2->b3 b4 Reduced Charge Transport b3->b4 G cluster_workflow Characterization Workflow A Fabricate Thin Films (Odd & Even Chains) B Structural Analysis (XRD, GIWAXS) A->B C Optical Properties (UV-Vis, PL Spectroscopy) A->C D Fabricate FET Devices A->D F Fabricate Diode Structures A->F I Correlate Structure & Transport B->I C->I E Measure In-Plane Mobility (FET Characteristics) D->E E->I G Measure Out-of-Plane Transport (J-V Characteristics) F->G G->I H Advanced Characterization (OPTP Spectroscopy) H->I

Caption: Experimental workflow for comparing odd vs. even chain perovskites.

  • Structural Analysis: X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are used to confirm the crystal structure and assess the degree of lattice disorder and octahedral tilting. [1][5]* Optical Properties: UV-Vis absorption and Photoluminescence (PL) spectroscopy are used to determine the optical band gap and identify the position of excitonic peaks. [2][4]* Field-Effect Transistor (FET) Measurement: Fabricating bottom-gate, bottom-contact FETs allows for the direct measurement of in-plane charge carrier mobility by analyzing the transfer and output characteristics. [1][9][10]* Optical-Pump Terahertz-Probe (OPTP) Spectroscopy: This contact-free technique provides a powerful way to measure intrinsic in-plane charge carrier mobilities, corroborating the results from FET measurements. [4][5]

Conclusion and Future Outlook

The odd-even effect of alkyl chain length is a powerful demonstration of how subtle changes in molecular structure can have a profound impact on the macroscopic properties of 2D perovskites. The evidence is clear: even-numbered alkyl chains promote more ordered crystal structures, leading to significantly enhanced charge carrier mobility compared to their odd-numbered counterparts. [1][2]This principle provides a clear and actionable design rule for researchers: for applications requiring efficient charge transport, such as solar cells and field-effect transistors, the use of even-numbered alkylammonium spacers is highly advantageous.

While the fundamental mechanism is now well-understood, further research is needed to explore the full scope of this effect. Investigating the interplay between the odd-even effect and other variables, such as the choice of metal halide or the incorporation of mixed-cation systems, will be crucial for the continued advancement of 2D perovskite technology. By leveraging this fundamental understanding, the scientific community can accelerate the development of more efficient and stable perovskite-based optoelectronic devices.

References

  • Wang, S., et al. (2022). Odd–Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors. Journal of the American Chemical Society. [Link]

  • Wang, S., et al. (2022). Odd–Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors. National Institutes of Health. [Link]

  • ACS Publications. (2022). Odd–Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2022). Odd-Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors. Request PDF. [Link]

  • Buchmüller, M., et al. (2023). Odd-even effects in lead-iodide-based Ruddlesden-Popper 2D perovskites. Journal of Materials Chemistry A. [Link]

  • Buchmüller, M., et al. (2023). Odd-even effects in lead-iodide-based Ruddlesden–Popper 2D perovskites. RSC Publishing. [Link]

  • Utrecht University Research Portal. (2022). Odd−Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors. [Link]

  • University of Cologne. (2023). Odd-even effects in lead-iodide-based Ruddlesden–Popper 2D perovskites. Journal of Materials Chemistry A. [Link]

  • ResearchGate. (2020). The Effects of Alkylammonium Choice on the Stability and Performance of Quasi-2D Organolead Halide Perovskites. Request PDF. [Link]

  • ACS Applied Electronic Materials. (2023). Influence of Different Length Alkyl Ammonium Chains on the Optoelectronic Properties of Two-Dimensional A′2CsPb2Br7 Perovskites. [Link]

  • National Institutes of Health. (2023). Impact of Alkyl Chain Length on the Formation of Regular- and Reverse-Graded Quasi-2D Perovskite Thin Films. [Link]

  • ResearchGate. (2022). Alkyl ammonium salt with different chain length for high-efficiency and good-stability 2D/3D hybrid perovskite solar cells. Request PDF. [Link]

  • National Institutes of Health. (2023). Protocol for fabrication and characterization of two-dimensional lead halide perovskite thin-film transistors. [Link]

  • ACS Publications. (2026). Expanding the Solvent Library for Halide Perovskites via Amine Additives. [Link]

  • ResearchGate. (2020). New Synthetic Route of Ultrapure Alkylammonium Iodides for Perovskite Thin Films of Superior Optoelectronic Properties. [Link]

  • PubMed. (2023). Protocol for fabrication and characterization of two-dimensional lead halide perovskite thin-film transistors. [Link]

  • ResearchGate. (2025). Odd-even effects in lead-iodide-based Ruddlesden Popper 2D perovskites. [Link]

  • ResearchGate. (2023). Protocol for fabrication and characterization of two-dimensional lead halide perovskite thin-film transistors. [Link]

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A Comparative Guide to Alkylammonium Binding on Perovskite Surfaces: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of perovskite photovoltaics and optoelectronics, the interface between the organic charge-transporting layers and the perovskite active layer is of paramount importance for device efficiency and stability. Alkylammonium cations have emerged as critical components in both three-dimensional (3D) and layered two-dimensional (2D) perovskite systems, acting as surface passivators, structural stabilizers, and modulators of optoelectronic properties. Understanding the fundamental interactions of these organic moieties with the perovskite surface at the atomic level is crucial for the rational design of next-generation devices.

This guide provides a comparative analysis of alkylammonium binding on perovskite surfaces, grounded in Density Functional Theory (DFT) simulations. We will delve into the nuances of computational methodologies, compare the binding characteristics of various alkylammonium ligands, and provide a practical workflow for researchers embarking on similar computational investigations.

The Decisive Role of van der Waals Interactions in Accurate Modeling

The interaction between alkylammonium cations and the inorganic perovskite lattice is a delicate interplay of electrostatic forces, hydrogen bonding, and non-covalent van der Waals (vdW) interactions.[1][2][3] Early DFT studies that neglected vdW corrections often failed to accurately predict the binding geometries and energies of these organic ligands. The inclusion of dispersion corrections, such as the DFT-D3 method proposed by Grimme, has been shown to be crucial for obtaining results that are in good agreement with experimental observations.[3][4] These corrections properly account for the long-range attractive forces between the alkyl chains and the perovskite surface, which significantly contribute to the overall binding energy and can influence the orientation of the adsorbed molecule.[1][2] Without vdW corrections, calculated lattice parameters can be overestimated by more than 3%, whereas their inclusion reduces the error to less than 1% when compared to experimental values.[1]

A Comparative Analysis of Alkylammonium Binding Energies

The strength of the interaction between an alkylammonium cation and a perovskite surface can be quantified by its binding energy. This value is influenced by several factors, including the length of the alkyl chain, the nature of the ammonium headgroup, and the specific termination of the perovskite surface.

Alkylammonium CationPerovskite SurfaceDFT Functional + vdWCalculated Binding Energy (eV)Key Observations
Methylammonium (MA)MAPbI₃ (001)PBE + D3-0.5 to -0.8Strong interaction driven by hydrogen bonding between the -NH₃⁺ group and surface iodine atoms.[5][6]
Butylammonium (BA)MAPbI₃ (001)PBE + D3-0.9 to -1.2Increased binding energy compared to MA due to additional vdW interactions from the longer alkyl chain.[7]
Octylammonium (OA)MAPbI₃ (001)PBE + D3-1.3 to -1.6Further stabilization from enhanced vdW forces with the extended alkyl chain.[7]
Phenethylammonium (PEA)MAPbI₃ (001)PBE + D3-1.1 to -1.4The aromatic ring contributes to the binding through π-surface interactions.
Trifluoromethylphenethylamine (CF₃PEAI)FAPbI₃PBE + D3Not specifiedEffectively passivates surface defects and improves structural integrity.[8]

Note: The binding energies presented are indicative values from the literature and can vary depending on the specific computational setup, including the choice of functional, basis set, and surface model.

The trend of increasing binding energy with longer alkyl chains is a consistent finding in DFT studies.[7][9] This is attributed to the cumulative effect of vdW interactions along the carbon backbone. The enhanced binding of longer-chain alkylammoniums can lead to more effective surface passivation and improved device stability.[7]

The Influence of Alkylammonium Binding on Perovskite Electronic Properties

The adsorption of alkylammonium cations not only passivates surface defects but also influences the electronic structure of the perovskite. The orientation of the organic molecule can significantly impact the local crystal structure of the inorganic framework, leading to changes in the bandgap.[3][6] For instance, the alignment of the methylammonium cation in MAPbI₃ can induce distortions in the PbI₆ octahedra, potentially leading to a transition from a direct to an indirect bandgap.[6]

Furthermore, the organic cations in quasi-2D perovskites contribute significantly to the dielectric screening, which can counteract the effects of quantum confinement on the exciton binding energy.[10][11] This tunability of the dielectric properties through the choice of the organic cation provides a powerful tool for designing materials with specific optoelectronic characteristics.[10][11]

Experimental Workflow for Comparative DFT Studies

For researchers aiming to conduct their own comparative DFT studies of alkylammonium binding on perovskite surfaces, the following workflow provides a robust and validated approach.

DFT_Workflow cluster_prep 1. System Preparation cluster_calc 2. DFT Calculations cluster_analysis 3. Analysis slab Construct Perovskite Slab Model (e.g., (001) surface) adsorption Place Ligand on Surface and Perform Geometry Optimization (PBE + D3) slab->adsorption ligand Optimize Alkylammonium Ligand Geometry ligand->adsorption binding_energy Calculate Binding Energy: E_bind = E_total - (E_slab + E_ligand) adsorption->binding_energy pdos Projected Density of States (PDOS) Analysis adsorption->pdos charge Charge Density Difference and Bader Charge Analysis adsorption->charge comparison Compare Binding Energies and Electronic Structures of Different Ligands binding_energy->comparison pdos->comparison charge->comparison

Caption: A generalized workflow for performing comparative DFT studies of alkylammonium binding on perovskite surfaces.

Step-by-Step Methodology:
  • Construct the Perovskite Surface Slab:

    • Start with the optimized bulk crystal structure of the desired perovskite (e.g., cubic MAPbI₃).

    • Cleave the bulk structure along a specific crystallographic plane (e.g., (001)) to create a surface slab.

    • Ensure the slab is thick enough to mimic the bulk environment in its central layers. A vacuum layer of at least 15 Å should be added to prevent interactions between periodic images.

  • Optimize the Alkylammonium Ligand:

    • Create a model of the isolated alkylammonium cation.

    • Perform a geometry optimization in a large simulation box to obtain its lowest energy conformation.

  • Perform Adsorption Calculations:

    • Place the optimized alkylammonium ligand at various initial positions and orientations on the perovskite surface slab.

    • Perform a full geometry optimization of the combined system (ligand + slab). It is often computationally efficient to freeze the bottom layers of the slab to their bulk positions.

    • Crucially, include a dispersion correction (e.g., DFT-D3) in these calculations.[1][2][3]

  • Calculate the Binding Energy:

    • The binding energy (E_bind) is calculated as: E_bind = E_(ligand+slab) - (E_slab + E_ligand) where E_(ligand+slab) is the total energy of the optimized adsorbed system, E_slab is the energy of the relaxed clean slab, and E_ligand is the energy of the optimized isolated ligand.

  • Analyze the Electronic Structure:

    • Calculate the projected density of states (PDOS) to understand the contributions of the ligand and the perovskite surface to the electronic bands near the Fermi level.

    • Compute the charge density difference to visualize the charge redistribution upon binding.

    • Perform a Bader charge analysis to quantify the charge transfer between the ligand and the surface.

Key Interactions at the Alkylammonium-Perovskite Interface

The binding of alkylammonium cations to the perovskite surface is a multifaceted phenomenon involving a combination of interactions.

Binding_Interactions cluster_ligand Alkylammonium Cation cluster_surface Perovskite Surface head Ammonium Headgroup (-NH3+) halide Surface Halide Anions (e.g., I-) head->halide Hydrogen Bonding cation Surface Metal Cations (e.g., Pb2+) head->cation Electrostatic Attraction tail Alkyl Chain (-R) tail->halide van der Waals Interactions tail->cation van der Waals Interactions

Caption: A diagram illustrating the primary interactions governing the binding of alkylammonium cations to a perovskite surface.

The primary interactions include:

  • Hydrogen Bonding: The protons of the ammonium headgroup form strong hydrogen bonds with the surface halide anions (e.g., I⁻, Br⁻).[5] This is a major contributor to the binding energy, especially for short-chain alkylammoniums.

  • Electrostatic Interactions: There is a strong electrostatic attraction between the positively charged ammonium group and the negatively charged perovskite surface.

  • Van der Waals Forces: The non-polar alkyl chains are attracted to the surface through weaker but cumulative van der Waals interactions.[1][2][3][9] As the chain length increases, these interactions become more significant and can dominate the overall binding energy.[7]

Conclusion and Future Outlook

DFT simulations have proven to be an indispensable tool for elucidating the complex binding mechanisms of alkylammonium cations on perovskite surfaces. The consensus from numerous theoretical studies is that a combination of hydrogen bonding, electrostatic forces, and critically, van der Waals interactions, govern the adsorption process. The length of the alkyl chain is a key determinant of the binding strength, with longer chains generally leading to stronger binding and potentially enhanced device stability.

Future computational work in this area will likely focus on more complex organic ligands, including those with functional groups designed to impart specific properties such as hydrophobicity or enhanced charge transfer. Furthermore, the use of ab initio molecular dynamics (AIMD) will provide a more dynamic picture of the organic-inorganic interface at finite temperatures, capturing the effects of molecular rotations and surface reconstructions. The continued synergy between DFT simulations and experimental validation will undoubtedly accelerate the rational design of highly efficient and stable perovskite-based optoelectronic devices.

References

  • Screening of Excitons by Organic Cations in Quasi-Two-Dimensional Organic-Inorganic Lead-Halide Perovskites. Nano Letters, 22(12), 4870-4878. [Link][10][11]

  • A theoretical review of passivation technologies in perovskite solar cells. Energy Materials, 4, 400037. [Link]

  • Effects of the van der Waals Interactions on Structural and Electronic Properties of CH3NH3(Pb,Sn)(I,Br,Cl)3 Halide Perovskites. ACS Omega, 5(40), 25887-25895. [Link][1][2][3]

  • Screening of Excitons by Organic Cations in Quasi-Two-Dimensional Organic–Inorganic Lead-Halide Perovskites. Nano Letters, 22(12), 4870-4878. [Link]

  • The role of organic cations as additives in photovoltaic perovskites. Physical Chemistry Chemical Physics, 22(34), 19054-19062. [Link][5]

  • Effects of the van der Waals Interactions on Structural and Electronic Properties of CH 3 NH 3 (Pb,Sn)(I,Br,Cl) 3 Halide Perovskites. ACS Omega, 5(40), 25887-25895. [Link]

  • Computational Design of 2D Perovskites with Functional Organic Cations. The Journal of Physical Chemistry Letters, 9(15), 4251-4256. [Link]

  • A Density Functional Theory Study of the Physico-Chemical Properties of Alkali Metal Titanate Perovskites for Solar Cell Applications. Materials, 16(13), 4724. [Link]

  • Alkyl ammonium salt with different chain length for high-efficiency and good-stability 2D/3D hybrid perovskite solar cells. Journal of Energy Chemistry, 68, 543-550. [Link][7]

  • Revealing the role of organic cations in hybrid halide perovskite CH3NH3PbI3. Nature Communications, 6, 7022. [Link][6]

  • Impact of Alkyl Chain Length on the Formation of Regular- and Reverse-Graded Quasi-2D Perovskite Thin Films. ACS Energy Letters, 9(1), 136-144. [Link][9]

  • Effects of the van der Waals Interactions on Structural and Electronic Properties of CH3NH3(Pb,Sn)(I,Br,Cl)3 Halide Perovskites. ACS Omega, 5(40), 25887-25895. [Link]

  • First-Principles Calculations to Investigate the Effect of Van der Waals Interactions on the Crystal and Electronic Structures of Tin-Based 0D Hybrid Perovskites. Materials, 15(18), 6483. [Link]

  • DFT calculation results of the ammonium salts and corresponding 2D perovskites (n = 1) crystal structures. ResearchGate. [Link]

  • Optimizing FAPbI3 Perovskite Solar Cells via Defect Passivation: The Role of DFT Simulations. Catalysts, 13(7), 1088. [Link]

  • Investigation of alkylammonium-based 2D Ruddlesden-Popper perovskites: the impact of varying chain length. nanoGe. [Link]

  • Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases. ACS Applied Materials & Interfaces, 14(36), 41041-41050. [Link]

  • Investigation of alkylammonium-based 2D Ruddlesden-Popper perovskites: the impact of varying chain length. ResearchGate. [Link]

  • Influence of the Alkyl Chain Length of (Pentafluorophenylalkyl) Ammonium Salts on Inverted Perovskite Solar Cell Performance. ACS Applied Energy Materials, 5(10), 12516-12526. [Link]

  • Stabilization of the Alkylammonium Cations in Halide Perovskite Thin Films by Water‐Mediated Proton Transfer. Advanced Functional Materials, 32(18), 2111388. [Link]

  • Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites. ResearchGate. [Link]

  • Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites. ResearchGate. [Link]

  • DFT analysis of perovskite surface DFT analysis of perovskite surfaces passivated by molecules of n = 0 (reference FAPbI3) and n = 1 to n = 4. ResearchGate. [Link]

  • Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites. arXiv. [Link]

  • Deep surface passivation for efficient and hydrophobic perovskite solar cells. Journal of Materials Chemistry A, 8(31), 15811-15819. [Link][8]

  • First-Principles Calculations to Investigate the Effect of Van der Waals Interactions on the Crystal and Electronic Structures of Tin-Based 0D Hybrid Perovskites. ResearchGate. [Link]

  • On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr3 Nanocrystals. The Journal of Physical Chemistry C, 125(33), 18413-18421. [Link]

  • Density Functional Theory Estimate of Halide Perovskite Band Gap: When Spin Orbit Coupling Helps. The Journal of Physical Chemistry C, 126(4), 2005-2012. [Link]

  • Role of organic cations on hybrid halide perovskite CH3NH3PbI3 surfaces. Journal of Materials Chemistry A, 5(42), 22213-22221. [Link]

  • A DFT Study of Alkaline Earth Metal-Doped FAPbI 3 (111) and (100) Surfaces. Materials, 15(23), 8568. [Link]

  • A Comparative Study of Alkylammonium Halide Interface Modification for High Efficiency and Ion Migration Stability Perovskite Solar Cells. ResearchGate. [Link]

  • Organic Cations Protect Methylammonium Lead Iodide Perovskites against Small Exciton-Polaron Formation. The Journal of Physical Chemistry Letters, 11(8), 3029-3036. [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-Hexanamine, hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1-Hexanamine, hydrobromide

Foundational Understanding: The 'Why' Behind the 'What'

This compound (CAS No. 7334-95-4) is the hydrobromide salt of the primary aliphatic amine, n-hexylamine.[1][2] While the salt form enhances stability and solubility for easier handling compared to its free base, it shares the hazardous characteristics common to alkylamines.[1] The primary risks stem from its potential to cause irritation or corrosive damage upon contact.[1][3] Understanding this is the first principle of ensuring safety; the personal protective equipment (PPE) protocols outlined below are not merely a checklist but a comprehensive system designed to mitigate these specific risks.

The core causality for stringent PPE use is that alkylamines can be absorbed through the skin and are corrosive to the eyes, skin, and respiratory tract.[3][4] Our entire safety posture is built around preventing these routes of exposure. This guide provides the essential, immediate safety and logistical information necessary for researchers, scientists, and drug development professionals to establish a self-validating system of safety when handling this compound.

Hazard Profile and Risk Assessment

Before any handling occurs, a thorough risk assessment is mandatory. The selection of PPE is directly proportional to the risk associated with the specific procedure being performed.

Property / Hazard Identifier / Classification Source(s)
Chemical Name This compound[2]
Synonyms Hexylamine hydrobromide, n-Hexylammonium bromide[2]
CAS Number 7334-95-4[1][5]
Molecular Formula C₆H₁₆BrN[2][5]
Appearance White to almost white powder or crystalline solid[1]
Primary Hazards Causes skin and eye irritation/damage.[1][6] May be harmful if swallowed or inhaled.[7][8][1][6][7][8]

The following workflow provides a logical pathway for determining the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Ensemble Selection assess Assess Task (e.g., Weighing, Transfer, Synthesis) quantity Quantity Handled? assess->quantity dust Potential for Dust / Aerosol? quantity->dust Small (<1g) quantity->dust Large (>1g) splash Risk of Splash? dust->splash level_c LEVEL C PPE - Chemical Splash Goggles - Nitrile Gloves (Double-Gloved) - Flame-Resistant Lab Coat - NIOSH Respirator (if dust likely) dust->level_c No (in fume hood) level_b LEVEL B PPE - Face Shield + Goggles - Chemical-Resistant Apron - Heavy-Duty Gloves (Butyl/Neoprene) - NIOSH Respirator Required dust->level_b Yes (open bench) splash->level_c Low Risk splash->level_b High Risk

Caption: PPE selection workflow based on task-specific risk assessment.

Core Protective Equipment: A Multi-Layered Defense

Always use proper personal protective equipment when handling alkylamines and their salts.[4] This involves a multi-layered approach to prevent any contact with the chemical.

Eye and Face Protection: The Non-Negotiable Barrier

The eyes are exceptionally vulnerable to the corrosive potential of this compound.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory.

  • Elevated Risk (Handling >1 liter, Splash Potential): Chemical splash goggles are required.[9] They form a seal around the eyes, offering superior protection against splashes, mists, and dust.

  • High Risk (Pressurized Systems, High Splash Potential): A full-face shield must be worn in addition to chemical splash goggles.[9] A face shield alone is insufficient as it does not protect against vapors or provide a seal.

Skin and Body Protection: Preventing Dermal Absorption

Your primary defense against skin irritation and potential absorption is a combination of appropriate clothing, a lab coat, and gloves.

  • Clothing: Long pants and closed-toe shoes are mandatory. No exposed skin on the legs or feet is permissible.[9]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Gloves: This is a critical choice. While standard nitrile gloves offer protection against incidental contact, they may not be suitable for prolonged exposure.

    • For minor splash hazards: Nitrile gloves are a reliable option.[10]

    • For prolonged contact or handling larger volumes: Heavier-duty gloves such as butyl or neoprene should be considered for their superior resistance.[10] Always check the manufacturer's glove compatibility charts for specific breakthrough times.

    • Crucial Practice: Inspect gloves for any signs of degradation or puncture before each use. Remove and replace them immediately if contamination is suspected.

Respiratory Protection: Guarding Against Inhalation

As a crystalline solid, this compound can generate dust, especially when being weighed or transferred.[1]

  • Primary Control: Whenever possible, handle this chemical within a certified chemical fume hood to minimize inhalation exposure.

  • When a Fume Hood is Not Feasible: If handling the powder on an open bench where dust may be generated, a NIOSH-approved respirator with a particulate filter is required.[7] The specific type of respirator should be determined by your institution's Environmental Health and Safety (EHS) department based on the scale of your work.

Operational Plan: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is essential for safety.

Step-by-Step PPE Donning and Doffing Procedure
  • Preparation: Ensure long hair is tied back. Wash hands thoroughly.

  • Donning Sequence:

    • Put on the lab coat and fasten all buttons.

    • Put on respiratory protection (if required).

    • Put on eye and face protection (goggles/face shield).

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the lab coat, turning it inside out as you remove it.

    • Wash hands thoroughly.

    • Remove eye and face protection.

    • Remove respiratory protection.

    • Wash hands again.

Safe Handling Protocol: Weighing Solid this compound
  • Preparation: Designate a specific area for handling, preferably inside a chemical fume hood. Assemble all necessary equipment (spatula, weigh boat, container) before retrieving the chemical.

  • PPE: Don the appropriate PPE as determined by your risk assessment (see Section 2).

  • Handling:

    • Open the container slowly to avoid creating airborne dust.

    • Use a spatula to carefully transfer the desired amount to a weigh boat. Minimize the drop height to prevent dust generation.

    • If any material is spilled, clean it up immediately following the spill response protocol (Section 5.2).

    • Securely close the primary container.

  • Post-Handling:

    • Clean all equipment that came into contact with the chemical.

    • Dispose of any contaminated disposable items (e.g., weigh boats, gloves) in a designated hazardous waste container.[11]

    • Doff PPE according to the specified procedure.

Emergency and Disposal Plans

Preparedness is paramount. All personnel must know the location of safety showers and eyewash stations and be trained in their use.

First Aid and Exposure Response

Immediate action is critical to mitigate injury.

Emergency_Response cluster_0 Exposure Event cluster_1 Immediate Actions event Exposure Occurs route Route of Exposure? event->route skin SKIN CONTACT 1. Remove contaminated clothing. 2. Flush with water for 15+ min. 3. Seek medical attention. route->skin Skin eye EYE CONTACT 1. Immediately flush with eyewash for 15+ min. 2. Hold eyelids open. 3. Seek IMMEDIATE medical attention. route->eye Eyes inhalation INHALATION 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek medical attention. route->inhalation Inhalation

Caption: Decision tree for immediate emergency response to exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with tepid, gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.[8]

  • Inhalation: Move the affected person to fresh air and keep them at rest.[7][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7][11] Rinse the mouth with water and give two glasses of water to drink. Seek immediate medical advice.[8]

Spill Response
  • Minor Spill (Small amount, contained in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS department immediately.

    • Do not attempt to clean it up yourself.

Waste Disposal
  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Chemical: Dispose of unused or waste this compound as hazardous chemical waste.

  • Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[11] Do not empty into drains.[11]

References

  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (n.d.). Google Cloud.
  • CAS 7334-95-4: this compound. (n.d.). CymitQuimica.
  • This compound. (n.d.). CymitQuimica.
  • This compound Safety D
  • Personal Protective Equipment. (2025). US EPA.
  • In-Depth Technical Guide to the Safety and Handling of 1-Hexanamine, Hydrochloride. (2025). Benchchem.
  • Safety Data Sheet for n-Hexylamine. (2025). Sigma-Aldrich.
  • General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.).
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
  • Safety Data Sheet for Hexylamine. (2025). Fisher Scientific.
  • Safety Data Sheet for Hexamethylenediamine. (2015). Fisher Scientific.
  • This compound | 7334-95-4. (n.d.). ChemicalBook.
  • ICSC 1443 - HEXYLAMINE. (n.d.). Inchem.org.
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety.
  • What to do in a chemical emergency. (2024). GOV.UK.
  • How to Choose PPE for Chemical Work. (2025).
  • Safety Data Sheet for 6-HYDROXYDOPAMINE HYDROBROMIDE. (2021). Spectrum Chemical.

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Retrosynthesis Analysis

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.